molecular formula C28H46N7O17P3S B1245529 Cyclohexanoyl coenzyme A CAS No. 5960-12-3

Cyclohexanoyl coenzyme A

カタログ番号: B1245529
CAS番号: 5960-12-3
分子量: 877.7 g/mol
InChIキー: QRSKGVRHSLILFG-TYHXJLICSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclohexane-1-carbonyl-CoA is a key metabolic intermediate in the anaerobic fermentation pathways of certain bacteria, most notably studied in the model organism Syntrophus aciditrophicus . This compound plays a central role in the unique fermentative process where benzoate or crotonate is disproportionated to acetate and cyclohexane carboxylate . In this pathway, Cyclohexane-1-carbonyl-CoA is the product of the six-electron reduction of benzoyl-CoA, a reaction sequence that involves two distinct flavin adenine dinucleotide (FAD)-containing acyl-CoA dehydrogenases . Its primary research value lies in enzymology and microbial metabolism studies, allowing researchers to elucidate the mechanisms of syntrophic relationships and novel fermentation strategies in anaerobic ecosystems . The further metabolism of Cyclohexane-1-carbonyl-CoA is a critical enzymatic step, and the compound serves as a specific substrate for enzymes like cyclohexane-1-carbonyl-CoA dehydrogenase and cyclohexane-1-carbonyl-CoA reductase (NADP+), which catalyzes its conversion to cyclohex-1-ene-1-carbonyl-CoA . Researchers utilize this compound to investigate these specialized enzymatic activities and to map the complete carbon flow in anaerobic degradation processes of aromatic compounds and other substrates . The chemical formula of Cyclohexane-1-carbonyl-CoA is C28H46N7O17P3S, and it has a molecular weight of approximately 873.66 Daltons . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKGVRHSLILFG-TYHXJLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975010
Record name 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-12-3
Record name Coenzyme A, S-cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5960-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxyl-coenzyme A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANECARBOXYL-COENZYME A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexanoyl Coenzyme A: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanoyl Coenzyme A (CHCoA) is a pivotal intermediate in the anaerobic metabolism of alicyclic compounds and serves as a key precursor in the biosynthesis of commercially important pharmaceuticals. This technical guide provides a comprehensive overview of the structure, chemical and physical properties, and biological roles of Cyclohexanoyl-CoA. Detailed experimental methodologies for its synthesis and analysis are presented, alongside visualizations of its metabolic pathways, to support researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

This compound is an acyl-CoA thioester. Its structure is comprised of a cyclohexanecarbonyl group linked via a thioester bond to Coenzyme A. Coenzyme A itself is a complex molecule consisting of β-mercaptoethylamine, pantothenic acid (Vitamin B5), and adenosine 3',5'-bisphosphate.

Molecular Formula: C₂₈H₄₆N₇O₁₇P₃S[1]

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate[2]

CAS Number: 5960-12-3[1]

Synonyms: CHCoA, Cyclohexanecarboxyl-CoA[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight 877.7 g/mol [1][2]
Appearance Crystalline solid[1]
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL[1]
UV Maximum Absorbance (λmax) 260 nm[1]
Storage Stability Stable for ≥ 4 years at -20°C[1]
Computed XLogP3 -3.6[2]
Computed Polar Surface Area 389 Ų[2]

Table 1: Physicochemical Properties of Cyclohexanoyl-CoA

Spectroscopic Data

Mass spectrometry data for Cyclohexanoyl-CoA is available, providing confirmation of its molecular weight.

  • Mass Spectrometry: Precursor [M+H]⁺ m/z: 878.19563[2]

Detailed experimental Nuclear Magnetic Resonance (NMR) data for Cyclohexanoyl-CoA is not extensively published. However, ¹H NMR spectroscopy is a powerful technique for the analysis of Coenzyme A and its derivatives. General features in an aqueous solution would include signals corresponding to the adenine proton, ribose protons, pantothenate protons, cysteamine protons, and the protons of the cyclohexyl ring.

Biological Significance and Metabolic Pathways

Cyclohexanoyl-CoA is a key intermediate in the anaerobic degradation of cyclohexane carboxylic acid, a pathway observed in bacteria such as Rhodopseudomonas palustris[3]. In this pathway, cyclohexane carboxylic acid is activated to Cyclohexanoyl-CoA, which then undergoes further enzymatic transformations.

It also plays a crucial role in the biosynthesis of doramectin, a potent antiparasitic agent. In engineered strains of Streptomyces avermitilis, Cyclohexanoyl-CoA serves as a starter unit for the polyketide synthase that produces the doramectin macrocycle.

Anaerobic Degradation of Cyclohexane Carboxylic Acid

The anaerobic degradation pathway of cyclohexane carboxylic acid is a critical process in the carbon cycle. The initial activation of the inert cyclohexane ring is a key step.

Anaerobic_Degradation CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA: CHC CoA Transferase Metabolites Downstream Metabolites CHCoA->Metabolites Dehydrogenase

Activation of Cyclohexane Carboxylic Acid to Cyclohexanoyl-CoA.
Biosynthesis of Doramectin

The production of the veterinary antiparasitic doramectin relies on the incorporation of a cyclohexylcarbonyl starter unit, which is supplied in the form of Cyclohexanoyl-CoA to the polyketide synthase machinery.

Doramectin_Biosynthesis CHCoA Cyclohexanoyl-CoA PKS Avermectin Polyketide Synthase CHCoA->PKS Loading onto Acyl Carrier Protein Doramectin_Aglycone Doramectin Aglycone PKS->Doramectin_Aglycone Polyketide Elongation and Cyclization

Role of Cyclohexanoyl-CoA in Doramectin Biosynthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Cyclohexanoyl-CoA are crucial for researchers. The following sections provide generalized methodologies based on common practices for acyl-CoA compounds.

Enzymatic Synthesis of Cyclohexanoyl-CoA

The enzymatic synthesis of Cyclohexanoyl-CoA is generally preferred due to its high specificity and yield. This method typically employs an acyl-CoA synthetase or ligase.

Materials:

  • Cyclohexane carboxylic acid

  • Coenzyme A (free acid)

  • ATP (disodium salt)

  • MgCl₂

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and DTT.

  • Add Coenzyme A and cyclohexane carboxylic acid to the reaction mixture.

  • Initiate the reaction by adding the Acyl-CoA Synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C).

  • Monitor the progress of the reaction by HPLC or a colorimetric assay for the disappearance of the free thiol group of Coenzyme A (e.g., using Ellman's reagent).

  • Once the reaction is complete, terminate it by adding a denaturing agent such as perchloric acid or by heat inactivation.

  • Purify the Cyclohexanoyl-CoA from the reaction mixture using solid-phase extraction or preparative HPLC.

Enzymatic_Synthesis_Workflow cluster_0 Reaction Setup Buffer Buffer (Tris-HCl, pH 7.5) Incubation Incubation (30-37°C) Buffer->Incubation Cofactors Cofactors (ATP, MgCl₂, DTT) Cofactors->Incubation Substrates Substrates (CHC, CoA) Substrates->Incubation Enzyme Acyl-CoA Synthetase Enzyme->Incubation Monitoring Reaction Monitoring (HPLC / Colorimetric Assay) Incubation->Monitoring Termination Reaction Termination Monitoring->Termination Purification Purification (SPE / HPLC) Termination->Purification Final_Product Cyclohexanoyl-CoA Purification->Final_Product

Workflow for the Enzymatic Synthesis of Cyclohexanoyl-CoA.
Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for both the purification and quantitative analysis of Cyclohexanoyl-CoA.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate) is typically used.

  • A common gradient might be 5% to 60% acetonitrile over 30 minutes.

Procedure:

  • Prepare samples by dissolving them in the initial mobile phase buffer.

  • Inject the sample onto the C18 column.

  • Elute the compounds using the specified gradient.

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine base of Coenzyme A.

  • Quantify Cyclohexanoyl-CoA by comparing its peak area to that of a known standard.

Applications in Drug Development and Research

The primary application of Cyclohexanoyl-CoA in drug development is as a precursor for the fermentative production of doramectin. Research into the biosynthetic pathway of doramectin and other polyketides may lead to the development of novel therapeutics through precursor-directed biosynthesis and combinatorial biosynthesis. By feeding analogs of cyclohexane carboxylic acid, it may be possible to generate novel avermectins with improved properties.

Furthermore, understanding the enzymatic pathways that utilize Cyclohexanoyl-CoA can provide targets for the development of novel antimicrobial agents, particularly against anaerobic bacteria where these pathways are essential.

Conclusion

This compound is a molecule of significant interest due to its central role in anaerobic metabolism and its utility in the pharmaceutical industry. This guide has provided a detailed overview of its chemical structure, properties, and biological functions. The provided experimental frameworks for its synthesis and analysis are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into this important biomolecule and its potential applications.

References

The Biosynthesis of Cyclohexanoyl Coenzyme A in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanoyl coenzyme A (CHC-CoA) is a key intermediate in the anaerobic metabolism of alicyclic compounds, such as cyclohexane carboxylic acid (CHC), in various bacteria. This pathway is of significant interest to researchers in fields ranging from environmental microbiology and bioremediation to the discovery of novel biocatalysts for industrial applications. The enzymatic conversion of CHC to CHC-CoA and its subsequent metabolism are tightly linked to the broader pathways of aromatic compound degradation, particularly the well-studied benzoyl-CoA pathway. This technical guide provides a comprehensive overview of the biosynthesis of CHC-CoA in anaerobic bacteria, with a focus on the model organism Geobacter metallireducens. It includes detailed information on the enzymes involved, quantitative data, experimental protocols, and visualizations of the metabolic and regulatory pathways.

The Core Biosynthetic Pathway in Geobacter metallireducens

The primary pathway for the formation of cyclohexanoyl-CoA from cyclohexane carboxylic acid in anaerobic bacteria like Geobacter metallireducens involves a three-step enzymatic cascade. This pathway activates CHC and prepares it for entry into the central carbon metabolism, often by merging with the benzoyl-CoA degradation pathway.

The key enzymatic steps are:

  • Activation of Cyclohexane Carboxylic Acid: Cyclohexane carboxylic acid is first activated to its coenzyme A thioester, cyclohexanoyl-CoA. This reaction is catalyzed by a succinyl-CoA:cyclohexane-1-carboxylate CoA transferase.[1][2][3] In this reaction, the CoA moiety is transferred from succinyl-CoA to CHC, yielding CHC-CoA and succinate.[1][2][3]

  • Dehydrogenation to Cyclohex-1-ene-1-carbonyl-CoA: The newly formed cyclohexanoyl-CoA is then oxidized by a dehydrogenase to introduce a double bond into the cyclohexane ring, forming cyclohex-1-ene-1-carbonyl-CoA. This step is catalyzed by cyclohexanoyl-CoA dehydrogenase.[4][5]

  • Further Metabolism: Cyclohex-1-ene-1-carbonyl-CoA is a branch point that can be further metabolized. In Geobacter metallireducens, it is converted to cyclohexa-1,5-diene-1-carbonyl-CoA by cyclohex-1-ene-1-carbonyl-CoA dehydrogenase, which then enters the benzoyl-CoA degradation pathway.[6]

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of cyclohexanoyl-CoA and its immediate downstream processing in anaerobic bacteria.

EnzymeOrganismSubstrate(s)KmVmaxkcatReference(s)
Succinyl-CoA:cyclohexane-1-carboxylate CoA transferaseGeobacter metallireducensCyclohexane carboxylic acid (with succinyl-CoA)56 µM--[2]
Cyclohexane carboxylic acid (with butanoyl-CoA)14 µM--[2]
Cyclohex-1-ene-1-carboxyl-CoA DehydrogenaseSyntrophus aciditrophicusCyclohex-1-ene-1-carboxyl-CoA-9.5 µmol min-1 mg-1-[4]
Cyclohexa-1,5-diene-1-carboxyl-CoA-2.1 µmol min-1 mg-1-[4]
Acyl-CoA Dehydrogenase (ThnO)Naphthalene-degrading sulfate-reducing culture N47(1R,2R)-2-carboxycyclohexylacetyl-CoA61.5 ± 10.3 μM1.2 ± 0.1 μmol min−1 mg−1-[5]

Note: A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

Assay for Succinyl-CoA:Cyclohexane-1-carboxylate CoA Transferase Activity

This protocol is adapted from the methods used for characterizing CoA transferases in anaerobic bacteria.

Principle: The activity of the CoA transferase is determined by monitoring the formation of cyclohexanoyl-CoA from cyclohexane carboxylic acid and a CoA donor (e.g., succinyl-CoA) using High-Performance Liquid Chromatography (HPLC).

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 10 mM MgCl2

  • 50 mM Cyclohexane carboxylic acid (CoA acceptor) stock solution

  • 10 mM Succinyl-CoA (or other CoA donor) stock solution

  • Purified Succinyl-CoA:cyclohexane-1-carboxylate CoA transferase

  • 1 M HCl (for stopping the reaction)

  • Acetonitrile (HPLC grade)

  • 50 mM Potassium phosphate buffer, pH 6.8 (HPLC mobile phase)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 µL of 100 mM Tris-HCl, pH 7.8

    • 5 µL of 10 mM MgCl2

    • 10 µL of 10 mM Succinyl-CoA

    • X µL of purified enzyme (e.g., 1-5 µg)

    • ddH2O to a final volume of 90 µL.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of 50 mM cyclohexane carboxylic acid.

  • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 20 µL aliquot of the reaction mixture and immediately add it to a tube containing 20 µL of 1 M HCl to stop the reaction.

  • Centrifuge the stopped reaction samples at >10,000 x g for 5 minutes to pellet any precipitated protein.

  • Analyze the supernatant by HPLC.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in 50 mM potassium phosphate buffer, pH 6.8. For example, a 12-minute gradient from 5% to 20% acetonitrile.[4]

  • Flow Rate: 1 mL/min

  • Detection: UV detector at 260 nm.

  • Quantification: The amount of cyclohexanoyl-CoA formed is quantified by comparing the peak area to a standard curve of authentic cyclohexanoyl-CoA.

Assay for Cyclohexanoyl-CoA Dehydrogenase Activity

This protocol is based on the characterization of acyl-CoA dehydrogenases and allows for the determination of enzyme activity by monitoring the reduction of an artificial electron acceptor or by analyzing the product formation via HPLC.

Principle: The oxidation of cyclohexanoyl-CoA to cyclohex-1-ene-1-carbonyl-CoA is coupled to the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which can be monitored spectrophotometrically, or the product can be directly quantified by HPLC.[4]

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 10 mM Cyclohexanoyl-CoA stock solution

  • 10 mM Ferricenium hexafluorophosphate stock solution in acetonitrile

  • Purified Cyclohexanoyl-CoA dehydrogenase

  • Acetonitrile (HPLC grade)

  • 50 mM Potassium phosphate buffer, pH 6.8 (HPLC mobile phase)

Spectrophotometric Assay Procedure:

  • Set up a quartz cuvette with a 1 mL reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.8

    • 0.2 mM Cyclohexanoyl-CoA

    • 0.5 mM Ferricenium hexafluorophosphate

  • Start the reaction by adding a small amount of purified cyclohexanoyl-CoA dehydrogenase.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • Calculate the enzyme activity based on the molar extinction coefficient of ferricenium.

HPLC-Based Assay Procedure:

  • Prepare a reaction mixture as described for the spectrophotometric assay.

  • At various time points, take aliquots and stop the reaction with 1 M HCl.

  • Analyze the samples by HPLC as described in the CoA transferase assay protocol.

  • Identify and quantify the cyclohex-1-ene-1-carbonyl-CoA peak by comparison with a standard. The typical elution time for cyclohexanoyl-CoA is around 17.2 minutes, and for cyclohex-1-ene-1-carbonyl-CoA is around 16.1 minutes under the specified HPLC conditions.[4]

Purification of Recombinant His-tagged Cyclohexanoyl-CoA Dehydrogenase

This protocol outlines a general procedure for the purification of a recombinantly expressed His-tagged cyclohexanoyl-CoA dehydrogenase from E. coli.

Principle: The protein is overexpressed in E. coli and then purified from the cell lysate using immobilized metal affinity chromatography (IMAC) that specifically binds the polyhistidine tag.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the His-tagged dehydrogenase.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA agarose resin.

  • Chromatography column.

Procedure:

  • Expression:

    • Inoculate a starter culture of the E. coli expression strain and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 5 mL per gram of wet cell paste).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein.

  • Buffer Exchange/Desalting (Optional):

    • If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., Tris-HCl or HEPES buffer with glycerol) using dialysis or a desalting column.

  • Storage:

    • Store the purified enzyme at -80°C.

Visualization of Pathways and Regulation

Biosynthesis Pathway of Cyclohexanoyl-CoA

The following diagram illustrates the initial steps in the anaerobic degradation of cyclohexane carboxylic acid in Geobacter metallireducens, leading to the formation of cyclohexanoyl-CoA and its subsequent conversion.

Cyclohexanoyl_CoA_Biosynthesis cluster_activation Activation cluster_dehydrogenation1 First Dehydrogenation cluster_dehydrogenation2 Second Dehydrogenation CHC Cyclohexane carboxylic acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA:CHC CoA transferase SuccinylCoA Succinyl-CoA SuccinylCoA->CHCoA Succinate Succinate CHCoA->Succinate CHeneCoA Cyclohex-1-ene-1- carbonyl-CoA CHCoA->CHeneCoA Cyclohexanoyl-CoA dehydrogenase CHdieneCoA Cyclohexa-1,5-diene-1- carbonyl-CoA CHeneCoA->CHdieneCoA Cyclohex-1-ene-1-carbonyl-CoA dehydrogenase BenzoylCoA_pathway Benzoyl-CoA Degradation Pathway CHdieneCoA->BenzoylCoA_pathway Enters central metabolism

Caption: Biosynthesis pathway of Cyclohexanoyl-CoA from Cyclohexane carboxylic acid in G. metallireducens.

Regulatory Network of the Related Benzoyl-CoA Pathway

The degradation of aromatic compounds, which is linked to the cyclohexanoyl-CoA pathway, is tightly regulated in bacteria. In Geobacter metallireducens, the expression of genes involved in benzoate degradation (bam genes) is controlled by a two-component system, BamVW, and a σ54-dependent promoter.[1][4][7] This serves as a model for understanding the regulation of the CHC degradation pathway, as the expression of the CHC pathway genes is also induced by the presence of CHC.[8]

BenzoylCoA_Regulation cluster_transcription Transcriptional Activation Inducer Aromatic Inducer (e.g., Benzoate) BamV BamV (Sensor Kinase) Inducer->BamV 1. Binds to sensor kinase BamV->BamV BamW BamW (Response Regulator) BamV->BamW 3. Phosphotransfer bamY_promoter bamY promoter (-24/-12) BamW->bamY_promoter 4. Binds to promoter Sigma54 σ⁵⁴ RNAP RNA Polymerase Sigma54->RNAP 5. Recruits RNAP->bamY_promoter Transcription Transcription RNAP->Transcription bamY_gene bamY gene (Benzoate-CoA ligase) Transcription->bamY_gene 7. Initiates transcription

Caption: Regulation of the bamY gene in Geobacter metallireducens by the BamVW two-component system.

Conclusion

The biosynthesis of cyclohexanoyl-CoA in anaerobic bacteria is a critical entry point for alicyclic compounds into cellular metabolism. The pathway, particularly as characterized in Geobacter metallireducens, provides a clear example of how bacteria have evolved to utilize a diverse range of carbon sources. The enzymes of this pathway, with their specific catalytic activities, represent potential tools for biocatalytic applications. A thorough understanding of their quantitative properties, the experimental methods to study them, and the regulatory networks that control their expression is essential for researchers aiming to harness their potential in drug development, bioremediation, and industrial biotechnology. Further research is needed to fully elucidate the kinetic parameters of all enzymes in the pathway and to detail the specific regulatory mechanisms governing the CHC degradation gene cluster.

References

The Pivotal Role of Cyclohexanoyl Coenzyme A in Anaerobic Benzoate Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoate serving as a central intermediate. While the direct pathway of benzoate catabolism is well-documented, the involvement of alicyclic compounds, specifically cyclohexanoyl coenzyme A (cyclohexanoyl-CoA), represents a significant and interconnected metabolic route. This technical guide provides an in-depth exploration of the role of cyclohexanoyl-CoA in the broader context of anaerobic benzoate degradation. It details the enzymatic pathways, presents quantitative data on key enzymes, outlines comprehensive experimental protocols for their study, and visualizes the metabolic and experimental workflows. Understanding these pathways is crucial for applications in bioremediation, industrial microbiology, and the development of novel antimicrobial agents targeting these unique metabolic hubs.

Introduction: The Convergence of Aromatic and Alicyclic Metabolism

Under anoxic conditions, microorganisms employ a reductive strategy to overcome the chemical stability of the benzene ring. Benzoate is typically activated to benzoyl-CoA, which then undergoes dearomatization. However, a parallel and intersecting pathway exists for the degradation of cyclohexane carboxylic acid (CHC), a naturally occurring alicyclic compound. The activated form of CHC, cyclohexanoyl-CoA, is a key intermediate in this pathway, which ultimately merges with the central anaerobic benzoate degradation route. [ 1 ] This convergence highlights the metabolic versatility of anaerobic bacteria and presents a more complex and interconnected picture of aromatic compound catabolism than previously understood.

Two primary models for this convergence have been elucidated, primarily in the phototrophic bacterium Rhodopseudomonas palustris and the iron-reducing bacterium Geobacter metallireducens. [ 1, 9 ]

Metabolic Pathways Involving Cyclohexanoyl-CoA

The formation and subsequent metabolism of cyclohexanoyl-CoA are central to the anaerobic degradation of CHC. This pathway is distinct from, but links to, the canonical benzoate degradation pathway.

Activation of Cyclohexane Carboxylic Acid

The initial step is the activation of CHC to its coenzyme A thioester, cyclohexanoyl-CoA. This is primarily achieved by a succinyl-CoA:CHC CoA transferase. [ 1 ]

  • Reaction: Cyclohexane carboxylate + Succinyl-CoA ⇌ Cyclohexanoyl-CoA + Succinate

Dehydrogenation of Cyclohexanoyl-CoA and Convergence with the Benzoate Pathway

Cyclohexanoyl-CoA is then dehydrogenated, marking the point of entry into pathways that also metabolize benzoate-derived intermediates. The nature of this dehydrogenation and the point of convergence differ between bacterial species.

In Geobacter metallireducens, a novel CHC degradation pathway has been identified where cyclohexanoyl-CoA is first dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) by cyclohexanoyl-CoA dehydrogenase. Subsequently, a second unusual 1,4-dehydrogenation of CHeneCoA yields cyclohex-1,5-diene-1-carboxyl-CoA, which is a key intermediate in the anaerobic degradation of benzoyl-CoA in many anaerobes. [ 1 ]

Geobacter_Pathway CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA:CHC CoA Transferase SuccinylCoA Succinyl-CoA SuccinylCoA->CHCoA Succinate Succinate CHCoA->Succinate CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA Cyclohexanoyl-CoA Dehydrogenase CHdieneCoA Cyclohex-1,5-diene-1- carboxyl-CoA CHeneCoA->CHdieneCoA 1,4-Dehydrogenase BenzoatePathway Anaerobic Benzoate Degradation Pathway CHdieneCoA->BenzoatePathway Rhodopseudomonas_Pathway cluster_chc CHC Degradation cluster_benzoate Benzoate Degradation CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Cyclohexanoyl-CoA Synthetase (AliA) CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA Acyl-CoA Dehydrogenase (AliB) Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA Ligase (BadA) ReducedIntermediates Reduced Intermediates BenzoylCoA->ReducedIntermediates Benzoyl-CoA Reductase (BadDEFG) ReducedIntermediates->CHeneCoA Downstream Downstream Metabolism (Pimelyl-CoA) CHeneCoA->Downstream badK, badH, badI AcylCoA_Dehydrogenase_Assay cluster_prep Assay Preparation cluster_reaction Reaction and Measurement AnaerobicCuvette Prepare anaerobic cuvette/microplate Buffer Add assay buffer (e.g., 50 mM HEPES) AnaerobicCuvette->Buffer ETF Add Electron Transfer Flavoprotein (ETF) Buffer->ETF Enzyme Add purified enzyme or cell-free extract ETF->Enzyme Substrate Initiate reaction with Acyl-CoA substrate (e.g., Cyclohexanoyl-CoA) Enzyme->Substrate Measure Monitor decrease in ETF fluorescence (Ex: 380 nm, Em: 490 nm) Substrate->Measure Protein_Purification_Workflow cluster_expression Anaerobic Expression cluster_purification Anaerobic Purification Clone Clone gene of interest into an expression vector (e.g., pET vector) Transform Transform into E. coli (e.g., BL21(DE3)) Clone->Transform Culture Grow culture aerobically to mid-log phase Transform->Culture AnaerobicShift Shift to anaerobic conditions Culture->AnaerobicShift Induce Induce expression (e.g., with IPTG) AnaerobicShift->Induce Harvest Harvest cells Induce->Harvest Lysis Resuspend and lyse cells inside an anaerobic chamber Harvest->Lysis Centrifugation Centrifuge to remove debris Lysis->Centrifugation Chromatography Perform affinity chromatography (e.g., Ni-NTA for His-tagged proteins) under anoxic conditions Centrifugation->Chromatography Analysis Analyze purity by SDS-PAGE Chromatography->Analysis

Enzymes involved in Cyclohexanoyl coenzyme A metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Enzymes of Cyclohexanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanoyl coenzyme A (Cyclohexanoyl-CoA) is a pivotal intermediate in the anaerobic metabolism of alicyclic and aromatic compounds. Its degradation is a key process in the global carbon cycle, particularly in anoxic environments where microorganisms utilize these resilient structures as a source of carbon and energy. The enzymes that catalyze the transformation of cyclohexanoyl-CoA are part of a sophisticated metabolic network that converges on the well-studied benzoyl-CoA degradation pathway.[1][2] Understanding the function, kinetics, and regulation of these enzymes is critical for applications in bioremediation, industrial biocatalysis, and potentially for the development of novel antimicrobial agents targeting these unique anaerobic pathways.

This technical guide provides a detailed overview of the core enzymes involved in the anaerobic metabolism of cyclohexanoyl-CoA, presenting quantitative kinetic data, detailed experimental protocols for enzyme characterization, and visual diagrams of the metabolic and experimental workflows.

The Anaerobic Cyclohexanoyl-CoA Degradation Pathway

The anaerobic degradation of cyclohexane carboxylic acid (CHC) initiates with its activation to cyclohexanoyl-CoA. Following activation, the pathway proceeds through a series of dehydrogenation, hydration, and oxidation steps before the alicyclic ring is cleaved. This pathway is intrinsically linked to the central anaerobic benzoyl-CoA degradation pathway, with intermediates feeding into this common metabolic route.[1][3]

A newly identified pathway, present in various anaerobes like Geobacter metallireducens, involves the initial dehydrogenation of cyclohexanoyl-CoA to cyclohex-1-ene-1-carbonyl-CoA, followed by a second dehydrogenation to cyclohexa-1,5-diene-1-carbonyl-CoA.[1][4] This dienoyl-CoA intermediate is a key entry point into the subsequent steps of the benzoyl-CoA pathway.[3][4]

Cyclohexanoyl_CoA_Metabolism cluster_activation Activation cluster_core_pathway Core Cyclohexanoyl-CoA Pathway cluster_benzoyl_pathway Benzoyl-CoA Pathway Convergence CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA CoA Transferase / Synthetase CHeneCoA Cyclohex-1-ene-1- carbonyl-CoA CHCoA->CHeneCoA Cyclohexanoyl-CoA Dehydrogenase CHdieneCoA Cyclohexa-1,5-diene-1- carbonyl-CoA CHeneCoA->CHdieneCoA Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase OH_CHeneCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA CHdieneCoA->OH_CHeneCoA Cyclohexa-1,5-diene-1- carbonyl-CoA Hydratase Oxo_CHeneCoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA OH_CHeneCoA->Oxo_CHeneCoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA Dehydrogenase HP_CoA 3-Hydroxypimelyl-CoA Oxo_CHeneCoA->HP_CoA 6-Oxocyclohex-1-ene-1- carbonyl-CoA Hydrolase ... ... HP_CoA->... β-Oxidation

Caption: Anaerobic degradation pathway of Cyclohexane Carboxylic Acid.

Core Enzymes and Their Properties

This section details the key enzymes responsible for the transformation of cyclohexanoyl-CoA and its immediate derivatives.

Cyclohexanoyl-CoA Dehydrogenase (CHCoA Dehydrogenase)
  • EC Number: 1.3.8.11[5]

  • Reaction: Catalyzes the initial FAD-dependent 1,2-dehydrogenation of cyclohexanoyl-CoA to form cyclohex-1-ene-1-carbonyl-CoA.[1][5] This is a critical step that introduces the first double bond into the alicyclic ring.

  • Organisms: Found in strictly anaerobic bacteria such as Syntrophus aciditrophicus and Geobacter metallireducens.[5][6]

Quantitative Data

Organism Substrate Apparent Kₘ Specific Activity / Vₘₐₓ Notes
Syntrophus aciditrophicus Cyclohexanoyl-CoA < 10 µM 15 µmol min⁻¹ mg⁻¹ Activity measured in the oxidative direction.[6]

| Syntrophus aciditrophicus | Cyclohex-1-ene-1-carbonyl-CoA | Kᵢ = 15 ± 2 µM | - | Product inhibition was observed.[6] |

Experimental Protocol: Spectrophotometric Assay for CHCoA Dehydrogenase

This protocol describes a continuous spectrophotometric assay to measure the oxidative activity of CHCoA Dehydrogenase using an artificial electron acceptor.

  • Principle: The assay monitors the reduction of the artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of cyclohexanoyl-CoA. The reduction of ferricenium is followed by a decrease in absorbance at a specific wavelength (e.g., 300 nm).[6][7]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 10 mM Cyclohexanoyl-CoA in water.

    • Electron Acceptor: 10 mM Ferricenium hexafluorophosphate in water.

    • Purified enzyme solution.

  • Procedure:

    • Set up a 1 mL reaction in a quartz cuvette containing 950 µL of Assay Buffer.

    • Add 20 µL of the Ferricenium hexafluorophosphate solution (final concentration 0.2 mM).

    • Add 20 µL of the Cyclohexanoyl-CoA solution (final concentration 0.2 mM).

    • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

    • Initiate the reaction by adding 10 µL of the purified enzyme solution.

    • Immediately monitor the decrease in absorbance at 300 nm for 3-5 minutes.

  • Calculation: The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the electron acceptor. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute under the specified conditions.

Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (CHeneCoA Dehydrogenase)
  • EC Number: 1.3.8.10[8]

  • Reaction: Catalyzes the unusual 1,4-dehydrogenation of cyclohex-1-ene-1-carbonyl-CoA to form cyclohexa-1,5-diene-1-carbonyl-CoA.[1][8] This FAD-containing enzyme is a key component of the newly identified CHC degradation pathway.[1]

  • Organisms: Characterized in Syntrophus aciditrophicus and Geobacter metallireducens.[6][8]

Quantitative Data

Organism Substrate Apparent Kₘ Specific Activity / Vₘₐₓ Notes
Syntrophus aciditrophicus Cyclohex-1-ene-1-carbonyl-CoA < 5 µM 9.5 µmol min⁻¹ mg⁻¹ Catalyzes oxidation to Ch1,5CoA.[6]

| Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 19 ± 7 µM | 2.1 µmol min⁻¹ mg⁻¹ | The enzyme can further oxidize this product to benzoyl-CoA.[6] |

Experimental Protocol: HPLC-Based Assay for CHeneCoA Dehydrogenase

This protocol uses High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and products of the enzyme reaction.

  • Principle: The reaction is run for a specific time, then stopped, and the mixture is analyzed by reverse-phase HPLC to measure the consumption of cyclohex-1-ene-1-carbonyl-CoA and the formation of cyclohexa-1,5-diene-1-carbonyl-CoA and benzoyl-CoA.[6]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 10 mM Cyclohex-1-ene-1-carbonyl-CoA in water.

    • Electron Acceptor: 10 mM Ferricenium hexafluorophosphate.

    • Stopping Solution: 1 M HCl.

    • Purified enzyme solution.

  • Procedure:

    • Set up a 200 µL reaction in a microcentrifuge tube containing Assay Buffer, 0.2 mM substrate, and 0.2 mM electron acceptor.

    • Pre-incubate at the desired temperature.

    • Initiate the reaction by adding the purified enzyme.

    • At various time points (e.g., 0, 1, 5 minutes), withdraw an aliquot and stop the reaction by adding it to the Stopping Solution.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Detection: UV detector at 260 nm.

  • Analysis: Quantify the peak areas corresponding to the substrate and products by comparing them to standard curves of known concentrations.[6]

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase
  • EC Number: 4.2.1.100[9]

  • Reaction: Catalyzes the reversible hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[10] This step prepares the ring for subsequent oxidation.

  • Organisms: Found in both facultative anaerobes like Thauera aromatica and strict anaerobes like Geobacter metallireducens and Syntrophus aciditrophicus.[10][11]

Quantitative Data

Organism Substrate Apparent Kₘ Vₘₐₓ Notes
Geobacter metallireducens Cyclohexa-1,5-diene-1-carbonyl-CoA 80 µM 350 µmol min⁻¹ mg⁻¹ Highly specific for the dienoyl-CoA substrate.[11]

| Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 µM | 550 µmol min⁻¹ mg⁻¹ | The reaction reaches a 1:1 equilibrium between substrate and product.[11] |

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
  • EC Number: 1.1.1.368[5]

  • Reaction: An NAD⁺-specific dehydrogenase that oxidizes 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[12]

  • Organisms: A key enzyme in the benzoyl-CoA pathway, studied in Thauera aromatica.[12]

Quantitative Data Quantitative data for this specific enzyme was not found in the initial set of high-relevance search results but is expected to be present in the full-text articles referenced.[12]

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Ring-Cleaving Enzyme)
  • Reaction: This hydrolase catalyzes both the addition of a water molecule to the double bond of 6-oxocyclohex-1-ene-1-carbonyl-CoA and the subsequent hydrolytic cleavage of the C-C bond in the alicyclic ring, yielding the aliphatic product 3-hydroxypimelyl-CoA.[12]

  • Organisms: Found in both facultative and obligately anaerobic bacteria that degrade aromatic compounds, including Thauera aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus.[12]

Quantitative Data Specific kinetic parameters for this enzyme were not detailed in the provided search abstracts but are available in specialized literature.[12]

Experimental and Logical Workflows

The discovery and characterization of enzymes in novel metabolic pathways follow a structured workflow, from initial genetic identification to detailed biochemical analysis.

Experimental_Workflow A Organism Growth & Substrate Induction B Gene Identification (Transcriptomics / Genomics) A->B Identify induced genes C Gene Cloning & Heterologous Expression B->C Target gene selection D Protein Purification (e.g., Affinity Chromatography) C->D Obtain pure protein E Enzyme Assay Development (Spectrophotometric / HPLC) D->E Develop measurement method F Biochemical Characterization E->F Analyze enzyme function G Determination of Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) F->G H Substrate Specificity & Inhibition Studies F->H

Caption: Workflow for identification and characterization of metabolic enzymes.

Conclusion

The enzymes of the cyclohexanoyl-CoA metabolic pathway represent a fascinating example of microbial adaptation to degrade resilient chemical structures. The core enzymes—dehydrogenases, hydratases, and hydrolases—work in concert to efficiently break down the alicyclic ring, channeling the resulting intermediates into central metabolism. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in biochemistry, microbiology, and biotechnology. A deeper understanding of these enzymatic processes will continue to fuel innovations in bioremediation strategies and the development of novel biocatalysts for green chemistry applications.

References

Discovery of the Cyclohexane Carboxylic Acid Degradation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane carboxylic acid (CHC) is a saturated cyclic carboxylic acid that serves as a structural motif in various natural products and synthetic compounds, including pharmaceuticals. Understanding the microbial degradation pathways of CHC is of significant interest for bioremediation, biocatalysis, and drug metabolism studies. Microorganisms have evolved diverse strategies to utilize CHC as a sole carbon and energy source under both aerobic and anaerobic conditions. This technical guide provides an in-depth overview of the core discoveries in CHC degradation, focusing on the distinct pathways in key bacterial species, the enzymes involved, their genetic regulation, and the experimental methodologies used to elucidate these pathways.

Aerobic Degradation of Cyclohexane Carboxylic Acid

The aerobic degradation of CHC typically proceeds through an initial hydroxylation and subsequent aromatization of the cyclohexane ring, leading to central aromatic metabolic intermediates. A well-studied example is the pathway found in Alcaligenes species.

The Alcaligenes Pathway: A Journey to Aromaticity

In Alcaligenes strain W1, the degradation of CHC is initiated by a mixed-function oxygenase, a cyclohexane carboxylate hydroxylase.[1][2] This enzyme hydroxylates the C4 position of the cyclohexane ring to form trans-4-hydroxycyclohexane carboxylate.[1][2] This intermediate is then oxidized to 4-ketocyclohexane carboxylate, which is subsequently aromatized to p-hydroxybenzoate.[1][2] The p-hydroxybenzoate is then funneled into the well-established pathways for aromatic compound degradation.[1][2]

The initial and key enzyme, cyclohexane carboxylate hydroxylase, has proven to be a fragile protein, making its purification and detailed kinetic characterization challenging.[1][2]

Aerobic_CHC_Degradation CHC Cyclohexane Carboxylic Acid HCHC trans-4-Hydroxycyclohexane Carboxylic Acid CHC->HCHC Cyclohexane Carboxylate Hydroxylase (Mixed-function oxygenase) KCHC 4-Ketocyclohexane Carboxylic Acid HCHC->KCHC Dehydrogenase PHB p-Hydroxybenzoate KCHC->PHB Aromatization Aromatic_Deg Aromatic Degradation Pathways PHB->Aromatic_Deg R_palustris_CHC_Degradation CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanecarboxyl-CoA CHC->CHCoA Cyclohexane Carboxylate CoA Ligase (AliA) CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA Cyclohexanecarboxyl-CoA Dehydrogenase (AliB) Beta_Ox Modified β-Oxidation-like Reactions CHeneCoA->Beta_Ox PimelylCoA Pimelyl-CoA Beta_Ox->PimelylCoA Central_Metabolism Central Metabolism PimelylCoA->Central_Metabolism G_metallireducens_CHC_Degradation CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanecarboxyl-CoA CHC->CHCoA Succinyl-CoA:CHC CoA Transferase CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA Cyclohexanecarboxyl-CoA Dehydrogenase CHdieneCoA Cyclohexa-1,5-diene-1- carboxyl-CoA CHeneCoA->CHdieneCoA Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase (1,4-dehydrogenation) Aromatic_Deg Aromatic Compound Degradation CHdieneCoA->Aromatic_Deg Experimental_Workflow cluster_0 Initial Characterization cluster_1 Enzymatic Analysis cluster_2 Genetic Analysis Bacterial_Isolation Bacterial Isolation and Growth on CHC Metabolite_ID Metabolite Identification (GC-MS, LC-MS) Bacterial_Isolation->Metabolite_ID Enzyme_Assays Enzyme Assays in Crude Extracts Metabolite_ID->Enzyme_Assays Gene_ID Gene Identification (Genomics, Proteomics) Metabolite_ID->Gene_ID Protein_Purification Enzyme Purification (e.g., His-tag) Enzyme_Assays->Protein_Purification Kinetic_Analysis Enzyme Kinetics (Km, Vmax) Protein_Purification->Kinetic_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Gene_ID->Gene_Expression Mutant_Analysis Gene Knockout and Complementation Gene_ID->Mutant_Analysis

References

The Central Role of Cyclohexanoyl Coenzyme A in the Metabolic Versatility of Syntrophus aciditrophicus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Syntrophus aciditrophicus is a metabolically remarkable deltaproteobacterium known for its ability to thrive in anaerobic environments by syntrophically degrading fatty acids and aromatic compounds, including benzoate.[1][2] A key metabolic hub in this organism's intricate biochemical network is the metabolism surrounding cyclohexanoyl coenzyme A (cyclohexanoyl-CoA). This guide provides a detailed examination of the role of cyclohexanoyl-CoA in S. aciditrophicus, summarizing key quantitative data, outlining experimental protocols, and visualizing the central metabolic pathways. The organism's capacity to both synthesize and degrade cyclohexane carboxylate, the precursor to cyclohexanoyl-CoA, underscores its metabolic flexibility, often in a syntrophic partnership with hydrogen-consuming microorganisms.[3][4]

Core Metabolic Pathways Involving Cyclohexanoyl-CoA

The metabolism of cyclohexanoyl-CoA in Syntrophus aciditrophicus is intrinsically linked to the degradation of benzoate and the fermentation of crotonate.[5][6] A central and recurring intermediate in these pathways is cyclohexa-1,5-diene-1-carboxyl-CoA.[4][7] The pathways are notably reversible, allowing the bacterium to adapt to different substrate availabilities and the presence or absence of a syntrophic partner.[4]

When grown in pure culture on benzoate, S. aciditrophicus performs a dismutation reaction, where some benzoate molecules are oxidized to acetate and CO2, while others are reduced to cyclohexane carboxylate, which is formed from cyclohexanoyl-CoA.[8] In coculture with a hydrogen-utilizing partner like Methanospirillum hungatei, benzoate is completely oxidized to acetate, with the partner consuming the reducing equivalents (H2 or formate).[9]

Conversely, during the fermentation of crotonate in pure culture, S. aciditrophicus produces acetate and cyclohexane carboxylate.[6] This process involves the reversal of the benzoyl-CoA degradation pathway to form cyclohexa-1,5-diene-1-carboxyl-CoA, which is then further reduced to cyclohexanoyl-CoA and subsequently to cyclohexane carboxylate.[5][7]

Quantitative Data on Key Enzymes

The enzymatic machinery responsible for the interconversion of cyclohexanoyl-CoA and related intermediates has been a subject of detailed biochemical characterization. The following tables summarize the key quantitative data for the enzymes central to cyclohexanoyl-CoA metabolism in S. aciditrophicus.

EnzymeGene Locus (SYN_RS)SubstrateVmax (U·mg⁻¹)Km (µM)Source(s)
Cyclohexane-1-carboxylate:CoA ligase03335Cyclohexane-1-carboxylate15 ± 0.540 ± 7[4]
Cyclohex-1-ene-1-carboxylate0.6 ± 0.0026 ± 2[4]
Benzoate:CoA ligase 1 (Bcl1)Not specifiedBenzoate43160[4]
Crotonate234200[4]
Benzoate:CoA ligase 2 (Bcl2)Not specifiedBenzoate77110[4]
Crotonate2.32300[4]
Cyclohexane-1-carboxylateHigh activity8000[4]

Table 1: Kinetic Properties of Ligases Involved in Substrate Activation.

EnzymeGene Locus (SYN_RS)Native Molecular Mass (kDa)Subunit CompositionCofactorSource(s)
Cyclohexanecarboxyl-CoA dehydrogenase02586~155Homotetramer (42 kDa)FAD[3]
Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase01080150Single (40-45 kDa)FAD[5]
Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase02587150Tetramer (38 kDa)FAD[3]

Table 2: Molecular Properties of Key Dehydrogenases.

Signaling Pathways and Metabolic Logic

The metabolic pathways involving cyclohexanoyl-CoA in S. aciditrophicus are tightly regulated and logically structured to maintain redox balance and energy conservation, especially under the thermodynamically challenging conditions of syntrophy. The reversibility of the core enzyme set allows the organism to switch between degradation and synthesis of cyclic compounds based on the available substrates and the presence of a syntrophic partner.

Cyclohexanoyl_CoA_Metabolism cluster_legend Legend Crotonate Crotonate Crotonyl_CoA Crotonyl-CoA Crotonate->Crotonyl_CoA Ligase Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Ligase Cyclohexane_1_carboxylate Cyclohexane- 1-carboxylate Cyclohexa_1_5_diene_1_carboxyl_CoA Cyclohexa-1,5-diene- 1-carboxyl-CoA Crotonyl_CoA->Cyclohexa_1_5_diene_1_carboxyl_CoA Reverse β-oxidation Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA β-oxidation Benzoyl_CoA->Cyclohexa_1_5_diene_1_carboxyl_CoA Benzoyl-CoA reductase Cyclohexanoyl_CoA Cyclohexanoyl-CoA Cyclohexanoyl_CoA->Cyclohexane_1_carboxylate Thioesterase? Cyclohex_1_ene_1_carboxyl_CoA Cyclohex-1-ene- 1-carboxyl-CoA Cyclohexanoyl_CoA->Cyclohex_1_ene_1_carboxyl_CoA Cyclohex_1_ene_1_carboxyl_CoA->Cyclohexanoyl_CoA Dehydrogenase Cyclohex_1_ene_1_carboxyl_CoA->Cyclohexa_1_5_diene_1_carboxyl_CoA Cyclohexa_1_5_diene_1_carboxyl_CoA->Benzoyl_CoA Cyclohexa_1_5_diene_1_carboxyl_CoA->Cyclohex_1_ene_1_carboxyl_CoA Dehydrogenase Acetyl_CoA->Crotonyl_CoA Acetate Acetate Acetyl_CoA->Acetate Key_Intermediate Key Intermediate CoA_Ester CoA Ester Central_Intermediate Central Intermediate

Figure 1: Metabolic pathways involving cyclohexanoyl-CoA in S. aciditrophicus.

Experimental Protocols

Cultivation of Syntrophus aciditrophicus

S. aciditrophicus strain SB (DSM 26646) can be cultivated anaerobically in either pure culture or coculture with a hydrogen-consuming partner such as Methanospirillum hungatei JF1 (ATCC 27890).[4]

Pure Culture:

  • Medium: A basal medium without rumen fluid is used, supplemented with 20 mM crotonate as the carbon and energy source.[4] The medium should contain a modified Wolin's metal solution including Na2MoO4 • 2H2O (0.01g/L), Na2SeO4 (0.01g/L), and Na2WO4 • 2H2O (0.01g/L).[4]

  • Incubation: Cultures are incubated under strictly anaerobic conditions at 37°C.[10]

Coculture:

  • Medium: The same basal medium is used, with substrates such as 10 mM benzoate or 10 mM cyclohexane-1-carboxylate.[4] For larger volumes, Tanner's mineral medium can be used to prevent precipitation.[11]

  • Inoculation: An established culture of M. hungatei is inoculated along with S. aciditrophicus.

  • Incubation: Cocultures are incubated under an 80:20 N2:CO2 gas phase at 37°C.[10]

Enzyme Assays

Dehydrogenase Activity:

  • Principle: The activity of cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase can be measured in the oxidative direction by monitoring the reduction of an artificial electron acceptor.[5]

  • Reaction Mixture: A typical assay mixture contains buffer (e.g., 50 mM potassium phosphate, pH 8.0), the acyl-CoA substrate, and ferricenium hexafluorophosphate as the electron acceptor.[12]

  • Detection: The reduction of ferricenium hexafluorophosphate can be followed spectrophotometrically. The consumption of substrate and formation of product can be confirmed by HPLC analysis.[5]

  • Reductive Assay: To measure the activity in the physiologically relevant reductive direction, Ti(III) citrate can be used as an artificial electron donor with methyl viologen as a mediator.[5]

Ligase Activity:

  • Principle: Acyl-CoA ligase activity is determined by a coupled spectrophotometric assay that measures the formation of AMP.[4]

  • Reaction Mixture: The reaction mixture contains the carboxylic acid substrate, CoA, ATP, and the coupling enzymes myokinase, pyruvate kinase, and lactate dehydrogenase, along with phosphoenolpyruvate and NADH.[4]

  • Detection: The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.[4]

Proteomic and Metabolomic Analyses

Quantitative Proteomics:

  • Sample Preparation: Cell pellets are lysed, and proteins are digested using methods like filter-aided sample preparation (FASP).[11]

  • Analysis: Tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Label-free quantification methods can be used to determine the relative abundance of proteins under different growth conditions.[13]

Metabolite Analysis (GC-MS):

  • Extraction: Metabolites from culture supernatants or cell extracts are extracted and derivatized, for example, by trimethylsilylation, to make them volatile for gas chromatography.[14]

  • Analysis: Derivatized metabolites are separated by gas chromatography and identified and quantified by mass spectrometry based on their retention times and mass fragmentation patterns compared to authentic standards.[14]

Experimental_Workflow cluster_cultivation Cultivation cluster_analysis Analysis PureCulture Pure Culture (Crotonate) EnzymeAssays Enzyme Assays (Dehydrogenase, Ligase) PureCulture->EnzymeAssays Proteomics Quantitative Proteomics (LC-MS/MS) PureCulture->Proteomics Metabolomics Metabolite Analysis (GC-MS) PureCulture->Metabolomics CoCulture Coculture (Benzoate/Cyclohexane carboxylate) CoCulture->EnzymeAssays CoCulture->Proteomics CoCulture->Metabolomics

Figure 2: General experimental workflow for studying cyclohexanoyl-CoA metabolism.

Conclusion

Cyclohexanoyl-CoA stands as a critical node in the metabolic network of Syntrophus aciditrophicus, enabling its versatile lifestyle of both degrading and synthesizing aromatic and alicyclic compounds. The reversible nature of the enzymatic pathways involved highlights the organism's remarkable adaptation to its environment, particularly the syntrophic relationships it forms. The quantitative data on enzyme kinetics and protein abundance, coupled with detailed experimental protocols, provide a solid foundation for further research into the intricate regulatory mechanisms governing this central metabolic hub. A deeper understanding of these processes is not only fundamental to microbial ecology but also holds potential for applications in bioremediation and bioenergy production. Future investigations into the regulation of gene expression and enzyme activity in response to different substrates and the presence of syntrophic partners will further illuminate the fascinating biology of S. aciditrophicus.

References

Cyclohexanoyl coenzyme A CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanoyl coenzyme A (CHCoA) is a key intermediate in the anaerobic metabolism of alicyclic compounds, particularly cyclohexane carboxylic acid (CHC). Its study is crucial for understanding microbial degradation pathways of environmental pollutants and for the engineered biosynthesis of novel pharmaceuticals. This technical guide provides an in-depth overview of the core physicochemical properties, metabolic context, and relevant experimental methodologies for the study of this compound.

Core Data

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 5960-12-3[1][2][3]
Molecular Formula C28H46N7O17P3S[1][2][3]
Molecular Weight 877.7 g/mol [1][2]

Metabolic Pathway: Anaerobic Degradation of Cyclohexane Carboxylic Acid

This compound is a central molecule in the anaerobic degradation of cyclohexane carboxylic acid, a pathway extensively studied in the Fe(III)-reducing bacterium Geobacter metallireducens and the phototrophic bacterium Rhodopseudomonas palustris.[1][2] This metabolic route links the degradation of alicyclic compounds to the catabolism of aromatic compounds.[1]

The pathway is initiated by the activation of cyclohexane carboxylic acid to its coenzyme A thioester, cyclohexanoyl-CoA. This is followed by a series of enzymatic reactions that ultimately lead to intermediates that can enter central metabolic pathways.[1] The key enzymatic steps involving cyclohexanoyl-CoA are outlined in the table below.

StepEnzymeSubstrateProductOrganism Example
1. ActivationSuccinyl-CoA:CHC CoA transferaseCyclohexane carboxylic acidCyclohexanoyl-CoAGeobacter metallireducens
2. DehydrogenationCyclohexanoyl-CoA dehydrogenaseCyclohexanoyl-CoACyclohex-1-ene-1-carboxyl-CoAGeobacter metallireducens
3. DehydrogenationCyclohex-1,5-diene-1-carboxyl-CoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoACyclohex-1,5-diene-1-carboxyl-CoAGeobacter metallireducens

Data sourced from Kung JW, et al. (2014).[1]

In the related pathway in Rhodopseudomonas palustris, the degradation of cyclohexanecarboxylate involves 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, which has an apparent Km of 10 µM for 2-hydroxycyclohexanecarboxyl-CoA and 200 µM for NAD+.[4][5]

Cyclohexanoyl_CoA_Pathway cluster_input Substrate Input cluster_core Core Pathway cluster_output Downstream Metabolism CHC Cyclohexane carboxylic acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA:CHC CoA transferase CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA CHCoA->CHeneCoA Cyclohexanoyl-CoA dehydrogenase CHdieneCoA Cyclohex-1,5-diene-1-carboxyl-CoA CHeneCoA->CHdieneCoA Cyclohex-1,5-diene-1-carboxyl-CoA dehydrogenase Aromatics_Degradation Aromatic Compound Degradation Pathway CHdieneCoA->Aromatics_Degradation Interface

Anaerobic degradation of cyclohexane carboxylic acid.

Experimental Protocols

The following sections provide generalized methodologies for the key experiments related to the study of this compound and associated enzymes. These protocols are based on established methods for similar acyl-CoA compounds and can be adapted for specific research needs.

Acyl-CoA Ligase Activity Assay

This assay is used to determine the activity of enzymes that ligate coenzyme A to a carboxylic acid, such as succinyl-CoA:CHC CoA transferase.

Principle: The formation of the acyl-CoA product is monitored over time. This can be achieved through various detection methods, including HPLC or coupled enzymatic assays.

General Protocol (HPLC-based):

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 5 mM Coenzyme A

    • 5 mM Cyclohexane carboxylic acid

    • Purified enzyme extract

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C).

  • Time Points: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a stop solution (e.g., 10% formic acid).

  • Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (cyclohexane carboxylic acid) and the product (cyclohexanoyl-CoA). The elution of cyclohexanoyl-CoA can be monitored by UV absorbance, typically around 260 nm.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of dehydrogenases that act on acyl-CoA substrates, such as cyclohexanoyl-CoA dehydrogenase.

Principle: The reduction of an electron acceptor is monitored spectrophotometrically as the acyl-CoA is oxidized. Alternatively, the formation of the product can be monitored by HPLC.

General Protocol (Spectrophotometric):

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 0.1 mM Cyclohexanoyl-CoA (substrate)

    • An artificial electron acceptor (e.g., 0.1 mM ferricenium hexafluorophosphate)

    • Purified enzyme extract

  • Measurement: Initiate the reaction by adding the enzyme. Monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength over time (e.g., 340 nm for NAD⁺ reduction).

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Quantification of Cyclohexanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs from biological samples.

Principle: Cyclohexanoyl-CoA is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

General Protocol:

  • Extraction: Extract acyl-CoAs from cell pellets or tissues using a suitable solvent system, often a mixture of organic solvents and aqueous buffers (e.g., isopropanol/water/formic acid). It is crucial to keep samples cold to minimize degradation.

  • Chromatography: Separate the extracted metabolites using a C18 reverse-phase HPLC column with a gradient of two mobile phases (e.g., an aqueous phase with a weak acid like formic acid and an organic phase like acetonitrile).

  • Mass Spectrometry: Analyze the eluent from the HPLC using a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific transition from the precursor ion of cyclohexanoyl-CoA to a characteristic product ion.

  • Quantification: Quantify the amount of cyclohexanoyl-CoA by comparing the peak area to that of a known concentration of a stable isotope-labeled internal standard.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing Sample Biological Sample (e.g., cell pellet) Extraction Acyl-CoA Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Inject Extract MS Tandem Mass Spectrometry (Detection) LC->MS Eluent Quantification Quantification (vs. Internal Standard) MS->Quantification Raw Data

Workflow for LC-MS/MS quantification of acyl-CoAs.

References

Cyclohexanecarboxyl-CoA Dehydrogenase: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxyl-CoA dehydrogenase (EC 1.3.8.11) is a flavin adenine dinucleotide (FAD)-containing enzyme that plays a crucial role in the anaerobic metabolism of alicyclic compounds.[1][2][3] This enzyme catalyzes the α,β-dehydrogenation of cyclohexane-1-carbonyl-CoA to cyclohex-1-ene-1-carbonyl-CoA, a key step in both the degradation of cyclohexane carboxylic acid and the fermentation of aromatic compounds like benzoate and crotonate in certain anaerobic bacteria.[4][5] Its function is integral to cellular redox balancing and energy metabolism under anaerobic conditions. This guide provides an in-depth overview of the enzyme's function, metabolic significance, structural properties, and the experimental protocols used for its characterization.

Core Function and Metabolic Significance

Cyclohexanecarboxyl-CoA dehydrogenase is primarily involved in two key metabolic contexts in anaerobic bacteria:

  • Fermentation of Benzoate and Crotonate: In organisms like Syntrophus aciditrophicus, the enzyme is part of a pathway that leads to the production of cyclohexane carboxylate as a fermentation byproduct.[2][5] During the fermentation of benzoate or crotonate, the enzyme works in the reductive direction, contributing to the regeneration of NAD+ by converting cyclohex-1-ene-1-carboxyl-CoA to cyclohexanecarboxyl-CoA. This process is essential for maintaining the redox balance necessary for continued substrate fermentation.[2][5]

  • Anaerobic Degradation of Cyclohexane Carboxylic Acid (CHC): In bacteria such as Geobacter metallireducens, the enzyme functions in the oxidative direction as part of the CHC degradation pathway.[4][6][7] It catalyzes the initial dehydrogenation of cyclohexanecarboxyl-CoA, preparing the molecule for subsequent reactions that ultimately lead to ring cleavage and entry into central metabolism.[6][7]

The enzyme's activity links the metabolism of alicyclic compounds to the central benzoyl-CoA degradation pathway for aromatic compounds.[6][7]

Catalytic Reaction

The primary reaction catalyzed by cyclohexanecarboxyl-CoA dehydrogenase is the reversible 1,2-dehydrogenation of cyclohexane-1-carbonyl-CoA:

Cyclohexane-1-carbonyl-CoA + Oxidized [electron-transfer flavoprotein] ⇌ Cyclohex-1-ene-1-carbonyl-CoA + Reduced [electron-transfer flavoprotein] [4]

The enzyme utilizes FAD as a cofactor for this electron transfer.[2][3]

Metabolic Pathway

The following diagram illustrates the role of cyclohexanecarboxyl-CoA dehydrogenase in the context of benzoate fermentation in Syntrophus aciditrophicus.

metabolic_pathway Benzoyl_CoA Benzoyl-CoA CH15CoA Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->CH15CoA Class II Benzoyl-CoA reductase Acetate Acetate Benzoyl_CoA->Acetate Benzoyl-CoA degradation pathway (oxidative branch) CH1CoA Cyclohex-1-ene-1-carboxyl-CoA CH15CoA->CH1CoA Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase ChCoA Cyclohexanecarboxyl-CoA CH1CoA->ChCoA Cyclohexanecarboxyl-CoA dehydrogenase (reductive direction) degradation_pathway CHC Cyclohexane carboxylic acid ChCoA Cyclohexanecarboxyl-CoA CHC->ChCoA Succinyl-CoA:CHC CoA transferase CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA ChCoA->CHeneCoA Cyclohexanecarboxyl-CoA dehydrogenase (oxidative direction) CHdieneCoA Cyclohexa-1,5-diene-1-carboxyl-CoA CHeneCoA->CHdieneCoA Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase Central_Metabolism Central Metabolism CHdieneCoA->Central_Metabolism Further degradation purification_workflow cluster_s_aciditrophicus From S. aciditrophicus cluster_recombinant Heterologous Expression (E. coli) Cell_Extract Cell-free Extract Chromatography Multiple Chromatographic Steps Cell_Extract->Chromatography Purified_Enzyme_S Purified Enzyme Chromatography->Purified_Enzyme_S Gene_Expression Gene Expression (with His-tag) Cell_Lysis Cell Lysis Gene_Expression->Cell_Lysis Affinity_Chromatography Ni-chelating Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Enzyme_R Purified Recombinant Enzyme Affinity_Chromatography->Purified_Enzyme_R

References

The Nexus of Aromatic and Alicyclic Metabolism: A Technical Guide to the Benzoyl-CoA and Cyclohexanoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate. This pathway converges with alicyclic metabolism through the formation and subsequent transformation of cyclohexanoyl-CoA derivatives. Understanding the intricate relationship between the benzoyl-CoA and cyclohexanoyl-CoA pathways is paramount for applications in bioremediation, biocatalysis, and drug development. This technical guide provides an in-depth exploration of the core enzymatic reactions, metabolic intermediates, and regulatory strategies that define this metabolic nexus. Detailed experimental protocols and comparative quantitative data are presented to facilitate further research and application.

Introduction

Under anoxic conditions, a diverse array of aromatic compounds, including pollutants and natural products, are channeled into a common catabolic funnel, the benzoyl-CoA pathway. The initial dearomatization of benzoyl-CoA marks the crucial transition from aromatic to alicyclic metabolism, leading to the formation of various cyclohexanoyl-CoA thioesters. The subsequent metabolism of these alicyclic intermediates varies among different anaerobic microorganisms, highlighting diverse evolutionary strategies for carbon and energy acquisition. This guide dissects the key enzymatic steps that bridge these two fundamental metabolic routes.

The Core Relationship: From Benzoyl-CoA to Cyclohexanoyl-CoA Derivatives

The central theme of the relationship between these pathways is the reductive dearomatization of benzoyl-CoA. This energetically challenging reaction is catalyzed by the key enzyme benzoyl-CoA reductase (BCR) .

Benzoyl-CoA Reductase: The Gateway Enzyme

BCR catalyzes the two-electron reduction of the aromatic ring of benzoyl-CoA, yielding cyclohexa-1,5-diene-1-carbonyl-CoA [1][2][3]. This reaction is a biological equivalent of the Birch reduction and requires a low-potential electron donor.[4] In facultative anaerobes like Thauera aromatica, this process is ATP-dependent, typically hydrolyzing two ATP molecules to drive the reaction forward[4][5]. In contrast, some obligate anaerobes, such as Geobacter metallireducens, possess an ATP-independent BCR, highlighting different energetic strategies.[6]

The product, cyclohexa-1,5-diene-1-carbonyl-CoA, is the pivotal intermediate that connects the benzoyl-CoA pathway to the downstream metabolism of cyclohexanoyl-CoA derivatives.

Benzoyl_CoA_Reduction benzoyl_coa Benzoyl-CoA dienoyl_coa Cyclohexa-1,5-diene-1-carbonyl-CoA benzoyl_coa->dienoyl_coa Benzoyl-CoA Reductase atp 2 ATP atp->benzoyl_coa adp 2 ADP + 2 Pi adp->dienoyl_coa electrons 2e- electrons->benzoyl_coa

Figure 1: The initial reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA.

Divergent Downstream Pathways of Cyclohexanoyl-CoA Metabolism

Following the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, anaerobic bacteria employ different strategies for its further metabolism. These variations represent a fascinating aspect of microbial metabolic diversity.

The Thauera aromatica Model: Hydration and Oxidation

In the denitrifying bacterium Thauera aromatica, the downstream pathway involves a series of hydration and oxidation steps.[3]

  • Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase adds a water molecule to one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA .[3]

  • This intermediate is then oxidized by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase .

The Rhodopseudomonas palustris Model: Further Reduction

The phototrophic bacterium Rhodopseudomonas palustris utilizes a different strategy, involving a further reduction of the dienoyl-CoA intermediate.[5]

  • Cyclohexa-1,5-diene-1-carbonyl-CoA is reduced to cyclohex-1-ene-1-carbonyl-CoA .

  • This is followed by hydration catalyzed by cyclohex-1-ene-1-carbonyl-CoA hydratase to yield 2-hydroxycyclohexane-1-carbonyl-CoA .

The Syntrophus aciditrophicus Model: A Reversible Pathway

In the syntrophically fermenting bacterium Syntrophus aciditrophicus, the pathway is reversible and involves dehydrogenases that can operate in both directions, linking benzoate fermentation to crotonate metabolism.[7][8] Key enzymes in this organism include cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase .[8]

Downstream_Pathways cluster_thauera Thauera aromatica Pathway cluster_rhodopseudomonas Rhodopseudomonas palustris Pathway cluster_syntrophus Syntrophus aciditrophicus Pathway dienoyl_coa1 Cyclohexa-1,5-diene-1-carbonyl-CoA hydroxy_coa 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dienoyl_coa1->hydroxy_coa Hydratase dienoyl_coa2 Cyclohexa-1,5-diene-1-carbonyl-CoA enoyl_coa Cyclohex-1-ene-1-carbonyl-CoA dienoyl_coa2->enoyl_coa Reductase hydroxy_cyclohexyl_coa 2-Hydroxycyclohexane-1-carbonyl-CoA enoyl_coa->hydroxy_cyclohexyl_coa Hydratase benzoyl_coa Benzoyl-CoA dienoyl_coa3 Cyclohexa-1,5-diene-1-carbonyl-CoA dienoyl_coa3->benzoyl_coa Dehydrogenase (reverse) cyclohex_coa Cyclohexanecarboxyl-CoA dienoyl_coa3->cyclohex_coa Dehydrogenases

Figure 2: Divergent downstream pathways for cyclohexa-1,5-diene-1-carbonyl-CoA metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the benzoyl-CoA and cyclohexanoyl-CoA pathways, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of Benzoyl-CoA Reductases

OrganismEnzyme ClassKm for Benzoyl-CoA (µM)Vmax (µmol min-1 mg-1)ATP DependenceReference
Thauera aromaticaClass I~300.8Yes[4]
Geobacter metallireducensClass II24 (for dienoyl-CoA)1.5 (reverse reaction)No[6]

Table 2: Kinetic Parameters of Cyclohexanoyl-CoA Pathway Enzymes in Syntrophus aciditrophicus

EnzymeSubstrateKm (µM)Vmax (µmol min-1 mg-1)Reference
Cyclohexanecarboxyl-CoA DehydrogenaseCyclohexanecarboxyl-CoA5012[7]
Cyclohex-1-ene-1-carboxyl-CoA DehydrogenaseCyclohex-1-ene-1-carboxyl-CoA309.5[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of these pathways.

Enzyme Assay for Benzoyl-CoA Reductase (T. aromatica)

Principle: The activity of the ATP-dependent benzoyl-CoA reductase is determined spectrophotometrically by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate, in the presence of benzoyl-CoA and ATP.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgCl₂.

  • Benzoyl-CoA solution: 10 mM in water.

  • ATP solution: 100 mM in water, pH 7.0.

  • Reduced Methyl Viologen: Prepared by adding a small amount of sodium dithionite to a 10 mM methyl viologen solution in the assay buffer until a stable blue color is achieved.

  • Enzyme preparation: Purified or cell-free extract of T. aromatica.

Procedure:

  • Prepare the reaction mixture in an anaerobic cuvette containing the assay buffer, ATP (final concentration 2 mM), and reduced methyl viologen.

  • Equilibrate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Start the measurement by adding benzoyl-CoA (final concentration 0.1 mM).

  • Monitor the decrease in absorbance at 600 nm (for methyl viologen oxidation).

  • Calculate the specific activity based on the molar extinction coefficient of reduced methyl viologen.

Enzyme_Assay_Workflow start Prepare Reaction Mixture (Buffer, ATP, Reduced Methyl Viologen) equilibrate Equilibrate at 30°C start->equilibrate add_enzyme Add Enzyme equilibrate->add_enzyme add_substrate Add Benzoyl-CoA add_enzyme->add_substrate measure Monitor Absorbance at 600 nm add_substrate->measure calculate Calculate Specific Activity measure->calculate

References

Methodological & Application

Synthesizing Cyclohexanoyl Coenzyme A for In Vitro Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the chemical synthesis of Cyclohexanoyl Coenzyme A (Cyclohexanoyl-CoA), a crucial intermediate in various metabolic pathways and a substrate for numerous enzymes. The synthesis of high-purity Cyclohexanoyl-CoA is essential for accurate and reproducible in vitro assays in drug discovery and metabolic research. This document outlines two established chemical synthesis methods, a comprehensive purification protocol, and methods for quantification.

Introduction

Cyclohexanoyl-CoA is the activated form of cyclohexanecarboxylic acid and plays a role in the anaerobic degradation of aromatic compounds and the biosynthesis of certain natural products.[1][2] Accurate investigation of enzymes that utilize or produce Cyclohexanoyl-CoA requires a reliable source of this substrate. While commercially available, in-house synthesis can provide a cost-effective and readily accessible supply for high-throughput screening and detailed enzymatic studies. The methods described herein are based on well-established procedures for the synthesis of acyl-CoA thioesters.[3]

Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis and purification of Cyclohexanoyl-CoA.

ParameterMethodTypical ValueReference
Synthesis Yield Mixed Carbonic Anhydride40-78%[4]
Purity HPLC>95%[4]
Purification Recovery Solid-Phase Extraction~80%[4]
Molar Extinction Coefficient (at 260 nm, pH 7.0) Spectrophotometry16,400 M⁻¹cm⁻¹General value for CoA thioesters

Experimental Protocols

Two primary methods for the chemical synthesis of Cyclohexanoyl-CoA are presented: the Mixed Carbonic Anhydride method and the Carbonyldiimidazole method.

Protocol 1: Synthesis of Cyclohexanoyl-CoA via the Mixed Carbonic Anhydride Method

This method involves the activation of cyclohexanecarboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.

Materials:

  • Cyclohexanecarboxylic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Sodium bicarbonate solution

  • Dry nitrogen gas

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Activation of Cyclohexanecarboxylic Acid:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 10 µmol of cyclohexanecarboxylic acid in 500 µL of anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add 10 µmol of triethylamine and stir for 5 minutes.

    • Slowly add 10 µmol of ethyl chloroformate and stir the reaction mixture at 0°C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction with Coenzyme A:

    • In a separate tube, dissolve 5 µmol of Coenzyme A in 500 µL of 0.5 M sodium bicarbonate solution.

    • Add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 1 hour with continuous stirring.

  • Quenching and Preparation for Purification:

    • After 1 hour, the reaction is complete. The solution can be directly subjected to purification. For long-term storage before purification, it is advisable to freeze the reaction mixture at -20°C or below.

Protocol 2: Synthesis of Cyclohexanoyl-CoA using 1,1'-Carbonyldiimidazole

This method utilizes 1,1'-carbonyldiimidazole to activate the carboxylic acid, forming a reactive acyl-imidazole intermediate.

Materials:

  • Cyclohexanecarboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Sodium bicarbonate solution

  • Stir plate and stir bar

Procedure:

  • Activation of Cyclohexanecarboxylic Acid:

    • In a dry flask, dissolve 10 µmol of cyclohexanecarboxylic acid in 500 µL of anhydrous THF.

    • Add 12 µmol of 1,1'-carbonyldiimidazole and stir the mixture at room temperature for 15 minutes.

  • Reaction with Coenzyme A:

    • In a separate tube, dissolve 5 µmol of Coenzyme A in 500 µL of 0.5 M sodium bicarbonate solution.

    • Add the Coenzyme A solution to the activated cyclohexanecarboxylic acid mixture.

    • Stir the reaction at room temperature for 1 hour.

  • Preparation for Purification:

    • The reaction mixture is now ready for purification.

Purification of Cyclohexanoyl-CoA

The synthesized Cyclohexanoyl-CoA can be purified using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).

Materials:

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • 0.1 M Potassium phosphate buffer, pH 7.0

  • Acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solid-Phase Extraction (SPE):

    • Equilibrate a C18 SPE cartridge by washing with 5 mL of methanol followed by 10 mL of deionized water.

    • Load the crude reaction mixture onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove unreacted Coenzyme A and other water-soluble impurities.

    • Elute the Cyclohexanoyl-CoA with 5 mL of methanol.

    • Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC):

    • Redissolve the dried eluate in a suitable mobile phase (e.g., 500 µL of 0.1 M potassium phosphate buffer, pH 7.0).

    • Inject the sample onto a C18 HPLC column.

    • Elute with a gradient of acetonitrile in 0.1 M potassium phosphate buffer, pH 7.0. A typical gradient might be 5% to 60% acetonitrile over 30 minutes.

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.

    • Collect the fraction corresponding to the Cyclohexanoyl-CoA peak.

    • Lyophilize the collected fraction to obtain the purified product.

Quantification

The concentration of the purified Cyclohexanoyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm. The molar extinction coefficient for Coenzyme A and its thioesters at pH 7.0 is approximately 16,400 M⁻¹cm⁻¹.

Visualized Workflows

Chemical_Synthesis_Workflow cluster_activation Activation of Cyclohexanecarboxylic Acid cluster_coupling Coupling with Coenzyme A cluster_purification Purification start Cyclohexanecarboxylic Acid reagents Activating Agent (e.g., Ethyl Chloroformate or CDI) start->reagents Reaction in Anhydrous THF activated_intermediate Activated Intermediate (Mixed Anhydride or Acyl-Imidazole) reagents->activated_intermediate coa Coenzyme A activated_intermediate->coa Reaction in Aqueous Buffer crude_product Crude Cyclohexanoyl-CoA coa->crude_product spe Solid-Phase Extraction (SPE) crude_product->spe hplc HPLC spe->hplc pure_product Purified Cyclohexanoyl-CoA hplc->pure_product

Caption: Workflow for the chemical synthesis and purification of Cyclohexanoyl-CoA.

Mixed_Anhydride_Pathway Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid C₆H₁₁COOH Mixed_Anhydride Mixed Carbonic Anhydride C₆H₁₁CO-O-COOC₂H₅ Cyclohexanecarboxylic_Acid->Mixed_Anhydride + Ethyl Chloroformate Ethyl_Chloroformate Ethyl Chloroformate ClCOOC₂H₅ Ethyl_Chloroformate->Mixed_Anhydride Cyclohexanoyl_CoA Cyclohexanoyl-CoA C₆H₁₁CO-S-CoA Mixed_Anhydride->Cyclohexanoyl_CoA + Coenzyme A Coenzyme_A Coenzyme A CoA-SH Coenzyme_A->Cyclohexanoyl_CoA Triethylamine Triethylamine Triethylamine->Mixed_Anhydride Base Catalyst

Caption: Reaction pathway for the mixed carbonic anhydride synthesis of Cyclohexanoyl-CoA.

References

Application Notes and Protocols for the Enzymatic Assay of Cyclohexanoyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanoyl-CoA dehydrogenase (EC 1.3.8.11) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in the anaerobic metabolism of alicyclic compounds.[1][2] It catalyzes the α,β-dehydrogenation of cyclohexanoyl-CoA to produce cyclohex-1-ene-1-carboxyl-CoA.[1] This enzymatic activity is a key step in the fermentation pathway of benzoate and crotonate in some anaerobic bacteria, such as Syntrophus aciditrophicus. Understanding the kinetics and inhibition of this enzyme is vital for research in microbial metabolism, bioremediation, and as a potential target for antimicrobial drug development. These application notes provide a detailed protocol for a continuous spectrophotometric assay of Cyclohexanoyl-CoA dehydrogenase, along with relevant quantitative data and pathway diagrams.

Data Presentation

Table 1: Molecular and Kinetic Properties of Cyclohexanoyl-CoA Dehydrogenase from Syntrophus aciditrophicus
PropertyValueReference
Native Molecular Mass 150 kDa[3]
Subunit Composition Homotetramer (α4)
Cofactor Flavin Adenine Dinucleotide (FAD)[3]
Substrate Cyclohexanoyl-CoA
Product Cyclohex-1-ene-1-carboxyl-CoA
Apparent Km for Cyclohexanoyl-CoA 22 ± 5 µM
Assay Temperature 30°C
Assay pH 7.0
Table 2: Inhibitors of Cyclohexanoyl-CoA Dehydrogenase and other Acyl-CoA Dehydrogenases
InhibitorType of InhibitionTarget Enzyme(s)Ki / KdReference
Cyclohex-1-ene-1-carboxyl-CoA CompetitiveCyclohexanoyl-CoA dehydrogenase49 ± 10 µM
(Methylenecyclopropyl)acetyl-CoA Suicide inhibitorShort-chain and medium-chain acyl-CoA dehydrogenases-
2-Pentynoyl-CoA Mechanism-based inactivatorShort-chain, medium-chain, and glutaryl-CoA dehydrogenasesKd = 1.8 µM for isovaleryl-CoA dehydrogenase[4][5]
2-Mercaptoacetate CompetitiveFatty acyl-CoA and isovaleryl-CoA dehydrogenases-[6]

Experimental Protocols

Principle of the Assay

The enzymatic activity of Cyclohexanoyl-CoA dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the substrate, Cyclohexanoyl-CoA. The reduction of ferricenium hexafluorophosphate leads to a decrease in absorbance at 300 nm. This continuous spectrophotometric assay allows for the real-time measurement of the enzyme's catalytic rate.

Materials and Reagents
  • Cyclohexanoyl-CoA (Substrate)

  • Ferricenium hexafluorophosphate (Electron Acceptor)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Potassium Hydroxide (KOH)

  • Magnesium Chloride (MgCl₂)

  • Purified Cyclohexanoyl-CoA dehydrogenase

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Preparation of Reagents
  • 2 M MOPS Stock Solution: Dissolve 41.86 g of MOPS in 80 mL of deionized water. Adjust to the desired pH with concentrated KOH and bring the final volume to 100 mL. Store at 4°C.

  • Assay Buffer (200 mM MOPS-KOH, pH 7.0, 15 mM MgCl₂): To prepare 100 mL of assay buffer, combine 10 mL of 2 M MOPS stock solution (pH 7.0) with 1.5 mL of 1 M MgCl₂ stock solution and bring the final volume to 100 mL with deionized water.

  • 10 mM Cyclohexanoyl-CoA Stock Solution: Prepare the stock solution in deionized water. The exact concentration should be determined spectrophotometrically. Store in aliquots at -20°C.

  • 10 mM Ferricenium Hexafluorophosphate Stock Solution: Prepare fresh in deionized water just before use. Keep protected from light.

  • Enzyme Dilution: Dilute the purified Cyclohexanoyl-CoA dehydrogenase in the assay buffer to a suitable concentration for the assay (e.g., 1-10 µg/mL).

Assay Procedure
  • Set the spectrophotometer to 300 nm and the temperature to 30°C.

  • In a 1 cm cuvette, prepare the reaction mixture (total volume of 450 µL) by adding the following components:

    • Assay Buffer (to a final volume of 450 µL)

    • Ferricenium hexafluorophosphate to a final concentration of 0.2 mM.

    • Diluted enzyme solution (e.g., 1-10 µg).

  • Mix gently and incubate for 2-3 minutes to allow the temperature to equilibrate and to record the baseline absorbance.

  • Initiate the reaction by adding Cyclohexanoyl-CoA to a final concentration of 200 µM.

  • Immediately mix the solution and start monitoring the decrease in absorbance at 300 nm for 3-5 minutes.

  • Record the linear rate of absorbance change per minute (ΔA₃₀₀/min).

Calculation of Enzyme Activity

The specific activity of the enzyme can be calculated using the Beer-Lambert law:

Specific Activity (U/mg) = (ΔA₃₀₀/min) / (ε * l * [Enzyme])

Where:

  • ΔA₃₀₀/min is the rate of change in absorbance at 300 nm per minute.

  • ε is the molar extinction coefficient for the reduction of ferricenium hexafluorophosphate. This needs to be determined experimentally or obtained from the literature.

  • l is the path length of the cuvette (typically 1 cm).

  • [Enzyme] is the concentration of the enzyme in mg/mL in the final reaction mixture.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Visualizations

Metabolic Pathway of Cyclohexanoyl-CoA Dehydrogenase

Metabolic_Pathway cluster_fermentation Anaerobic Fermentation Benzoate Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Crotonate Crotonate Crotonate->Benzoyl-CoA Cyclohexanoyl-CoA Cyclohexanoyl-CoA Benzoyl-CoA->Cyclohexanoyl-CoA Reduction Steps Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA Cyclohexanoyl-CoA->Cyclohex-1-ene-1-carboxyl-CoA Cyclohexanoyl-CoA Dehydrogenase (FAD -> FADH2) Further Metabolism Further Metabolism Cyclohex-1-ene-1-carboxyl-CoA->Further Metabolism

Caption: Role of Cyclohexanoyl-CoA Dehydrogenase in anaerobic metabolism.

Experimental Workflow for Enzymatic Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Electron Acceptor Solutions Reaction_Setup Set up reaction mixture in cuvette: Buffer, Ferricenium Hexafluorophosphate, Enzyme Reagent_Prep->Reaction_Setup Enzyme_Dilution Dilute Purified Enzyme Enzyme_Dilution->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Initiation Initiate reaction with Cyclohexanoyl-CoA Incubation->Initiation Measurement Monitor Absorbance at 300 nm Initiation->Measurement Rate_Calculation Calculate Rate of Absorbance Change (ΔA/min) Measurement->Rate_Calculation Activity_Calculation Calculate Specific Activity (U/mg) Rate_Calculation->Activity_Calculation

Caption: Workflow for the spectrophotometric assay of Cyclohexanoyl-CoA Dehydrogenase.

References

Application Notes and Protocols for the Separation and Analysis of Acyl-CoA Thioesters by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. The accurate quantification and profiling of the acyl-CoA pool are crucial for understanding cellular energy status and metabolic regulation in both physiological and pathological conditions such as metabolic diseases, neurodegenerative disorders, and cancer. However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and wide range of polarities.

This document provides detailed application notes and protocols for the robust separation and analysis of acyl-CoA thioesters using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, primarily tandem mass spectrometry (LC-MS/MS). The following sections offer a comparative overview of common methodologies, step-by-step experimental protocols, and quantitative data to guide researchers in selecting and implementing the most suitable method for their specific research needs.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes representative quantitative data for various acyl-CoA species across different mammalian cell lines, providing a comparative overview of acyl-CoA pool sizes. It is important to note that absolute concentrations can vary significantly based on cell type, culture conditions, and the analytical method employed.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1]MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[1]--
Propionyl-CoA3.532[1]--
Butyryl-CoA1.013[1]--
Valeryl-CoA1.118[1]--
Crotonoyl-CoA0.032[1]--
HMG-CoA0.971[1]--
Succinyl-CoA25.467[1]--
Glutaryl-CoA0.647[1]--
C14:0-CoA (Myristoyl-CoA)-~2.5~1.5
C16:0-CoA (Palmitoyl-CoA)-~12~4
C18:0-CoA (Stearoyl-CoA)-~4~1.5
C18:1-CoA (Oleoyl-CoA)-~6~3
C18:2-CoA (Linoleoyl-CoA)-~1~0.5
C20:4-CoA (Arachidonoyl-CoA)-~0.5~0.2

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol describes an optimized method for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures, ensuring high recovery and stability of the analytes.[1]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade), ice-cold

  • Internal standard solution (e.g., a mixture of odd-chain acyl-CoAs like C7:0-CoA, C15:0-CoA, and C17:0-CoA, or isotopically labeled standards like 13C2-acetyl-CoA, at a known concentration in a suitable solvent)[2]

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting for each wash.[1]

  • Metabolite Quenching and Cell Lysis:

    • After the final wash, add a pre-chilled extraction solvent. A common choice is a mixture of methanol, water, and chloroform. For a 6-well plate, a typical starting volume is 500 µL of cold methanol containing the internal standard.[3]

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol with the internal standard.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Phase Separation:

    • To the methanolic cell lysate, add chloroform and water to achieve a final ratio of 1:1:1 (methanol:chloroform:water) or 2:1:1 (chloroform:methanol:water). For example, to 500 µL of methanol lysate, add 500 µL of chloroform and 500 µL of water.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Supernatant Collection:

    • Carefully transfer the upper aqueous phase, which contains the polar acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein interface and the lower organic phase.

  • Drying and Reconstitution:

    • Dry the collected aqueous phase using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your HPLC method. Common choices include 50% methanol in water or 50% methanol in 50 mM ammonium acetate (pH 7).[1]

Protocol 2: Ion-Pairing Reversed-Phase HPLC-MS/MS for Short- and Medium-Chain Acyl-CoAs

This method is well-suited for the separation of polar, short- to medium-chain acyl-CoAs. The ion-pairing reagent enhances the retention of these analytes on a reversed-phase column.

Materials:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with an ion-pairing reagent (e.g., 5-10 mM tributylamine or hexylamine) and an acid (e.g., 5-15 mM acetic acid or formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same concentration of ion-pairing reagent and acid as Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 0.2-0.4 mL/min.

  • Sample Injection: Inject 5-10 µL of the reconstituted sample extract.

  • Chromatographic Separation: Elute the acyl-CoAs using a gradient. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: linear gradient to 50% B

    • 15-18 min: linear gradient to 95% B

    • 18-22 min: hold at 95% B

    • 22-23 min: return to 5% B

    • 23-30 min: re-equilibration at 5% B

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion is the [M+H]+ of the acyl-CoA, and a common product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4]

    • Optimize MS parameters (e.g., collision energy, declustering potential) for each specific acyl-CoA.

Protocol 3: HILIC-MS/MS for Comprehensive Acyl-CoA Profiling

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds and can be used to analyze a wide range of acyl-CoAs, from free CoA to long-chain species, in a single run.[5][6]

Materials:

  • UHPLC system coupled to a tandem mass spectrometer.

  • Zwitterionic HILIC column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[7][5][6]

  • Mobile Phase A: Acetonitrile:water (9:1, v/v) with 5 mM ammonium acetate.[2]

  • Mobile Phase B: Acetonitrile:water (1:9, v/v) with 5 mM ammonium acetate.[2]

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A for an extended period (HILIC columns often require longer equilibration times) at a flow rate of 0.25 mL/min.[2]

  • Sample Injection: Inject 5 µL of the reconstituted sample extract.[2]

  • Chromatographic Separation: Use a gradient to elute the acyl-CoAs. An example gradient is as follows:

    • 0-2 min: 0% B

    • 2-10 min: linear gradient to 20% B

    • 10-12 min: linear gradient to 80% B

    • 12-15 min: hold at 80% B

    • 15-16 min: return to 0% B

    • 16-25 min: re-equilibration at 0% B

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode with ESI.

    • Use scheduled Multiple Reaction Monitoring (MRM) to enhance sensitivity and accommodate a large number of analytes.[7][5][6]

    • Precursor and product ions are the same as in the ion-pairing method.

Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the mitochondrial fatty acid β-oxidation spiral, a key pathway involving acyl-CoA thioesters.

fatty_acid_oxidation Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA Re-enters Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation spiral.

General Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the typical workflow from sample collection to data analysis for acyl-CoA profiling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvesting Cell Harvesting & Washing Quenching Metabolite Quenching & Cell Lysis Harvesting->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying & Reconstitution Extraction->Drying HPLC HPLC Separation (RP or HILIC) Drying->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standards) Integration->Quantification Interpretation Metabolic Interpretation Quantification->Interpretation

Caption: General workflow for LC-MS/MS-based acyl-CoA analysis.

References

Application Note: Detection and Quantification of Cyclohexanoyl Coenzyme A by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexanoyl coenzyme A (CHCoA) is a key intermediate in the anaerobic degradation pathway of cyclohexane carboxylic acid, a compound found in petroleum deposits and as a byproduct of industrial processes. The quantification of CHCoA is crucial for studying microbial metabolism, bioremediation, and for understanding the biochemical pathways that process alicyclic compounds. This application note provides a detailed protocol for the sensitive and specific detection and quantification of this compound from biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of acyl-coenzyme A compounds.

Biochemical Pathway of this compound

In anaerobic bacteria, cyclohexane carboxylic acid is activated to its coenzyme A thioester, cyclohexanoyl-CoA. This is followed by a series of enzymatic reactions, including dehydrogenation, that ultimately lead to the cleavage of the cyclohexane ring and the formation of metabolites that can enter central metabolism.[1] The pathway links the degradation of alicyclic compounds to the metabolism of aromatic compounds.[1]

This compound Pathway Anaerobic Degradation of Cyclohexane Carboxylic Acid CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA: CHC CoA transferase CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA CHCoA dehydrogenase RingCleavage Ring Cleavage Products CHeneCoA->RingCleavage Modified β-oxidation CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism

Anaerobic degradation pathway of cyclohexane carboxylic acid.

Experimental Workflow

The overall experimental workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing. A crucial step is the efficient extraction of the analyte from the biological matrix and the removal of interfering substances.

Experimental Workflow Workflow for Cyclohexanoyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., bacterial cell pellet) Extraction Extraction with 2.5% Sulfosalicylic Acid SampleCollection->Extraction Centrifugation Centrifugation to remove precipitated proteins Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection onto UPLC System Supernatant->Injection Chromatography Reversed-Phase Chromatography Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MSMS Tandem Mass Spectrometry (MRM Mode) Ionization->MSMS PeakIntegration Peak Integration MSMS->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of Cyclohexanoyl-CoA Calibration->Quantification

Experimental workflow for cyclohexanoyl-CoA analysis.

Experimental Protocols

Sample Preparation

A simple and efficient extraction method using 5-sulfosalicylic acid (SSA) is recommended as it effectively deproteinizes the sample without requiring a subsequent solid-phase extraction (SPE) step, which can lead to the loss of polar analytes.[2]

  • Reagents:

    • 5% (w/v) 5-sulfosalicylic acid (SSA) in water, stored at 4°C.

    • Internal Standard (IS) solution: A structurally similar acyl-CoA, such as heptanoyl-CoA, prepared in water at a known concentration (e.g., 1 µM).

  • Protocol:

    • For bacterial cultures, harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

    • To the cell pellet (or other biological sample), add 200 µL of ice-cold 2.5% SSA.

    • Add a known amount of the internal standard solution.

    • Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

LC-MS/MS Analysis

This protocol utilizes reversed-phase chromatography with an ion-pairing agent to improve the retention and peak shape of the polar cyclohexanoyl-CoA molecule.

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: Phenomenex Kinetex C18, 2.6 µm, 150 x 2.1 mm, or equivalent.

    • Mobile Phase A: 10 mM N,N-dimethylbutylamine (DMBA) and 10 mM ammonium acetate in water, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) % B
      0.0 5
      2.0 5
      10.0 50
      12.0 95
      14.0 95
      14.1 5

      | 18.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage: +4500 V.

    • Temperature: 450°C.

    • Collision Gas: Nitrogen.

  • MRM Transitions for this compound (Predicted): The characteristic fragmentation of acyl-CoAs in positive ESI mode involves the neutral loss of the 5'-phospho-ADP moiety (507.1 Da).[2] The exact mass of this compound (C28H46N7O17P3S) is 877.1887 Da. The protonated molecule [M+H]+ would have an m/z of 878.196.

    CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
    Cyclohexanoyl-CoA878.2371.2100
    Internal Standard (e.g., Heptanoyl-CoA)880.2373.2100

    Note: The MRM transition for the internal standard should be determined based on its specific mass.

Data Presentation

The following tables summarize representative quantitative data for the analysis of short-chain acyl-CoAs using similar LC-MS/MS methods. Note: These values are for illustrative purposes and the specific performance characteristics for cyclohexanoyl-CoA must be determined through a full method validation.

Table 1: Method Performance Characteristics (Illustrative) Based on data for similar short-chain acyl-CoAs.[2][3]

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 nM
Limit of Quantification (LOQ)0.5 - 5.0 nM
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Sample Recovery with Different Extraction Methods (Illustrative) Comparison of recovery for various acyl-CoAs.[2]

CompoundRecovery with 10% TCA + SPERecovery with 2.5% SSA
Pantothenate0%> 100%
Dephospho-CoA0%> 99%
Coenzyme A1%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound in biological samples. The use of a simplified extraction protocol with 5-sulfosalicylic acid enhances recovery, while the optimized UPLC-MS/MS conditions ensure high specificity and throughput. This application note serves as a comprehensive guide for researchers investigating metabolic pathways involving alicyclic compounds. A full method validation is recommended to establish specific performance characteristics for cyclohexanoyl-CoA in the user's matrix of interest.

References

Application Note: Purification of Cyclohexanoyl Coenzyme A from Bacterial Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexanoyl coenzyme A (CHC-CoA) is a key intermediate in the anaerobic degradation pathway of aromatic compounds, such as benzoate, in various bacteria.[1][2][3][4] The study of enzymes involved in this pathway and the development of novel biosynthetic routes require a reliable method for the purification of CHC-CoA from bacterial sources. This document provides a detailed protocol for the extraction, purification, and quantification of CHC-CoA from bacterial cell lysates. The protocol employs a multi-step strategy involving solid-phase extraction (SPE), anion-exchange chromatography (AEC), and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Workflow Overview

The overall workflow for the purification of cyclohexanoyl-CoA from bacterial cell culture to the final purified product is depicted below. The process begins with cell harvesting and lysis, followed by a clarification step to remove insoluble debris. The clarified lysate then undergoes a series of chromatographic steps to isolate and purify the target molecule.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product bacterial_culture Bacterial Culture (e.g., Geobacter metallireducens) cell_harvest Cell Harvesting (Centrifugation) bacterial_culture->cell_harvest cell_lysis Cell Lysis (Sonication in Acidic Buffer) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification spe Solid-Phase Extraction (SPE) (Anion Exchange) clarification->spe aec Anion-Exchange Chromatography (AEC) spe->aec rphplc Reversed-Phase HPLC (RP-HPLC) aec->rphplc analysis Purity & Quantity Analysis (HPLC-UV / LC-MS) rphplc->analysis final_product Purified Cyclohexanoyl-CoA analysis->final_product

Caption: Purification workflow for Cyclohexanoyl-CoA.

Experimental Protocols

Protocol 1: Cell Lysis and Extraction of Acyl-CoAs

This protocol describes the initial steps for harvesting bacterial cells and extracting the total acyl-CoA pool, while minimizing degradation.[5][6][7]

Materials:

  • Bacterial cell pellet

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Buffer: 100 mM KH₂PO₄, pH 4.9

  • Ice-cold 2-Propanol

  • Ice-cold Acetonitrile

  • Centrifuge and appropriate tubes

  • Sonicator

Procedure:

  • Cell Wash: Resuspend the bacterial cell pellet in 10 volumes of ice-cold PBS. Centrifuge at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this wash step once more.

  • Homogenization: Resuspend the washed cell pellet in 5 volumes of ice-cold Extraction Buffer.

  • Cell Lysis: Place the cell suspension in an ice bath and sonicate using a probe sonicator. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the suspension is no longer viscous. Monitor the temperature to keep it below 10°C.

  • Solvent Extraction: Add an equal volume of ice-cold 2-propanol to the cell lysate and vortex vigorously for 1 minute. Following this, add 2 volumes of ice-cold acetonitrile and vortex for another 2 minutes.[6][7]

  • Clarification: Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA pool. This is the "Crude Extract". Keep on ice for immediate use or store at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol serves to concentrate the acyl-CoA fraction and remove many interfering compounds from the crude extract.[6][7][8]

Materials:

  • Crude Extract (from Protocol 1)

  • SPE Cartridges: Anion-exchange, such as a 2-(2-pyridyl)ethyl-functionalized silica gel or an oligonucleotide purification cartridge.

  • SPE Wash Buffer 1: Acetonitrile

  • SPE Wash Buffer 2: 100 mM KH₂PO₄, pH 4.9

  • SPE Elution Buffer: 50% 2-Propanol in water

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the anion-exchange SPE cartridge by passing 5 mL of SPE Wash Buffer 1, followed by 5 mL of SPE Wash Buffer 2 through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Dilute the Crude Extract with 4 volumes of SPE Wash Buffer 2 to ensure efficient binding. Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 10 mL of SPE Wash Buffer 2 to remove unbound contaminants. Follow this with a wash of 5 mL of SPE Wash Buffer 1 to remove any remaining non-polar contaminants.

  • Elution: Elute the bound acyl-CoAs with 5 mL of SPE Elution Buffer into a clean collection tube.

  • Concentration: Concentrate the eluted fraction to near dryness using a vacuum concentrator (e.g., SpeedVac). Resuspend the concentrated sample in 1 mL of Anion-Exchange Buffer A (see Protocol 3). This is the "SPE Eluate".

Protocol 3: Anion-Exchange Chromatography (AEC)

This step separates cyclohexanoyl-CoA from other molecules based on charge. Acyl-CoAs are negatively charged due to their phosphate groups and will bind to the anion-exchange resin.[9]

Materials:

  • SPE Eluate (from Protocol 2)

  • HPLC system with a UV detector

  • Anion-Exchange Column (e.g., DEAE-cellulose based)

  • AEC Buffer A: 25 mM Ammonium Formate, pH 5.0

  • AEC Buffer B: 1 M Ammonium Formate, pH 5.0

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 100% AEC Buffer A at a flow rate of 1 mL/min until the baseline is stable.

  • Sample Injection: Inject the resuspended SPE Eluate onto the equilibrated column.

  • Chromatography: Run a linear gradient from 0% to 50% AEC Buffer B over 40 minutes.

  • Fraction Collection: Collect 1 mL fractions throughout the gradient elution. Monitor the chromatogram at 260 nm. Acyl-CoAs are expected to elute as the salt concentration increases.

  • Pooling and Desalting: Pool the fractions containing the peak of interest. Desalt the pooled fractions using a C18 SPE cartridge (equilibrated with methanol and then water). Load the sample, wash with water, and elute with 50% methanol. Lyophilize the desalted fractions.

Protocol 4: Reversed-Phase HPLC (RP-HPLC) for Final Purification and Quantification

This final polishing step separates cyclohexanoyl-CoA based on its hydrophobicity. It is also used for the final quantification of the purified product.[7][10][11]

Materials:

  • Lyophilized AEC fractions

  • RP-HPLC system with UV detector

  • C18 Column (e.g., 250 x 4.6 mm, 5 µm)

  • RP-HPLC Buffer A: 75 mM KH₂PO₄, pH 4.9

  • RP-HPLC Buffer B: Acetonitrile

  • Cyclohexanoyl-CoA standard (for retention time and calibration curve)

Procedure:

  • Sample Preparation: Reconstitute the lyophilized sample in 200 µL of RP-HPLC Buffer A.

  • Column Equilibration: Equilibrate the C18 column with a mobile phase of 95% RP-HPLC Buffer A and 5% RP-HPLC Buffer B at a flow rate of 1 mL/min.

  • Sample Injection: Inject the sample onto the column.

  • Chromatography: Run a linear gradient from 5% to 50% RP-HPLC Buffer B over 30 minutes. Monitor the absorbance at 259 nm.[10][11]

  • Quantification:

    • Identify the peak corresponding to cyclohexanoyl-CoA by comparing the retention time with that of a pure standard.

    • Create a calibration curve by injecting known concentrations of the cyclohexanoyl-CoA standard.

    • Calculate the concentration in the purified sample by integrating the peak area and comparing it to the standard curve.

  • Collection: Collect the peak corresponding to pure cyclohexanoyl-CoA. Lyophilize for long-term storage.

Data Presentation

The following table provides an example of a purification summary for cyclohexanoyl-CoA from a 1-liter bacterial culture. The values are representative and will vary depending on the bacterial strain, expression levels, and efficiency of each step.

Purification StepTotal Protein (mg)Total CHC-CoA (nmol)Specific Activity (nmol/mg)Yield (%)Purification Fold
Crude Extract 5001200.241001
SPE Eluate 501022.04858.5
AEC Pool 58517.07171
RP-HPLC Purified 0.266330551375

Visualization of Analytical Method

The analysis and quantification of acyl-CoAs are commonly performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[5][12][13] The following diagram illustrates the logical workflow of this analytical technique.

G cluster_0 Sample Introduction & Separation cluster_1 Ionization & Mass Analysis cluster_2 Data Processing hplc HPLC System column Reversed-Phase C18 Column hplc->column Mobile Phase Gradient esi Electrospray Ionization (ESI) column->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - CID) quad1->quad2 [M+H]⁺ quad3 Quadrupole 3 (Q3) (Product Ion Scan) quad2->quad3 Fragment Ions detector Detector quad3->detector data_acq Data Acquisition System detector->data_acq quant Quantification (MRM) data_acq->quant

Caption: LC-MS/MS workflow for Cyclohexanoyl-CoA analysis.

References

Application Notes and Protocols for Enzyme Kinetics Using Cyclohexanoyl Coenzyme A as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cyclohexanoyl Coenzyme A (CHCoA) as a substrate in enzyme kinetic studies. This document is intended for researchers in biochemistry, enzymology, and drug development who are investigating enzymes involved in cyclic acyl-CoA metabolism, particularly those with applications in anaerobic biodegradation pathways and as potential drug targets.

Introduction

This compound (CHCoA) is a key intermediate in the anaerobic metabolism of aromatic and alicyclic compounds.[1][2][3] Enzymes that recognize and process CHCoA are crucial for these metabolic pathways and represent interesting targets for mechanistic studies and inhibitor design. This document outlines protocols for the synthesis of CHCoA, the purification of relevant enzymes, and the detailed execution of kinetic assays.

Key Enzymes Utilizing Cyclohexanoyl-CoA and Analogs

Several enzymes have been identified that interact with CHCoA or structurally similar molecules. These are primarily found in anaerobic bacteria that degrade aromatic compounds.

  • Cyclohexanecarboxyl-CoA Dehydrogenase: This enzyme, found in organisms like Syntrophus aciditrophicus, catalyzes the oxidation of CHCoA to cyclohex-1-ene-1-carboxyl-CoA.[1][2][3]

  • Benzoyl-CoA Reductase: This key enzyme in anaerobic aromatic degradation, for example in Thauera aromatica, reduces benzoyl-CoA. While its primary substrate is not CHCoA, its ability to act on cyclic acyl-CoA molecules makes CHCoA a potential substrate analog for kinetic and inhibition studies.[4][5][6][7]

  • Acyl-CoA Dehydrogenases (ThnO/ThnT): These enzymes are involved in the anaerobic degradation of naphthalene and act on carboxylated cyclohexane derivatives.[8]

Data Presentation: Kinetic Parameters

The following table summarizes the available kinetic data for enzymes that interact with CHCoA and related substrates. Direct kinetic data for CHCoA with all listed enzymes is not extensively available in the literature and presents an opportunity for further research.

EnzymeSubstrateKm (µM)Vmax (µmol·min⁻¹·mg⁻¹)NotesSource
Cyclohexanecarboxyl-CoA Dehydrogenase (S. aciditrophicus)Cyclohexanoyl-CoA (CHCoA)22 ± 552The product, Ch1CoA, is a competitive inhibitor (Ki = 49 ± 10 µM).[1]
Ch1CoA Dehydrogenase (S. aciditrophicus)Cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA)<59.5[1]
Ch1CoA Dehydrogenase (S. aciditrophicus)Cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA)19 ± 72.1[1]
Benzoyl-CoA Reductase (T. aromatica)Benzoyl-CoA150.55Apparent Km. Reaction is ATP-dependent.[4]
Benzoyl-CoA Reductase (T. aromatica)ATP600-Apparent Km.[4]
ThnO Acyl-CoA Dehydrogenase(1R,2R)-2-carboxycyclohexylacetyl-CoA61.5 ± 10.31.2 ± 0.1[8]
6-hydroxycyclohex-1-ene-1-carboxyl-CoA Dehydrogenase (S. aciditrophicus)6-hydroxycyclohex-1-ene-1-carboxyl-CoA72 ± 1014[9]

Experimental Protocols

Synthesis of Cyclohexanoyl-CoA (CHCoA)

This protocol is adapted from a general method for the synthesis of acyl-CoA esters using ethylchloroformate.[10]

Materials:

  • Cyclohexanecarboxylic acid

  • Coenzyme A (free acid)

  • Ethylchloroformate

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Dry ice and acetone bath

  • Lyophilizer

Protocol:

  • In a round-bottom flask, dissolve cyclohexanecarboxylic acid (10 eq.) in anhydrous THF.

  • Cool the solution to -15°C using a dry ice/acetone bath.

  • Add triethylamine (5 eq.) and ethylchloroformate (5 eq.) to the cooled solution while stirring.

  • Continue stirring at -15°C for 45 minutes to form the mixed anhydride.

  • In a separate tube, dissolve Coenzyme A (1 eq.) in a 0.5 M NaHCO₃ solution.

  • Add the Coenzyme A solution to the reaction mixture and stir for an additional 45 minutes at room temperature.

  • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to obtain the crude CHCoA.

  • The product can be purified by HPLC if necessary.

Purification of Cyclohexanecarboxyl-CoA Dehydrogenase from Syntrophus aciditrophicus

This protocol is based on the method described by Kung et al. (2013).[1]

Materials:

  • S. aciditrophicus cell pellet

  • Buffer A: 50 mM Tris-HCl (pH 7.8), 10% glycerol, 2 mM DTT

  • Buffer B: Buffer A with 1 M NaCl

  • DEAE-Sepharose column

  • Hydroxyapatite column

  • Mono Q column

  • Gel filtration column (e.g., Superdex 200)

  • FPLC system

Protocol:

  • Resuspend the cell pellet in Buffer A and lyse the cells by sonication or French press.

  • Centrifuge the lysate at high speed to remove cell debris.

  • Load the supernatant onto a DEAE-Sepharose column equilibrated with Buffer A.

  • Elute the protein with a linear gradient of 0-1 M NaCl (Buffer B).

  • Pool the active fractions and apply them to a hydroxyapatite column.

  • Elute with a phosphate gradient.

  • Further purify the active fractions on a Mono Q column using a salt gradient.

  • As a final step, perform size-exclusion chromatography on a Superdex 200 column equilibrated with Buffer A containing 150 mM NaCl.

  • Assess purity by SDS-PAGE. The enzyme is a homotetramer with a subunit size of approximately 42 kDa.[2]

Kinetic Assay for Cyclohexanecarboxyl-CoA Dehydrogenase

This assay monitors the oxidation of CHCoA by measuring the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, spectrophotometrically.[1]

Materials:

  • Purified Cyclohexanecarboxyl-CoA Dehydrogenase

  • Cyclohexanoyl-CoA (CHCoA) stock solution

  • Assay Buffer: 200 mM MOPS-KOH (pH 7.0), 15 mM MgCl₂

  • Ferricenium hexafluorophosphate stock solution

  • Spectrophotometer

Protocol:

  • Prepare the reaction mixture in a cuvette containing Assay Buffer.

  • Add ferricenium hexafluorophosphate to a final concentration of 0.2 mM.

  • Add the purified enzyme to the cuvette.

  • Initiate the reaction by adding CHCoA to a final concentration of 200 µM (for a standard assay) or varying concentrations for kinetic analysis (e.g., 15 to 400 µM).

  • Immediately monitor the decrease in absorbance at 300 nm (Δε₃₀₀ = 4.3 mM⁻¹ cm⁻¹ for ferricenium reduction).

  • Calculate the initial velocity from the linear portion of the absorbance change over time.

  • For determining Km and Vmax, repeat the assay with a range of CHCoA concentrations and fit the data to the Michaelis-Menten equation.

Purification of Benzoyl-CoA Reductase from Thauera aromatica

This enzyme is oxygen-sensitive and requires anaerobic purification conditions.[4]

Materials:

  • T. aromatica cell pellet

  • Anaerobic chamber or glove box

  • Degassed buffers

  • Buffer C: 50 mM potassium phosphate (pH 7.0), 10% glycerol, 2 mM DTT, 0.25 mM dithionite

  • Q-Sepharose column

  • Phenyl-Sepharose column

  • Gel filtration column

Protocol:

  • Perform all steps under strictly anoxic conditions.

  • Resuspend the cell pellet in Buffer C and lyse the cells.

  • Centrifuge to clarify the lysate.

  • Load the supernatant onto a Q-Sepharose column and elute with a salt gradient.

  • Pool active fractions and apply to a Phenyl-Sepharose column, eluting with a decreasing salt gradient.

  • Perform a final purification step using a gel filtration column.

  • The native enzyme has a molecular mass of approximately 170 kDa and consists of four subunits.[4]

Kinetic Assay for Benzoyl-CoA Reductase

This assay is performed under anaerobic conditions and measures the oxidation of a strong reductant.[4]

Materials:

  • Purified Benzoyl-CoA Reductase

  • Benzoyl-CoA (or CHCoA as an analog) stock solution

  • Anaerobic Assay Buffer: 100 mM MOPS-KOH (pH 7.0), 15 mM MgCl₂, 5 mM ATP

  • Ti(III) citrate solution (as a strong reductant)

  • Methyl viologen (as an electron mediator)

  • Anaerobic cuvettes

  • Spectrophotometer in an anaerobic chamber

Protocol:

  • Prepare the reaction mixture in an anaerobic cuvette inside an anaerobic chamber. The mixture should contain Anaerobic Assay Buffer, methyl viologen (e.g., 0.5 mM), and the purified enzyme.

  • Add Ti(III) citrate to reduce the methyl viologen (indicated by a color change).

  • Initiate the reaction by adding the acyl-CoA substrate (benzoyl-CoA or CHCoA).

  • Monitor the oxidation of reduced methyl viologen by the increase in absorbance at a specific wavelength (e.g., 600 nm).

  • Calculate initial velocities and perform kinetic analysis as described for the dehydrogenase.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Substrate Synthesis cluster_enzyme_prep Enzyme Preparation cluster_kinetics Enzyme Kinetics Assay Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Synthesis Chemical Synthesis (Ethylchloroformate method) Cyclohexanecarboxylic_Acid->Synthesis CoA Coenzyme A CoA->Synthesis CHCoA Cyclohexanoyl-CoA (CHCoA) Synthesis->CHCoA Assay_Setup Assay Setup (Buffer, Cofactors) CHCoA->Assay_Setup Substrate Bacterial_Culture Bacterial Culture (e.g., S. aciditrophicus) Cell_Lysis Cell Lysis Bacterial_Culture->Cell_Lysis Purification Chromatographic Purification Cell_Lysis->Purification Pure_Enzyme Purified Enzyme Purification->Pure_Enzyme Pure_Enzyme->Assay_Setup Enzyme Reaction Enzymatic Reaction Assay_Setup->Reaction Data_Acquisition Spectrophotometric Data Acquisition Reaction->Data_Acquisition Analysis Kinetic Analysis (Km, Vmax) Data_Acquisition->Analysis

Caption: Experimental workflow for enzyme kinetics using synthesized Cyclohexanoyl-CoA.

anaerobic_degradation_pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate) Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Activation Cyclic_Diene_CoA Cyclic Dienoyl-CoA Benzoyl_CoA->Cyclic_Diene_CoA Benzoyl-CoA Reductase CHCoA Cyclohexanoyl-CoA (CHCoA) Cyclic_Diene_CoA->CHCoA Reduction Steps Ch1CoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->Ch1CoA Cyclohexanecarboxyl-CoA Dehydrogenase Further_Metabolism Further Metabolism (Ring Fission) Ch1CoA->Further_Metabolism

Caption: Simplified pathway of anaerobic benzoate degradation highlighting the role of CHCoA.

References

Application Notes and Protocols for Heterologous Expression of Enzymes in the Cyclohexanecarboxylate (CHC) Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of key enzymes involved in the microbial degradation of cyclohexanecarboxylate (CHC). Understanding these pathways and the functional expression of their constituent enzymes is crucial for applications in bioremediation, biocatalysis, and the development of novel therapeutics.

Introduction

Cyclohexanecarboxylate (CHC) is a cyclic aliphatic carboxylic acid that serves as a structural motif in various natural products and industrial compounds. Its microbial degradation occurs through distinct aerobic and anaerobic pathways, each involving a unique set of enzymes. The heterologous expression of these enzymes in well-characterized hosts like Escherichia coli facilitates their detailed biochemical characterization and engineering for biotechnological purposes. This document outlines the key enzymes, pathways, and detailed protocols for their expression and activity assessment.

Anaerobic CHC Degradation Pathway in Geobacter metallireducens

A novel anaerobic degradation pathway for CHC has been elucidated in the iron-reducing bacterium Geobacter metallireducens. This pathway involves the initial activation of CHC to its coenzyme A (CoA) derivative, followed by a series of dehydrogenation steps.[1][2]

The key enzymes in this pathway are:

  • Succinyl-CoA:CHC CoA Transferase: Activates CHC to cyclohexanoyl-CoA (CHCoA).

  • Cyclohexanoyl-CoA (CHCoA) Dehydrogenase: Catalyzes the 1,2-dehydrogenation of CHCoA to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA).

  • Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) Dehydrogenase: Performs a 1,4-dehydrogenation to yield cyclohex-1,5-diene-1-carboxyl-CoA.

Quantitative Data on Heterologously Expressed Anaerobic Pathway Enzymes
EnzymeGene (G. metallireducens)Host StrainExpression VectorProtein Yield (mg/L)Specific ActivityReference
Succinyl-CoA:Benzoate CoA Transferase*Gmet_3304E. coli BL21(DE3)pET101/D-TOPO~10265 nmol min⁻¹ mg⁻¹[3][4]
Glutaryl-CoA Dehydrogenase (analogous function)bamME. coliNot SpecifiedNot SpecifiedNot Specified[5]
Cyclohexanecarboxyl-CoA DehydrogenaseNot SpecifiedE. coliNot SpecifiedNot Specified29 µmol min⁻¹ mg⁻¹[6]

*Note: Data for a closely related succinyl-CoA:benzoate CoA transferase is presented as a proxy due to the high homology and functional similarity.

Visualization of the Anaerobic CHC Degradation Pathway

Anaerobic CHC Degradation Pathway cluster_reactants Substrates & Intermediates CHC Cyclohexanecarboxylate (CHC) CHCoA Cyclohexanoyl-CoA (CHCoA) CHC:e->CHCoA:w Succinyl-CoA:CHC CoA Transferase CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) CHCoA:e->CHeneCoA:w CHCoA Dehydrogenase CHdieneCoA Cyclohex-1,5-diene-1-carboxyl-CoA CHeneCoA:e->CHdieneCoA:w CHeneCoA Dehydrogenase Aromatic_Deg Aromatic Compound Degradation Pathway CHdieneCoA->Aromatic_Deg Interfaces with

Caption: Anaerobic degradation pathway of CHC in G. metallireducens.

Aerobic CHC Degradation Pathway in Aromatoleum sp. CIB

In denitrifying bacteria like Aromatoleum sp. CIB, CHC is degraded through a pathway involving the bad-ali gene cluster, which is also implicated in the degradation of aromatic compounds.[7][8] This pathway is functional under both aerobic and anaerobic conditions. The initial step is the activation of CHC to CHC-CoA, which is then further metabolized.

The key gene cluster involved is:

  • bad-ali gene cluster: Encodes enzymes for the conversion of CHC to pimelyl-CoA.

Visualization of the Aerobic CHC Degradation Pathway

Aerobic CHC Degradation Pathway cluster_reactants Substrates & Intermediates CHC Cyclohexanecarboxylate (CHC) CHCCoA Cyclohexanecarboxyl-CoA (CHC-CoA) CHC:e->CHCCoA:w CoA Ligase (e.g., AliA) PimelylCoA Pimelyl-CoA CHCCoA:e->PimelylCoA:w bad-ali gene products (β-oxidation like steps) Central_Metabolism Central Metabolism PimelylCoA->Central_Metabolism Further degradation Experimental Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization PCR PCR Amplification of Target Gene Ligation Ligation into Expression Vector PCR->Ligation Transformation_Cloning Transformation into Cloning Host Ligation->Transformation_Cloning Verification Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Host (e.g., E. coli BL21) Verification->Transformation_Expression Growth Cell Growth to Mid-log Phase Transformation_Expression->Growth Induction Induction of Protein Expression (IPTG) Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Analysis Purity Analysis (SDS-PAGE) Affinity_Chrom->Analysis Activity_Assay Enzyme Activity Assay (Spectrophotometric or HPLC) Analysis->Activity_Assay Kinetics Determination of Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetics

References

Application Notes and Protocols for the Analysis of Cyclohexanoyl Coenzyme A and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and protocols for the quantitative analysis of Cyclohexanoyl coenzyme A (CHCoA) and its primary metabolites, including cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) and cyclohexa-1,5-diene-1-carboxyl-CoA (CHdieneCoA). The methodologies detailed herein are essential for researchers investigating metabolic pathways, drug metabolism, and biomarker discovery.

Introduction

This compound is a key intermediate in the anaerobic degradation of aromatic compounds, such as benzoate and crotonate, in various microorganisms.[1] Its analysis, along with its metabolites, is crucial for understanding these metabolic pathways and their potential applications in bioremediation and biotechnology. The primary analytical techniques for the quantification of these acyl-CoAs are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the necessary sensitivity and specificity.[2]

Analytical Standards

The accurate quantification of CHCoA and its metabolites relies on the availability of high-purity analytical standards. While some acyl-CoA standards are commercially available, custom synthesis may be required for specific metabolites.

Table 1: Physicochemical Properties of Cyclohexanoyl-CoA and its Metabolites

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )
This compoundCHCoAC₂₈H₄₆N₇O₁₇P₃S877.70
Cyclohex-1-ene-1-carboxyl-CoACHeneCoAC₂₈H₄₄N₇O₁₇P₃S875.68
Cyclohexa-1,5-diene-1-carboxyl-CoACHdieneCoAC₂₈H₄₂N₇O₁₇P₃S873.66

Note: The availability of commercial standards for all metabolites may be limited, and in such cases, enzymatic or chemical synthesis may be necessary.[3]

Quantitative Data Summary

The following tables provide an example of how to present quantitative data obtained from LC-MS/MS analysis. The values presented are illustrative and will vary depending on the biological matrix and experimental conditions.

Table 2: Example LC-MS/MS Parameters for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyclohexanoyl-CoA878.7371.135
Cyclohex-1-ene-1-carboxyl-CoA876.7369.135
Cyclohexa-1,5-diene-1-carboxyl-CoA874.7367.135

Note: These m/z values are for the [M+H]⁺ ions. The product ion corresponds to the characteristic acyl-CoA fragment resulting from the neutral loss of the 3'-phospho-ADP moiety.

Table 3: Example Quantification Data in a Bacterial Culture

CompoundRetention Time (min)Concentration (µM)Standard Deviation
Cyclohexanoyl-CoA12.55.20.4
Cyclohex-1-ene-1-carboxyl-CoA11.82.10.2
Cyclohexa-1,5-diene-1-carboxyl-CoA10.91.50.1

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is a general guideline for the extraction of acyl-CoAs from cellular or tissue samples and should be optimized for the specific matrix.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 7% (v/v) Perchloric Acid (PCA)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ammonium acetate

  • Formic acid

Procedure:

  • Homogenize the cell pellet or tissue sample in 1 mL of ice-cold 10% TCA or 7% PCA.

  • Add a known amount of the internal standard.

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

HPLC and LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

HPLC Gradient:

Time (min)% Mobile Phase B
0.02
2.02
15.050
18.098
22.098
23.02
30.02

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Visualizations

Metabolic Pathway of Benzoate and Crotonate Fermentation

The following diagram illustrates the metabolic pathway involving the conversion of Benzoate and Crotonate to Cyclohexanoyl-CoA and its subsequent metabolites.

Metabolic Pathway of Cyclohexanoyl-CoA cluster_benzoate Benzoate Degradation cluster_crotonate Crotonate Degradation Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase CHdieneCoA Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->CHdieneCoA Benzoyl-CoA reductase Crotonate Crotonate Crotonyl_CoA Crotonyl_CoA Crotonate->Crotonyl_CoA Crotonate-CoA ligase Crotonyl_CoA->CHdieneCoA Series of reactions CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA CHdieneCoA->CHeneCoA Cyclohexa-1,5-diene-1-carboxyl-CoA hydratase CHCoA Cyclohexanoyl-CoA CHeneCoA->CHCoA Cyclohex-1-ene-1-carboxyl-CoA reductase

Caption: Metabolic pathway of Cyclohexanoyl-CoA formation.

Experimental Workflow for Acyl-CoA Analysis

The following diagram outlines the general workflow for the extraction and analysis of Cyclohexanoyl-CoA and its metabolites from biological samples.

Experimental Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization in Acidic Solution Sample->Homogenization Extraction Solid Phase Extraction (SPE) Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Workflow for Cyclohexanoyl-CoA analysis.

Logical Relationship of Mass Spectrometry Fragmentation

This diagram illustrates the characteristic fragmentation pattern of acyl-CoAs in tandem mass spectrometry.

MS Fragmentation Precursor [Cyclohexanoyl-CoA + H]⁺ (Precursor Ion) Fragment1 [Acyl Group]⁺ (Product Ion) Precursor->Fragment1 Collision-Induced Dissociation (CID) NeutralLoss Neutral Loss of 3'-phospho-ADP Precursor->NeutralLoss NeutralLoss->Fragment1

Caption: Acyl-CoA fragmentation in MS/MS.

References

Application Notes: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoyl-CoA hydratase (ECH), also known as crotonase, is a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[1][2] It catalyzes the second step in this metabolic cycle: the stereospecific hydration of a trans-2-enoyl-CoA thioester to form a β-hydroxyacyl-CoA.[1] This reaction is crucial for the breakdown of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production in the form of ATP. Given its central role in lipid metabolism, ECH is a subject of significant interest in metabolic research and is a potential target for therapeutic intervention in diseases characterized by dysfunctional energy metabolism.

This document provides detailed application notes and a robust protocol for a direct spectrophotometric assay to measure the activity of enoyl-CoA hydratase. The assay is simple, continuous, and suitable for a variety of applications including routine enzyme activity measurements, kinetic characterization, and high-throughput screening of potential inhibitors or activators.

Assay Principle

The spectrophotometric assay for enoyl-CoA hydratase is based on the hydration of the carbon-carbon double bond in the trans-2-enoyl-CoA substrate. This conjugated double bond system exhibits strong absorbance of ultraviolet light at a wavelength of approximately 263 nm. The enzymatic addition of a water molecule across this bond disrupts the conjugation, leading to the formation of the 3-hydroxyacyl-CoA product, which has negligible absorbance at this wavelength. The activity of the enzyme is therefore directly proportional to the rate of decrease in absorbance at 263 nm.

Visualizing the Assay Principle and Workflow

The following diagrams illustrate the core reaction principle and the general experimental workflow for the spectrophotometric assay of enoyl-CoA hydratase.

AssayPrinciple sub trans-2-Enoyl-CoA (High Absorbance at 263 nm) prod 3-Hydroxyacyl-CoA (Low Absorbance at 263 nm) enz Enoyl-CoA Hydratase (ECH) spec Monitor Decrease in A263 prod->spec enz->prod

Caption: Principle of the direct spectrophotometric ECH assay.

AssayWorkflow prep_reagents 1. Prepare Reagents (Buffer, Substrate Stock) setup_reaction 2. Prepare Reaction Mixture (Buffer + Substrate in Cuvette) prep_reagents->setup_reaction equilibrate 3. Equilibrate Temperature (e.g., 30°C in Spectrophotometer) setup_reaction->equilibrate blank 4. Measure Blank (Absorbance of Mixture before Enzyme) equilibrate->blank add_enzyme 5. Initiate Reaction (Add Enzyme Sample and Mix) blank->add_enzyme monitor 6. Monitor Absorbance (Record A263 vs. Time) add_enzyme->monitor analyze 7. Calculate Activity (Determine ΔA/min and use Beer's Law) monitor->analyze

References

Application Notes and Protocols: Cyclohexanoyl Coenzyme A in Bioremediation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of cyclohexanoyl coenzyme A (cyclohexanoyl-CoA) in the bioremediation of alicyclic hydrocarbons, focusing on the anaerobic degradation of cyclohexane and its derivatives. The content includes key metabolic pathways, quantitative data on degradation and enzyme activity, and detailed experimental protocols.

Introduction

Cyclohexanoyl-CoA is a pivotal intermediate in the anaerobic metabolism of cyclohexane and cyclohexane carboxylic acid by various microorganisms. Understanding the enzymatic reactions and metabolic pathways involving this coenzyme A thioester is crucial for developing effective bioremediation strategies for environments contaminated with cyclic alkanes, which are common components of crude oil and industrial solvents. This document outlines the current knowledge and provides practical protocols for researchers in this field.

Metabolic Pathways Involving Cyclohexanoyl-CoA

Under anaerobic conditions, the degradation of cyclohexane and its carboxylated derivatives proceeds through distinct pathways that converge on the formation and subsequent metabolism of cyclohexanoyl-CoA.

Anaerobic Degradation of Cyclohexane

In sulfate-reducing and nitrate-reducing bacteria, the inert cyclohexane ring is activated by addition to fumarate, a reaction catalyzed by a glycyl-radical enzyme. This initial step forms a cyclohexylsuccinate derivative, which is then further metabolized to cyclohexanecarboxylate. The cyclohexanecarboxylate is then activated to its coenzyme A thioester, cyclohexanoyl-CoA. The pathway then proceeds through a series of β-oxidation-like reactions.[1][2]

Anaerobic_Cyclohexane_Degradation cluster_activation Activation Phase cluster_central_metabolism Central Metabolism Cyclohexane Cyclohexane Cyclohexylsuccinate Cyclohexylsuccinate Cyclohexane->Cyclohexylsuccinate + Fumarate Fumarate Fumarate Cyclohexanecarboxylate Cyclohexanecarboxylate Cyclohexylsuccinate->Cyclohexanecarboxylate Cyclohexanoyl_CoA Cyclohexanoyl-CoA Cyclohexanecarboxylate->Cyclohexanoyl_CoA + CoA-SH Beta_Oxidation β-Oxidation & Ring Cleavage Cyclohexanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Central_Metabolism Central Metabolism Acetyl_CoA->Central_Metabolism

Anaerobic degradation pathway of cyclohexane.
Anaerobic Degradation of Cyclohexane Carboxylic Acid

In bacteria such as Geobacter metallireducens and Rhodopseudomonas palustris, cyclohexane carboxylic acid (CHC) is directly activated to cyclohexanoyl-CoA.[3] This activation is catalyzed by a CoA transferase or a CoA ligase. Following activation, cyclohexanoyl-CoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA, initiating a series of reactions that ultimately lead to ring cleavage and the formation of central metabolites like acetyl-CoA.

CHC_Degradation CHC Cyclohexane Carboxylic Acid Cyclohexanoyl_CoA Cyclohexanoyl-CoA CHC->Cyclohexanoyl_CoA Activation (+ CoA-SH) Dehydrogenation Dehydrogenation Cyclohexanoyl_CoA->Dehydrogenation Cyclohex_1_ene_1_carboxyl_CoA Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenation->Cyclohex_1_ene_1_carboxyl_CoA Further_Metabolism Further Metabolism (Ring Cleavage) Cyclohex_1_ene_1_carboxyl_CoA->Further_Metabolism Central_Metabolites Central Metabolites (e.g., Acetyl-CoA) Further_Metabolism->Central_Metabolites

Anaerobic degradation of cyclohexane carboxylic acid.

Quantitative Data

The following tables summarize key quantitative data related to the bioremediation of cyclohexane and the activity of enzymes involved in cyclohexanoyl-CoA metabolism.

Table 1: Cyclohexane Degradation by Bacteria

Microorganism/ConsortiumConditionInitial Concentration (mg/L)Degradation Rate (mg/L/day)Percentage DegradationReference
Bacillus lentus LP32Aerobic317.6223.50 (first 10 days)92.43% (in 18 days)[4]
Sulfate-reducing enrichment cultureAnaerobicNot specifiedDepletion in ~100 daysNot specified[2]

Table 2: Enzyme Kinetic Parameters

EnzymeMicroorganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Cyclohexanecarboxyl-CoA DehydrogenaseSyntrophus aciditrophicusCyclohexanecarboxyl-CoANot ReportedNot Reported[5]
Cyclohex-1-ene-1-carboxyl-CoA DehydrogenaseSyntrophus aciditrophicusCyclohex-1-ene-1-carboxyl-CoANot Reported0.6[5]

Experimental Protocols

Detailed methodologies for key experiments in cyclohexanoyl-CoA bioremediation research are provided below.

Protocol 1: Anaerobic Cultivation of Cyclohexane-Degrading Bacteria

This protocol is adapted from the cultivation of sulfate-reducing bacteria that degrade cyclohexane.[1][2]

Anaerobic_Cultivation_Workflow start Start prepare_media Prepare Anaerobic Sulfate-Reducing Medium start->prepare_media dispense_media Dispense Medium into Serum Bottles prepare_media->dispense_media degas_media Degas and Autoclave dispense_media->degas_media add_cyclohexane Add Cyclohexane in a Non-Aqueous Carrier (e.g., HMN) degas_media->add_cyclohexane inoculate Inoculate with Environmental Sample or Enriched Culture add_cyclohexane->inoculate incubate Incubate at 28-30°C in the Dark inoculate->incubate monitor Monitor Cyclohexane Degradation (GC) and Sulfide Production incubate->monitor end End monitor->end

Workflow for anaerobic cultivation.

Materials:

  • Anaerobic culture tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Basal anaerobic mineral medium for sulfate-reducers

  • Cyclohexane (analytical grade)

  • 2,2,4,4,6,8,8-heptamethylnonane (HMN) as a carrier solvent

  • Reducing agent (e.g., sodium sulfide)

  • Resazurin (redox indicator)

  • Inoculum source (e.g., hydrocarbon-contaminated sediment)

  • Gas chromatograph (GC) for cyclohexane analysis

  • Spectrophotometer for sulfide analysis

Procedure:

  • Media Preparation: Prepare the anaerobic mineral medium according to a standard recipe for sulfate-reducing bacteria. Add resazurin as a redox indicator.

  • Dispensing and Degassing: Dispense the medium into serum bottles, leaving a headspace. Seal the bottles with butyl rubber stoppers and aluminum crimps. Degas the medium by flushing the headspace with an oxygen-free gas mixture (e.g., N2/CO2, 80:20 v/v) for at least 15 minutes.

  • Sterilization: Autoclave the sealed bottles containing the medium.

  • Addition of Substrates: After the medium has cooled, add a reducing agent to achieve anoxia (indicated by the resazurin turning colorless). Aseptically add a sterile solution of cyclohexane dissolved in HMN to the desired final concentration. The HMN serves as a non-degradable carrier phase for the volatile and poorly soluble cyclohexane.

  • Inoculation: Inoculate the medium with the environmental sample or an enriched culture using a sterile, anaerobic syringe.

  • Incubation: Incubate the cultures in the dark at a controlled temperature (e.g., 28-30°C). For sediment-free cultures, gentle shaking may be beneficial.

  • Monitoring: At regular intervals, withdraw headspace or liquid samples anaerobically to measure the concentration of cyclohexane by GC and the production of sulfide by a colorimetric method.

Protocol 2: Metabolite Extraction and Analysis by GC-MS

This protocol outlines the extraction of metabolites from anaerobic cultures for identification by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Materials:

  • Culture samples

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Derivatization reagents (e.g., MSTFA)

  • GC-MS system

Procedure:

  • Sample Collection: At a desired time point, collect a sample of the bacterial culture.

  • Cell Lysis and Extraction: Acidify the culture sample to a low pH (e.g., pH 2) with HCl. Extract the metabolites by adding an equal volume of an organic solvent like dichloromethane. Vortex vigorously for several minutes.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Drying and Concentration: Carefully collect the organic phase and dry it over anhydrous sodium sulfate. Concentrate the extract by evaporating the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization: To increase the volatility of polar metabolites for GC analysis, derivatize the dried extract. A common method is silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use an appropriate temperature program for the GC oven to separate the metabolites. The mass spectrometer will provide mass spectra for the identification of the compounds by comparison to spectral libraries and standards.

Protocol 3: Enzyme Assay for Cyclohexanoyl-CoA Dehydrogenase

This protocol is based on the assay for cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase from Syntrophus aciditrophicus.[5]

Materials:

  • Cell-free extract or purified enzyme

  • Assay buffer (e.g., 200 mM MOPS-KOH, pH 7.0, with 15 mM MgCl2)

  • Cyclohexanoyl-CoA or cyclohex-1-ene-1-carboxyl-CoA (substrate)

  • Ferricenium hexafluorophosphate (artificial electron acceptor)

  • Spectrophotometer capable of measuring absorbance at 300 nm

  • Anaerobic cuvettes

Procedure:

  • Preparation of Cell-Free Extract: Grow the bacterial culture under conditions that induce the expression of the dehydrogenase. Harvest the cells, wash them, and resuspend them in an anaerobic buffer. Lyse the cells by sonication or French press under anaerobic conditions. Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Assay Mixture: In an anaerobic cuvette, prepare the assay mixture containing the buffer and ferricenium hexafluorophosphate.

  • Enzyme Addition: Add a known amount of the cell-free extract or purified enzyme to the cuvette.

  • Initiation of Reaction: Start the reaction by adding the substrate (cyclohexanoyl-CoA or cyclohex-1-ene-1-carboxyl-CoA).

  • Spectrophotometric Measurement: Immediately monitor the reduction of ferricenium hexafluorophosphate by measuring the decrease in absorbance at 300 nm. The rate of absorbance change is proportional to the enzyme activity.

  • Calculation of Activity: Calculate the specific enzyme activity using the molar extinction coefficient of ferricenium hexafluorophosphate. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion

The study of cyclohexanoyl-CoA and its associated metabolic pathways is fundamental to advancing bioremediation technologies for alicyclic hydrocarbon contamination. The protocols and data presented here provide a solid foundation for researchers to investigate these processes, from cultivating the relevant microorganisms to characterizing the key enzymes involved. Further research in this area will likely uncover novel enzymes and pathways, leading to more efficient and robust bioremediation solutions.

References

Troubleshooting & Optimization

Technical Support Center: In Vitro Cyclohexanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro synthesis of Cyclohexanoyl-Coenzyme A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the in vitro synthesis of Cyclohexanoyl-CoA?

A1: The synthesis is an enzymatic reaction catalyzed by an acyl-CoA synthetase (or ligase). The enzyme activates cyclohexanecarboxylic acid using ATP, forming a cyclohexanoyl-AMP intermediate and releasing pyrophosphate (PPi). Subsequently, the activated cyclohexanoyl group is transferred to Coenzyme A (CoA), releasing AMP and forming the final product, Cyclohexanoyl-CoA.[1][2]

Q2: Which enzyme should I use for this synthesis?

A2: Several acyl-CoA synthetases exhibit promiscuous activity and can utilize cyclohexanecarboxylic acid as a substrate. A medium-chain acyl-CoA synthetase has been shown to have high activity with cyclohexanoic acid.[3] Additionally, some shikimoyl-CoA synthetases are known to be highly promiscuous and can act on a wide range of cycloalkane substrates.[4][5] The choice of enzyme may depend on commercial availability or the expression system used.

Q3: Why are ATP and Magnesium (Mg²⁺) essential for the reaction?

A3: ATP provides the energy for the activation of the carboxylic acid. The reaction proceeds through an acyl-adenylate intermediate.[1][2] Magnesium ions are crucial cofactors for acyl-CoA synthetases. Mg²⁺ forms a complex with ATP (Mg-ATP), which is the actual substrate for the enzyme, and it also plays a role in stabilizing the enzyme and facilitating the reaction.[6]

Q4: My reaction yield is consistently low. What are the most common causes?

A4: Low yields in enzymatic ligation reactions can stem from several factors. These include suboptimal reactant concentrations (enzyme, substrates, cofactors), enzyme inactivity, degradation of labile reagents like ATP and CoA, inappropriate buffer pH or temperature, and the presence of inhibitors.[7][8] Refer to the troubleshooting guide for a more detailed breakdown.

Q5: How can I purify the synthesized Cyclohexanoyl-CoA?

A5: Purification of acyl-CoA esters can be achieved using methods like solid-phase extraction or high-performance liquid chromatography (HPLC).[9][10] For solid-phase extraction, a C18 cartridge can be used to retain the acyl-CoA while allowing more polar reactants to be washed away. Elution with an organic solvent, such as methanol, will then recover the purified product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vitro synthesis of Cyclohexanoyl-CoA.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Enzyme: The acyl-CoA synthetase may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).- Test the enzyme activity with a known, reliable substrate. - Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. - Ensure storage at the recommended temperature (typically -20°C or -80°C).
Degraded ATP or CoA: ATP and the thiol group of CoA are susceptible to degradation.- Use freshly prepared ATP and CoA solutions for each experiment. - Store stock solutions at -20°C in small aliquots. - Consider adding a pyrophosphatase to the reaction to drive the equilibrium forward by removing the pyrophosphate byproduct.[11]
Incorrect Buffer pH: Enzyme activity is highly dependent on pH.- Verify the pH of your reaction buffer. Most acyl-CoA synthetases have an optimal pH between 7.5 and 8.2.[12]
Suboptimal Component Concentrations: The concentration of substrates or cofactors may be limiting.- Titrate the concentrations of cyclohexanecarboxylic acid, CoA, ATP, and Mg²⁺ to find the optimal ratio. Refer to the table below for starting concentrations.
Presence of Inhibitors: Contaminants in the substrate or buffer, such as EDTA, can chelate Mg²⁺ and inhibit the reaction.[6][8]- Ensure high purity of all reagents. - If EDTA is present from previous purification steps, remove it by dialysis or buffer exchange.
Reaction Stalls Prematurely Product Inhibition: High concentrations of the product, Cyclohexanoyl-CoA, or the byproduct, AMP, may inhibit the enzyme.- Monitor the reaction progress over time and stop it during the linear phase. - Consider a fed-batch approach for substrate addition to maintain a low product concentration.
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.- Perform a time-course experiment to determine the enzyme's stability. - Consider adding stabilizing agents like glycerol (10-20%) to the reaction buffer.
Inconsistent Yields Between Batches Variability in Reagent Quality: Differences in the purity or concentration of substrates and cofactors between batches.- Standardize the source and quality of all reagents. - Accurately determine the concentration of stock solutions before use.
Pipetting Errors: Inaccurate pipetting of small volumes of concentrated reagents.- Prepare a master mix of common reagents to improve accuracy and consistency. - Use calibrated pipettes.

Data Presentation

Table 1: Recommended Reaction Conditions for In Vitro Cyclohexanoyl-CoA Synthesis
ParameterRecommended Concentration/ValueNotes
Buffer50-100 mM Tris-HCl or Phosphate BufferOptimal pH is typically between 7.5 and 8.2.[12]
Cyclohexanecarboxylic Acid1-5 mMHigher concentrations may lead to substrate inhibition.
Coenzyme A (CoA)1-5 mMA 1:1 to 1:1.5 molar ratio with the carboxylic acid is a good starting point.
ATP2-10 mMATP should be in excess relative to the carboxylic acid.
MgCl₂5-15 mMMg²⁺ should be in excess relative to ATP.
Acyl-CoA Synthetase0.1-1 µMThe optimal amount should be determined empirically.
Temperature25-37°CThe optimal temperature is enzyme-specific.
Reaction Time30-120 minutesMonitor progress by HPLC or a colorimetric assay for CoA consumption.
Expected Yield 40-95% Yield is highly dependent on the specific enzyme and optimized conditions. High conversions (up to 95%) have been reported for similar aromatic CoA esters.[9]

Experimental Protocols

Protocol 1: Small-Scale In Vitro Synthesis of Cyclohexanoyl-CoA

This protocol is a starting point and should be optimized for your specific enzyme and experimental setup.

Materials:

  • Cyclohexanecarboxylic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Acyl-CoA Synthetase (e.g., a promiscuous medium-chain synthetase)

  • Nuclease-free water

Procedure:

  • Prepare fresh stock solutions of cyclohexanecarboxylic acid (100 mM), CoA (50 mM), ATP (100 mM), and MgCl₂ (1 M).

  • In a microcentrifuge tube, set up the reaction on ice by adding the following components in order:

    • Nuclease-free water (to a final volume of 100 µL)

    • 10 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

    • 2 µL of 1 M MgCl₂ (final concentration: 20 mM)

    • 5 µL of 100 mM ATP (final concentration: 5 mM)

    • 5 µL of 100 mM Cyclohexanecarboxylic acid (final concentration: 5 mM)

    • 10 µL of 50 mM CoA (final concentration: 5 mM)

  • Mix gently by pipetting.

  • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 0.5 µM.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 10 µL of 10% formic acid or by heat inactivation (if the product is stable).

  • Analyze the formation of Cyclohexanoyl-CoA by reverse-phase HPLC, monitoring at 260 nm.

Visualizations

Signaling Pathways and Workflows

Enzymatic_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_analysis 3. Analysis & Purification R1 Prepare Buffer (e.g., Tris-HCl) R2 Prepare Substrates (Cyclohexanecarboxylic Acid, CoA) R3 Prepare Cofactors (ATP, MgCl₂) R4 Prepare Enzyme Solution Mix Combine Buffer, Substrates, Cofactors R4->Mix Start Initiate with Enzyme Mix->Start Incubate Incubate at Optimal Temperature Start->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze Yield (e.g., HPLC) Quench->Analyze Purify Purify Product (e.g., SPE) Analyze->Purify

Caption: Experimental workflow for in vitro Cyclohexanoyl-CoA synthesis.

Acyl_CoA_Ligation_Mechanism CHA Cyclohexanecarboxylic Acid Enzyme Acyl-CoA Synthetase ATP ATP CoA Coenzyme A Intermediate [Enzyme-Cyclohexanoyl-AMP] Enzyme->Intermediate Step 1: Adenylation Intermediate->Enzyme Step 2: Thioesterification Product Cyclohexanoyl-CoA Intermediate->Product PPi PPi Intermediate->PPi AMP AMP Intermediate->AMP

Caption: Two-step reaction mechanism of Acyl-CoA Synthetase.

Caption: Troubleshooting decision tree for low yield synthesis.

References

Stability of Cyclohexanoyl coenzyme A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclohexanoyl coenzyme A (CHCoA) in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of CHCoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Cyclohexanoyl-CoA?

A1: For long-term stability, solid this compound should be stored at -20°C in a sealed container, protected from moisture. Following these conditions, the compound is reported to be stable for at least four years.

Q2: How should I prepare aqueous solutions of Cyclohexanoyl-CoA?

A2: It is crucial to use cold, high-purity water or a chilled buffer to prepare aqueous solutions of Cyclohexanoyl-CoA. To minimize degradation, the pH of the solution should be maintained between 6.0 and 7.5. It is advisable to prepare the solution fresh for each experiment. If short-term storage is necessary, keep the solution on ice and use it within a few hours.

Q3: What is the primary degradation pathway for Cyclohexanoyl-CoA in aqueous solutions?

A3: The primary degradation pathway for Cyclohexanoyl-CoA in aqueous solutions is the hydrolysis of the high-energy thioester bond. This reaction yields coenzyme A (CoA-SH) and cyclohexanecarboxylic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

Q4: How does pH affect the stability of Cyclohexanoyl-CoA in aqueous solutions?

A4: The stability of the thioester bond in acyl-CoA molecules, including Cyclohexanoyl-CoA, is significantly influenced by pH. The hydrolysis of the thioester bond is catalyzed by hydroxide ions (OH⁻), meaning the rate of degradation increases substantially as the pH becomes more alkaline (pH > 7.5). The compound is most stable in slightly acidic to neutral conditions (pH 6.0-7.5).

Q5: Are there any buffer components I should avoid when working with Cyclohexanoyl-CoA?

A5: Yes, it is advisable to avoid buffers containing primary amines, such as Tris, as they can act as nucleophiles and catalyze the cleavage of the thioester bond. Buffers like phosphate, HEPES, or MOPS are generally more suitable for experiments involving acyl-CoA compounds.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.

  • Possible Cause 1: Degradation of Cyclohexanoyl-CoA stock solution.

    • Solution: Prepare a fresh aqueous solution of Cyclohexanoyl-CoA from solid material before each experiment. If using a previously prepared stock, ensure it has been stored properly (in small aliquots at -80°C for no longer than one month) and thawed quickly on ice immediately before use. Avoid multiple freeze-thaw cycles.

  • Possible Cause 2: Hydrolysis of Cyclohexanoyl-CoA in the assay buffer.

    • Solution: Verify the pH of your assay buffer is within the optimal range for thioester stability (pH 6.0-7.5). If your experimental conditions require a higher pH, minimize the incubation time of Cyclohexanoyl-CoA in the buffer before starting the reaction. Consider running a time-course experiment to assess the stability of Cyclohexanoyl-CoA in your specific assay buffer.

  • Possible Cause 3: Incompatible buffer components.

    • Solution: If using a Tris-based buffer, consider switching to a non-nucleophilic buffer such as phosphate, HEPES, or MOPS to reduce the rate of non-enzymatic thioester hydrolysis.

Issue 2: Gradual loss of signal during a series of experiments.

  • Possible Cause: Instability of Cyclohexanoyl-CoA at room temperature.

    • Solution: Keep the Cyclohexanoyl-CoA solution on ice throughout the duration of your experiments. If the experimental setup requires room temperature incubation, prepare smaller batches of your reaction mixture more frequently to minimize the time Cyclohexanoyl-CoA is exposed to higher temperatures.

Quantitative Data on Thioester Stability

Table 1: Estimated Half-Life of a Thioester Bond in Aqueous Solution at 25°C

pHEstimated Half-LifeStability
4.0Very LongHigh
7.0> 100 daysGood
8.0Days to WeeksModerate
9.0Hours to DaysLow
10.0Minutes to HoursVery Low

Note: These are estimations for a typical thioester bond and the actual half-life of Cyclohexanoyl-CoA may vary.

Table 2: Factors Affecting Cyclohexanoyl-CoA Stability in Aqueous Solutions

FactorCondition Leading to InstabilityRecommendation for Enhanced Stability
pH Alkaline conditions (pH > 7.5)Maintain pH between 6.0 and 7.5.
Temperature Elevated temperatures (> 4°C)Keep solutions on ice and minimize time at room temperature.
Buffer Type Nucleophilic buffers (e.g., Tris)Use non-nucleophilic buffers like Phosphate, HEPES, or MOPS.
Freeze-Thaw Cycles Multiple cyclesAliquot stock solutions into single-use volumes and store at -80°C.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of Cyclohexanoyl-CoA

  • Equilibrate a vial of solid Cyclohexanoyl-CoA to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of Cyclohexanoyl-CoA in a pre-chilled microcentrifuge tube.

  • Add the required volume of ice-cold, sterile, nuclease-free water or a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8) to achieve the target concentration.

  • Gently vortex the tube at a low setting until the solid is completely dissolved. Keep the tube on ice during this process.

  • If the solution is not for immediate use, dispense it into single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Assessment of Cyclohexanoyl-CoA Integrity by Reverse-Phase HPLC

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM potassium phosphate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Sample Preparation:

    • Dilute a small aliquot of your Cyclohexanoyl-CoA solution in ice-cold Mobile Phase A to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • A single major peak corresponding to intact Cyclohexanoyl-CoA should be observed. The appearance of a significant peak at the retention time of coenzyme A is indicative of degradation.

    • The purity of the Cyclohexanoyl-CoA can be assessed by integrating the peak areas. The percentage of intact Cyclohexanoyl-CoA can be calculated as: (Area of CHCoA peak / (Area of CHCoA peak + Area of CoA peak)) * 100.

Visualizations

Hydrolysis_Pathway Hydrolysis of Cyclohexanoyl-CoA CHCoA Cyclohexanoyl-CoA Products Degradation Products CHCoA->Products H2O Water (H₂O) H2O->Products Hydrolysis CoA Coenzyme A Products->CoA CHC Cyclohexanecarboxylic Acid Products->CHC OH_ion OH⁻ (alkaline pH) Temperature OH_ion->H2O catalyzes

Caption: Hydrolysis pathway of Cyclohexanoyl-CoA in aqueous solution.

Experimental_Workflow General Experimental Workflow start Start prep_solution Prepare Fresh CHCoA Solution on Ice start->prep_solution prep_assay Prepare Assay Mixture (keep on ice) prep_solution->prep_assay run_assay Run Experiment/ Assay prep_assay->run_assay analyze Analyze Results run_assay->analyze end End analyze->end

Caption: Recommended workflow for experiments using Cyclohexanoyl-CoA.

Troubleshooting_Tree Troubleshooting Inconsistent Results issue Inconsistent/ Low Signal? check_stock Check CHCoA Stock Solution issue->check_stock Yes check_buffer Check Assay Buffer check_stock->check_buffer OK? sol_stock Prepare Fresh Stock Solution check_stock->sol_stock Degraded? check_temp Review Experimental Temperature check_buffer->check_temp OK? sol_buffer_ph Verify pH is 6.0-7.5 check_buffer->sol_buffer_ph pH > 7.5? sol_buffer_type Switch to a Non- Nucleophilic Buffer check_buffer->sol_buffer_type Using Tris? sol_temp Keep Samples on Ice check_temp->sol_temp

Caption: Decision tree for troubleshooting experimental issues.

Technical Support Center: Optimizing HPLC Mobile Phase for Acyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of acyl-Coenzyme A (acyl-CoA) molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC modes for acyl-CoA separation?

A1: The most frequently used separation method for acyl-CoAs is reversed-phase HPLC (RP-HPLC) with gradient elution.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another approach that can be used, particularly for separating a range of acyl-CoAs from short- to long-chain species in a single run.[2] For certain applications, ion-pairing chromatography is employed to improve peak shape and retention of these anionic molecules.[3][4]

Q2: Why is the pH of the mobile phase so critical for acyl-CoA analysis?

A2: The pH of the mobile phase is a crucial parameter because it affects the ionization state of acyl-CoA molecules.[5][6] Acyl-CoAs are acidic and will be ionized at neutral or high pH. By adjusting the mobile phase to an acidic pH (typically around 4-6), the ionization of the phosphate groups on the CoA moiety can be suppressed. This "ion suppression" reduces peak tailing and improves retention on a reversed-phase column.[6] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure consistent results.[6]

Q3: What are ion-pairing reagents and when should I use them for acyl-CoA separation?

A3: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part.[4] For analyzing acidic compounds like acyl-CoAs, a basic ion-pairing reagent (e.g., quaternary ammonium salts like tetrabutylammonium) is used.[7] This reagent forms a neutral ion pair with the negatively charged acyl-CoA, increasing its hydrophobicity and thus its retention on a reversed-phase column.[4] Ion-pairing chromatography can be particularly useful for improving the separation of short-chain, more polar acyl-CoAs that may have poor retention in standard reversed-phase methods.

Q4: Can I reuse my mobile phase for acyl-CoA analysis?

A4: It is not recommended to reuse mobile phases.[8] Over time, the composition of the mobile phase can change due to the evaporation of more volatile organic solvents. Additionally, there is a risk of microbial growth and contamination, which can lead to baseline noise, pressure fluctuations, and column fouling.[9][10] For reproducible and reliable results, it is best practice to use freshly prepared mobile phases.[8]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause: Secondary interactions between the analyte and the stationary phase, or improper mobile phase pH.

Troubleshooting & Optimization:

  • Adjust Mobile Phase pH: For acidic compounds like acyl-CoAs, ensure the mobile phase pH is low enough to suppress ionization, which can reduce peak tailing.[6] A pH between 4.0 and 6.0 is a good starting point.

  • Use a Buffer: Incorporate a buffer (e.g., ammonium acetate, ammonium formate, or phosphate buffer) into your aqueous mobile phase to maintain a stable pH throughout the analysis.[10][11]

  • Consider Ion-Pairing Reagents: If pH adjustment is insufficient, adding an ion-pairing reagent can improve peak symmetry by forming a neutral complex with the acyl-CoA.[4]

  • Check for Column Contamination: Tailing peaks can also result from a contaminated guard or analytical column.[12] Flush the column with a strong solvent or replace it if necessary.

Problem 2: Inconsistent Retention Times

Possible Cause: Changes in mobile phase composition, temperature fluctuations, or lack of column equilibration.

Troubleshooting & Optimization:

  • Ensure Proper Mobile Phase Preparation: Precisely measure all components of the mobile phase. Premixing solvents can often provide more consistent results than online mixing.[10] Cover solvent reservoirs to prevent evaporation of volatile organic components.[10]

  • Use a Column Oven: Employ a column thermostat to maintain a constant temperature, as temperature fluctuations can significantly impact retention times.[10][12]

  • Adequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[10][12] A longer equilibration time may be necessary.

Problem 3: High Backpressure

Possible Cause: Clogged column or system components, or high mobile phase viscosity.

Troubleshooting & Optimization:

  • Filter Mobile Phase and Samples: Filter all mobile phase components and samples through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the system.[11]

  • Check for Blockages: Systematically check for blockages by removing components (starting with the column) and observing the pressure. A blocked frit or guard column is a common cause of high backpressure.[13]

  • Mobile Phase Viscosity: If using a highly viscous mobile phase (e.g., high percentage of methanol or isopropanol with water), consider switching to a lower viscosity organic modifier like acetonitrile or increasing the column temperature to reduce viscosity.

Problem 4: Baseline Noise or Drift

Possible Cause: Contaminated mobile phase, air bubbles in the system, or detector issues.

Troubleshooting & Optimization:

  • Degas the Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser to remove dissolved air, which can cause bubbles in the detector.[8][11]

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh, high-purity water to prepare your mobile phase.[10]

  • Check for Leaks: Inspect the system for any leaks, as these can introduce air and cause baseline instability.[9]

  • Clean the Detector Cell: A contaminated flow cell can be a source of noise.[8] Flush the cell with an appropriate cleaning solution.

Data Presentation

Table 1: Common Mobile Phase Buffers for Acyl-CoA Separation

BufferTypical ConcentrationTypical pH RangeNotes
Ammonium Acetate5-20 mM4.0 - 6.0Volatile and MS-compatible. Good for both UV and MS detection.
Ammonium Formate5-20 mM3.0 - 5.0Volatile and MS-compatible. Often used at a lower pH than acetate.
Potassium Phosphate20-50 mM2.5 - 7.0Non-volatile, not suitable for MS. Provides good buffering capacity.

Table 2: Common Organic Modifiers for Acyl-CoA Separation

Organic ModifierPolarity IndexViscosity (cP at 20°C)Notes
Acetonitrile5.80.37Lower viscosity results in lower backpressure. Good UV transparency.
Methanol5.10.60Higher viscosity than acetonitrile. Can offer different selectivity.
Isopropanol3.92.30Used as a strong solvent, often in combination with acetonitrile or methanol for eluting very long-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for Short- to Long-Chain Acyl-CoAs
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Protocol 2: Ion-Pairing Reversed-Phase HPLC for Enhanced Retention of Short-Chain Acyl-CoAs
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Tetrabutylammonium hydroxide and 20 mM Potassium Phosphate in water, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 60% B (linear gradient)

    • 20-25 min: 60% B (hold)

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., specific acyl-CoAs) select_mode Select HPLC Mode (RP-HPLC, HILIC, Ion-Pair) start->select_mode select_column Select Column (e.g., C18, C8) select_mode->select_column initial_conditions Establish Initial Conditions (Buffer, pH, Organic Modifier) select_column->initial_conditions run_scouting Run Scouting Gradient initial_conditions->run_scouting evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape, Retention) run_scouting->evaluate_chromatogram is_separation_ok Separation Acceptable? evaluate_chromatogram->is_separation_ok optimize_gradient Optimize Gradient Slope and Time is_separation_ok->optimize_gradient No finalize_method Finalize and Validate Method is_separation_ok->finalize_method Yes optimize_gradient->run_scouting optimize_ph Adjust Mobile Phase pH optimize_gradient->optimize_ph optimize_ph->run_scouting optimize_organic Change Organic Modifier (ACN vs. MeOH) optimize_ph->optimize_organic optimize_organic->run_scouting

Caption: Workflow for optimizing HPLC mobile phase in acyl-CoA separation.

Troubleshooting_Peak_Tailing problem Problem: Peak Tailing cause1 Possible Cause 1: Analyte Ionization problem->cause1 cause2 Possible Cause 2: Secondary Interactions problem->cause2 cause3 Possible Cause 3: Column Contamination problem->cause3 solution1a Decrease Mobile Phase pH (e.g., to pH 4-5) cause1->solution1a Solution solution1b Add Ion-Pairing Reagent cause1->solution1b Alternative solution2a Increase Buffer Concentration cause2->solution2a Solution solution2b Use a Different Column (e.g., with end-capping) cause2->solution2b Alternative solution3 Flush or Replace Column cause3->solution3 Solution

Caption: Troubleshooting guide for peak tailing in acyl-CoA analysis.

References

Troubleshooting low activity in Cyclohexanoyl coenzyme A enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclohexanoyl coenzyme A (CHCoA) enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting low or inconsistent activity in your this compound enzyme assays.

Q1: My Cyclohexanoyl-CoA enzyme assay shows very low or no activity. What are the potential causes?

Low or no enzyme activity can stem from several factors, ranging from reagent integrity to assay conditions. A systematic approach to troubleshooting is crucial.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. Enzymes are sensitive to temperature fluctuations; repeated freeze-thaw cycles can lead to denaturation and loss of function. Always store enzymes at their recommended temperature, typically -20°C or -80°C, in appropriate buffers.

  • Substrate Degradation: Cyclohexanoyl-CoA, like other acyl-CoAs, can be unstable. Hydrolysis of the thioester bond can occur, particularly at a pH above 8.[1] It is essential to prepare substrate solutions fresh and store them under appropriate conditions.

  • Incorrect Assay Conditions: The pH, temperature, and buffer composition of the assay mixture are critical for optimal enzyme activity. Deviations from the optimal conditions for your specific enzyme can significantly reduce its activity.

  • Missing Cofactors or Components: Many enzymes require specific cofactors (e.g., FAD, NAD+) for their catalytic activity. Ensure that all necessary components are present in the reaction mixture at the correct concentrations.

  • Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity. Potential inhibitors include EDTA, high salt concentrations, and detergents.

Q2: How can I systematically troubleshoot low enzyme activity?

Follow this step-by-step guide to identify the source of the problem:

  • Verify Reagent Integrity:

    • Enzyme: Test the enzyme's activity with a positive control substrate known to work. If possible, use a fresh batch of the enzyme.

    • Substrate: Prepare a fresh solution of Cyclohexanoyl-CoA. Confirm its concentration using spectrophotometry (absorbance at 260 nm).

    • Cofactors and Buffers: Ensure all other reagents are within their expiration dates and have been stored correctly. Prepare fresh buffers if there is any doubt about their quality.

  • Check Assay Conditions:

    • pH and Temperature: Confirm that the pH of your assay buffer is at the optimal level for your enzyme and that the incubation temperature is correct and stable.

    • Incubation Time: Ensure the incubation time is appropriate. For kinetic assays, you should be measuring the initial linear rate of the reaction.

  • Review the Assay Protocol:

    • Double-check all calculations for reagent concentrations.

    • Ensure that all components were added in the correct order.

  • Assess for Potential Contamination:

    • If you are using biological samples, consider deproteinizing them to remove potential interfering substances.

    • Use high-purity water and reagents to prepare your solutions.

Below is a troubleshooting workflow to guide you through this process:

TroubleshootingWorkflow start Low or No Enzyme Activity check_enzyme Is the enzyme active? (Test with positive control) start->check_enzyme enzyme_ok Enzyme is active check_enzyme->enzyme_ok Yes enzyme_bad Replace enzyme check_enzyme->enzyme_bad No check_substrate Is the substrate intact? (Prepare fresh solution) substrate_ok Substrate is fine check_substrate->substrate_ok Yes substrate_bad Prepare fresh substrate check_substrate->substrate_bad No check_conditions Are assay conditions optimal? (pH, temperature, buffer) conditions_ok Conditions are optimal check_conditions->conditions_ok Yes conditions_bad Optimize assay conditions check_conditions->conditions_bad No check_components Are all cofactors/reagents present? components_ok All components present check_components->components_ok Yes components_bad Check reagent preparation check_components->components_bad No check_inhibitors Is there an inhibitor present? (Test with diluted sample) inhibitors_ok No inhibition check_inhibitors->inhibitors_ok Yes inhibitors_bad Purify or dilute sample check_inhibitors->inhibitors_bad No enzyme_ok->check_substrate substrate_ok->check_conditions conditions_ok->check_components components_ok->check_inhibitors

Troubleshooting workflow for low enzyme activity.

Q3: My results are inconsistent between experiments. What could be the cause?

Inconsistent results often point to variations in experimental setup or reagent handling.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in reagent concentrations. Always use calibrated pipettes.

  • Incomplete Mixing: Ensure all components of the reaction mixture are thoroughly mixed before starting the assay.

  • Temperature Fluctuations: Variations in incubation temperature between experiments can affect the reaction rate. Use a temperature-controlled incubator or water bath.

  • Reagent Instability: As mentioned, the stability of the enzyme and substrate is critical. Avoid repeated freeze-thaw cycles and prepare fresh solutions when necessary.

Q4: How should I prepare and store my Cyclohexanoyl-CoA solutions?

Proper preparation and storage of your Cyclohexanoyl-CoA substrate are essential for reproducible results.

  • Preparation: Dissolve the powdered Cyclohexanoyl-CoA in a suitable buffer, such as PBS (pH 7.2), to your desired stock concentration.[2] Sonication may be recommended to aid dissolution.[2]

  • Storage: For long-term storage, it is recommended to store Cyclohexanoyl-CoA as a powder at -20°C.[2] Once in solution, aliquot and store at -80°C for up to one year.[2] For shorter-term storage, -20°C for up to one month is also an option.[3] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Stability of Cyclohexanoyl-CoA
FormStorage TemperatureDurationStability Notes
Powder-20°C3 yearsStable under these conditions.[2]
Solvent-80°C1 yearRecommended for long-term storage of solutions.[2]
Solvent-80°C6 monthsStable when sealed and protected from moisture.[3]
Solvent-20°C1 monthSuitable for short-term storage.[3]
Table 2: Kinetic Parameters of Selected Acyl-CoA Dehydrogenases

This table provides a reference for the kinetic parameters of various acyl-CoA dehydrogenases. Note that values can vary depending on the specific enzyme, substrate, and assay conditions.

EnzymeSubstrateKm (µM)Vmax or kcatSource Organism
Cyclohexanecarboxyl-CoA DehydrogenaseCyclohexanoyl-CoA22 ± 552 ± 0.7 U/mgSyntrophus aciditrophicus
Cyclohex-1-ene-1-carboxyl-CoA DehydrogenaseCyclohex-1-ene-1-carboxyl-CoA<59.5 ± 0.3 U/mgSyntrophus aciditrophicus
Human Long-Chain Acyl-CoA DehydrogenasePalmitoyl-CoA6.8-Homo sapiens
Human Long-Chain Acyl-CoA DehydrogenaseStearoyl-CoA19.7-Homo sapiens

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Cyclohexanoyl-CoA Dehydrogenase Activity

This protocol is adapted for a continuous assay measuring the reduction of an artificial electron acceptor.

Materials:

  • 200 mM MOPS-KOH buffer, pH 7.0

  • 15 mM MgCl₂

  • 0.2 mM Ferricenium hexafluorophosphate (in water)

  • Cyclohexanoyl-CoA (CHCoA) stock solution

  • Purified enzyme solution

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare the assay mixture in a 1 cm path-length cuvette. For a 450 µL final volume, add:

    • Appropriate volume of 200 mM MOPS-KOH buffer (pH 7.0)

    • Appropriate volume of 15 mM MgCl₂

    • Appropriate volume of 0.2 mM ferricenium hexafluorophosphate

    • 1 to 10 µg of the enzyme

    • Water to bring the volume to just under 450 µL

  • Incubate the mixture at 30°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding CHCoA to a final concentration of 200 µM.

  • Immediately start monitoring the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium hexafluorophosphate (Δε₃₀₀ = 3,600 M⁻¹ cm⁻¹).

  • Record the absorbance change over time to determine the initial reaction rate.

Note: For the oxidation of 1 mole of CHCoA, 2 moles of ferricenium are required.

Protocol 2: HPLC-Based Assay for Acyl-CoA Dehydrogenase Activity

This protocol provides a general framework for an HPLC-based assay to monitor the consumption of the substrate and the formation of the product.

Materials:

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Cyclohexanoyl-CoA (substrate)

  • Enzyme solution

  • Quenching solution (e.g., methanol, perchloric acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 75 mM KH₂PO₄

  • Mobile phase B: Acetonitrile with 600 mM acetic acid

  • UV detector set to 260 nm

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture containing the reaction buffer, substrate, and any necessary cofactors in a microcentrifuge tube.

    • Pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by adding the enzyme.

    • At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., 2 volumes of methanol).

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 44% buffer B).

    • Inject the sample onto the column.

    • Run a gradient elution to separate the substrate (Cyclohexanoyl-CoA) from the product (e.g., Cyclohex-1-ene-1-carboxyl-CoA). An example gradient could be an increase from 44% to 50% buffer B over 80 minutes.[4]

    • Monitor the elution profile at 260 nm.

    • Quantify the peak areas of the substrate and product to determine the reaction progress.

Visualizations

SignalingPathways cluster_assay Cyclohexanoyl-CoA Dehydrogenase Assay cluster_cofactor Cofactor Redox Cycle CHCoA Cyclohexanoyl-CoA Enzyme CHCoA Dehydrogenase (FAD-dependent) CHCoA->Enzyme Product Cyclohex-1-ene-1-carboxyl-CoA Enzyme->Product FADH2 FADH2 Enzyme->FADH2 FAD FAD FAD->Enzyme FAD->FADH2 Reduction FADH2->FAD Oxidation

Simplified reaction of Cyclohexanoyl-CoA dehydrogenase.

ExperimentalWorkflow cluster_detection Detection Method start Start Assay prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents setup_reaction Set up Reaction Mixture prep_reagents->setup_reaction pre_incubate Pre-incubate at Optimal Temperature setup_reaction->pre_incubate start_reaction Initiate Reaction with Enzyme pre_incubate->start_reaction spectro Spectrophotometry (Continuous) start_reaction->spectro quench Quench Reaction at Time Points start_reaction->quench data Data Analysis (Calculate Activity) spectro->data hplc HPLC (Endpoint or Time-course) analyze Analyze Samples hplc->analyze quench->hplc analyze->data

General experimental workflow for enzyme assays.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Coenzyme A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Coenzyme A (CoA) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of Coenzyme A derivatives?

A: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of target analytes by co-eluting, undetected components in the sample matrix.[1][2][3][4] In the analysis of Coenzyme A derivatives, which are often present at low concentrations in complex biological samples, matrix effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[5][6][7] The primary cause is competition for ionization in the MS source between the analyte and matrix components.[8][9] Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples.[10][11]

Q2: What are the most common sources of matrix effects in biological samples for CoA analysis?

A: The most common sources of matrix effects in biological samples such as plasma, serum, tissues, and cell lysates include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[10][11]

  • Salts and Buffers: High concentrations of salts from buffers used during sample preparation can interfere with the ionization process.

  • Proteins and Peptides: Abundant proteins and peptides can co-precipitate or co-elute with CoA derivatives, leading to ion suppression.[12]

  • Other Endogenous Molecules: Various small molecules present in the biological matrix can co-elute and interfere with the analyte's ionization.[10]

Q3: How can I detect and assess the severity of matrix effects in my assay?

A: The "post-extraction spike" method is a widely accepted approach to quantitatively assess matrix effects.[2][3] This involves comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Another qualitative method is the post-column infusion experiment, which can help identify regions in the chromatogram where ion suppression or enhancement occurs.[12]

Q4: What is the most effective strategy to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][5][8][13] A SIL-IS has a chemical structure and physicochemical properties nearly identical to the analyte, causing it to co-elute and experience the same degree of matrix effect.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized.[5] For Coenzyme A derivatives, stable isotope labeling by essential nutrients in cell culture (SILEC) is a technique used to produce customized SIL standards.[5][13][14]

Troubleshooting Guide

Issue 1: Poor peak shape and inconsistent retention times for CoA derivatives.
Potential Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient profile, and flow rate. For polar CoA derivatives, hydrophilic interaction liquid chromatography (HILIC) may provide better retention and peak shape than reverse-phase chromatography.
Column Contamination Implement a robust column washing protocol between injections to remove strongly retained matrix components. Consider using a guard column to protect the analytical column.
Sample Solvent Mismatch Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. Ideally, the sample should be dissolved in a solvent weaker than the mobile phase.
Issue 2: Low signal intensity and high variability in quantitative results.
Potential Cause Troubleshooting Step
Significant Ion Suppression Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation (PPT).[10][15]
Absence of an Appropriate Internal Standard Incorporate a stable isotope-labeled internal standard (SIL-IS) for each CoA derivative being quantified. This will compensate for signal variability caused by matrix effects.[5][13]
Suboptimal MS Source Parameters Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize analyte signal and minimize the influence of the matrix.[15]
Issue 3: Inaccurate quantification and poor linearity of calibration curves.
Potential Cause Troubleshooting Step
Matrix Effects Differing Between Samples and Calibrators Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[8][16] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.
Inadequate Sample Cleanup Improve the sample cleanup procedure to remove a larger portion of the interfering matrix. Compare the effectiveness of different sample preparation techniques (see Table 1 below).
Analyte Degradation Coenzyme A derivatives can be unstable. Ensure proper sample handling and storage conditions (e.g., low temperature, acidic pH) to prevent degradation.[6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Technique Principle Effectiveness in Reducing Matrix Effects Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Low to ModerateSimple, fast, and inexpensive.Non-selective, significant matrix components (e.g., phospholipids) remain in the supernatant.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighCan provide cleaner extracts than PPT.Can be labor-intensive and may require optimization of solvents and pH.[10]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.HighProvides very clean extracts, significantly reducing matrix effects.[8][10]More complex, time-consuming, and costly than PPT or LLE.
HybridSPE®-Phospholipid A hybrid technique that combines protein precipitation with phospholipid removal.Very HighSpecifically targets the removal of phospholipids, a major source of ion suppression.[11]Higher cost compared to standard PPT.

Experimental Protocols

Protocol: Stable Isotope Dilution LC-MS/MS for Acyl-CoA Analysis

This protocol provides a general framework. Specific parameters should be optimized for the particular instrument and analytes of interest.

  • Sample Preparation (using Solid-Phase Extraction): a. Thaw frozen tissue or cell pellets on ice. b. Homogenize the sample in a cold extraction buffer (e.g., 10% trichloroacetic acid).[13] c. Spike the homogenate with a known amount of the stable isotope-labeled internal standard (SIL-IS) mixture. d. Centrifuge to pellet proteins and other debris. e. Condition an Oasis HLB SPE column (or similar) with methanol followed by equilibration with water.[13] f. Load the supernatant from step (d) onto the SPE column. g. Wash the column with a weak organic solvent to remove polar interferences. h. Elute the acyl-CoA derivatives with an appropriate elution solvent (e.g., methanol with a small percentage of acid). i. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis: a. LC System: A UPLC/UHPLC system is recommended for better resolution. b. Column: A C18 reversed-phase column is commonly used.[17] c. Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent. d. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. e. Gradient: Develop a gradient that provides good separation of the CoA derivatives from each other and from any remaining matrix components. f. MS System: A triple quadrupole mass spectrometer is typically used for quantitative analysis. g. Ionization Mode: Electrospray ionization (ESI) in positive mode is common for CoA derivatives. h. Detection: Use Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding SIL-IS, optimize the precursor ion and at least two product ions. A common fragmentation for CoA species is the loss of the 3'-phospho-ADP moiety, resulting in a neutral loss of 507 Da.[17][18]

  • Data Analysis: a. Integrate the peak areas for the analyte and the SIL-IS. b. Calculate the peak area ratio (Analyte Area / SIL-IS Area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. d. Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

Troubleshooting_Matrix_Effects cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation Problem Inaccurate/Variable Results AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME OptimizeSP Optimize Sample Prep (SPE, LLE) AssessME->OptimizeSP ME > 15%? Validate Method Validation AssessME->Validate ME < 15% UseSIL Use Stable Isotope Internal Standard OptimizeSP->UseSIL OptimizeLC Optimize LC Method UseSIL->OptimizeLC OptimizeMS Optimize MS Parameters OptimizeLC->OptimizeMS ReassessME Re-assess Matrix Effect OptimizeMS->ReassessME ReassessME->Validate

Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.

Stable_Isotope_Dilution cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Quantification Sample Biological Sample (Analyte + Matrix) Spike Spike with Known Amount of Stable Isotope IS Sample->Spike LCMS LC-MS/MS Analysis Spike->LCMS Ionization Ionization in MS Source (Analyte & IS experience same matrix effect) LCMS->Ionization Detection Detection (MRM) Ionization->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Principle of Stable Isotope Dilution for overcoming matrix effects.

References

Technical Support Center: Strategies for Increasing the Stability of Purified Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of purified acyl-CoA dehydrogenases (ACADs).

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of purified acyl-CoA dehydrogenases?

A1: The stability of purified ACADs is influenced by several factors, including temperature, pH, buffer composition, presence of cofactors, protein concentration, and potential for aggregation or proteolysis. Each of these factors needs to be carefully controlled to maintain the enzyme's structural integrity and activity.

Q2: Why is the FAD cofactor crucial for the stability of acyl-CoA dehydrogenases?

A2: Flavin adenine dinucleotide (FAD) is an essential cofactor for ACADs, not only for their catalytic activity but also for their structural stability.[1] FAD binding contributes significantly to the overall stability of the enzyme.[1] Studies have shown that mature ACADs degrade markedly faster in the absence of FAD.

Q3: What is the typical quaternary structure of acyl-CoA dehydrogenases and how does it relate to stability?

A3: Most ACADs are homotetramers, existing as a "dimer of dimers".[2] The interactions between the subunits, particularly at the interface where FAD binds, are crucial for maintaining the protein's folded and active conformation.[2] Disruptions to this quaternary structure can lead to instability and loss of function. Some ACADs that act on very long-chain fatty acids are homodimers.[2]

Q4: Can mutations affect the stability of acyl-CoA dehydrogenases?

A4: Yes, mutations can significantly impact the stability of ACADs. For example, the common K304E mutation in medium-chain acyl-CoA dehydrogenase (MCAD) is associated with MCAD deficiency.[2][3] Some mutant proteins show reduced thermal stability and are more prone to aggregation, especially when expressed recombinantly.[4]

Troubleshooting Guides

Issue 1: Protein Aggregation and Precipitation During or After Purification

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal Buffer Conditions (pH, Ionic Strength) Optimize the pH of your purification and storage buffers. The optimal pH for ACADs is generally around 8.0.[5] Screen a range of salt concentrations (e.g., 150-500 mM NaCl) to find the optimal ionic strength that maintains solubility.
Hydrophobic Interactions Add non-denaturing detergents (e.g., 0.05% Tween-20) or cryoprotectants like glycerol (10-50%) to your buffers to minimize hydrophobic interactions between protein molecules.[6]
High Protein Concentration Avoid over-concentrating the purified protein. If high concentrations are necessary, perform this step in the presence of stabilizing agents like glycerol.
Incorrect Folding of Recombinant Protein For recombinant expression, especially of mutant proteins, consider lowering the expression temperature (e.g., from 37°C to 28°C) to promote proper folding and reduce aggregation.[1] Co-expression with chaperonins like GroEL/ES can also aid in proper folding.[4]
Freeze-Thaw Cycles Aliquot the purified enzyme into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can cause aggregation and loss of activity.[7][8]
Issue 2: Loss of Enzymatic Activity

Possible Causes and Solutions

Possible CauseRecommended Solution
Loss of FAD Cofactor Supplement purification and storage buffers with a low concentration of FAD (e.g., 1 µM) to ensure the enzyme remains in its holo-form.[1]
Suboptimal pH or Temperature Ensure that activity assays are performed at the optimal pH and temperature for the specific ACAD.
Oxidation of Cysteine Residues Include reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (1-5 mM) in your buffers to prevent oxidation of sensitive cysteine residues.[8]
Proteolytic Degradation Add a protease inhibitor cocktail to your lysis buffer during the initial stages of purification to prevent degradation by endogenous proteases.
Improper Storage Store the purified enzyme at an appropriate temperature. For short-term storage, 4°C may be sufficient, but for long-term stability, -80°C with cryoprotectants is recommended.[6][7]
Issue 3: Low Yield During Purification

Possible Causes and Solutions

Possible CauseRecommended Solution
Protein in Inclusion Bodies If expressing recombinantly in E. coli, low expression temperatures can improve soluble expression. Optimize induction conditions (e.g., lower IPTG concentration, shorter induction time). If the protein is in inclusion bodies, it will require denaturation and refolding steps.
Inefficient Cell Lysis Ensure complete cell lysis by using appropriate methods (e.g., sonication, French press) and monitoring lysis efficiency.
Poor Binding to Chromatography Resin Optimize the pH and ionic strength of your buffers to ensure efficient binding to the chosen chromatography resin. Ensure the protein has the appropriate tag if using affinity chromatography.
Protein Precipitation During a Step Analyze the precipitate from each step to identify where the protein is being lost and address the cause (see Issue 1).

Quantitative Data Summary

Table 1: Thermal Stability of Acyl-CoA Dehydrogenases

EnzymeMelting Temperature (Tm)Stabilization with Substrate BindingReference
Wild-type MCAD~53.6 °C5-11 °C increase[9][10]
Wild-type Isovaleryl-CoA Dehydrogenase~49.3 °C5-11 °C increase[9][10]

Table 2: Recommended Storage Conditions for Purified Acyl-CoA Dehydrogenases

Storage DurationTemperatureRecommended AdditivesProtein Concentration
Short-term (days to weeks)4°CAntimicrobial agent (e.g., 0.02% sodium azide)> 1 mg/mL
Long-term (months to years)-80°C or Liquid Nitrogen10-50% glycerol, 1 µM FAD> 1 mg/mL

Table 3: pH Optima for Acyl-CoA Dehydrogenase Activity

EnzymeOptimal pHReference
Short-chain acyl-CoA dehydrogenase (SCAD)~7.1[11]
Medium-chain acyl-CoA dehydrogenase (MCAD)~8.0[5]
Long-chain acyl-CoA dehydrogenase (LCAD)Varies with substrate
Aromatic amine dehydrogenase (example)8.0[5]

Experimental Protocols

Protocol 1: Purification of Recombinant Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

This protocol is adapted from a published procedure for large-scale purification of recombinant human MCAD from E. coli.[1][12]

  • Cell Lysis:

    • Resuspend E. coli cell paste in 0.25 M Tris/HCl, pH 7.8.

    • Lyse the cells by sonication.

    • Centrifuge the lysate to pellet cell debris.

  • Anion Exchange Chromatography:

    • Load the supernatant onto a Q-Sepharose column equilibrated with 30 mM Tris/HCl, pH 7.8 containing 1 µM FAD.

    • Wash the column with the equilibration buffer.

    • Elute the bound proteins with a linear gradient of 0-300 mM NaCl in the equilibration buffer. MCAD typically elutes at around 150 mM NaCl.

  • Hydroxyapatite Chromatography:

    • Pool the MCAD-containing fractions and apply them to a hydroxyapatite column.

    • Elute with a potassium phosphate gradient.

  • Size Exclusion Chromatography (Optional Polishing Step):

    • For higher purity, concentrate the MCAD fractions and apply them to a Superdex 200 gel filtration column equilibrated with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.8, 150 mM NaCl, 1 µM FAD).

  • Concentration and Storage:

    • Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration).

    • Add glycerol to a final concentration of 20-50% and store at -80°C.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay using the Ferricenium Assay

This assay measures the reduction of ferricenium hexafluorophosphate, a chemical electron acceptor.[10][13]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.6.

    • Ferricenium Hexafluorophosphate Stock: Prepare a stock solution in the assay buffer. The final concentration in the assay is typically 200 µM.[13]

    • Acyl-CoA Substrate Stock: Prepare a stock solution of the desired acyl-CoA substrate (e.g., octanoyl-CoA for MCAD) in water. The final concentration is typically around 200 µM.[13]

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, ferricenium hexafluorophosphate, and the purified enzyme.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

Protocol 3: Stability Assessment using Guanidine Hydrochloride Denaturation

This method assesses the conformational stability of the protein by monitoring its unfolding in the presence of increasing concentrations of guanidine hydrochloride (GdnHCl).

  • Reagent Preparation:

    • Protein Stock: Prepare a stock solution of the purified ACAD in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • GdnHCl Stock: Prepare a high concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer and determine its precise concentration by refractive index.

    • Denaturant Solutions: Prepare a series of GdnHCl solutions at different concentrations by diluting the stock solution with the buffer.

  • Denaturation:

    • Mix the protein solution with the different concentrations of GdnHCl to a final constant protein concentration.

    • Incubate the samples at a constant temperature until equilibrium is reached (this may take several hours).

  • Data Acquisition:

    • Measure the change in a spectroscopic signal that is sensitive to protein conformation, such as intrinsic tryptophan fluorescence or circular dichroism (CD) at 222 nm.

  • Data Analysis:

    • Plot the spectroscopic signal against the GdnHCl concentration.

    • Fit the data to a two-state denaturation model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).

Visualizations

experimental_workflow cluster_purification Protein Purification cluster_characterization Stability & Activity Characterization start Recombinant Expression in E. coli lysis Cell Lysis start->lysis centrifugation Centrifugation lysis->centrifugation anion_exchange Anion Exchange Chromatography (Q-Sepharose) centrifugation->anion_exchange hydroxyapatite Hydroxyapatite Chromatography anion_exchange->hydroxyapatite sec Size Exclusion Chromatography (Optional) hydroxyapatite->sec concentration Concentration & Storage sec->concentration activity_assay Activity Assay (e.g., Ferricenium Assay) concentration->activity_assay stability_assay Stability Assay (e.g., GdnHCl Denaturation) concentration->stability_assay

Caption: Experimental workflow for purification and characterization of ACADs.

troubleshooting_aggregation decision decision solution Stable Protein start Problem: Protein Aggregation check_buffer Check Buffer Conditions (pH, Salt) start->check_buffer optimize_buffer Optimize pH and Salt Concentration check_buffer->optimize_buffer Suboptimal check_concentration Is Protein Over-concentrated? check_buffer->check_concentration Optimal optimize_buffer->start Re-evaluate adjust_concentration Reduce Concentration or Add Stabilizers check_concentration->adjust_concentration Yes check_folding Recombinant Expression Issue? check_concentration->check_folding No adjust_concentration->start Re-evaluate optimize_expression Lower Temperature, Use Chaperones check_folding->optimize_expression Yes add_additives Add Stabilizing Agents (Glycerol, Detergents) check_folding->add_additives No optimize_expression->start Re-evaluate add_additives->solution Problem Solved

References

Technical Support Center: Oxygen-Sensitive Enzymes in Anaerobic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxygen-sensitive enzymes in anaerobic pathways. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes some enzymes in anaerobic pathways sensitive to oxygen?

A1: Many enzymes, particularly those in anaerobic pathways, rely on components that are easily oxidized. Key susceptible elements include:

  • Catalytic Cysteine Residues: These contain a highly reactive thiol group that can be irreversibly oxidized by oxygen, blocking the enzyme's catalytic activity. Protein-tyrosine phosphatases (PTPases) are a prominent example.[1]

  • Iron-Sulfur ([Fe-S]) Clusters: These clusters are common in redox enzymes and are crucial for electron transfer. Oxygen, particularly reactive oxygen species (ROS) like superoxide, can damage these clusters, leading to the loss of iron atoms and complete enzyme inactivation.[2][3] Fumarase and pyruvate:ferredoxin oxidoreductase (PFOR) in Bacteroides thetaiotaomicron are well-studied examples.[3]

  • Metal Centers: Enzymes containing metals like iron or copper in a reduced state can be oxidized by oxygen, rendering them inactive.[4] For instance, the Fe(II) form can be converted to the inactive Fe(III) form.[4]

  • Glycyl Radicals: Some enzymes, like pyruvate formate-lyase, use a glycyl radical in their catalytic mechanism, which is directly and irreversibly quenched by molecular oxygen.[5]

Q2: What are the primary strategies for protecting oxygen-sensitive enzymes?

A2: The core principle is to create and maintain an anoxic (oxygen-free) environment. Key strategies developed by diazotrophs (nitrogen-fixing organisms) and adapted for laboratory use include:[6][7]

  • Avoidance: Conducting all experimental steps in a controlled anaerobic environment, such as a glove box or anaerobic chamber.[4][8]

  • Chemical Reduction: Using reducing agents in buffers to scavenge dissolved oxygen and keep the enzyme in its active, reduced state.

  • Metabolic Reduction: In living systems, microorganisms can reduce the local concentration of oxygen through their metabolism.[6][7]

  • Conformational Protection: Some enzymes can undergo a conformational change that shields the oxygen-sensitive site from the environment.[6][7]

  • Rapid Purification & Analysis: Minimizing the time the enzyme is exposed to even trace amounts of oxygen.[9]

Q3: What is the difference between using DTT and sodium dithionite as a reducing agent?

A3: While both are reducing agents, they have different potencies and applications.

  • Dithiothreitol (DTT): A common reagent used to protect enzymes by maintaining reduced cysteine residues.[1] However, for highly oxygen-sensitive enzymes, DTT may not be sufficient to remove all dissolved oxygen.[8]

  • Sodium Dithionite: A more powerful reducing agent used to chemically scavenge oxygen from solutions. It is often used in buffers for the purification and assay of highly sensitive enzymes but must be used cautiously as it can also interfere with some assays or enzyme functions.[8][10]

Q4: Can I reactivate an enzyme that has been inactivated by oxygen?

A4: In some cases, yes. If the inactivation is due to reversible oxidation, activity can be restored. For example, some enzymes with oxidized [Fe-S] clusters can be repaired if the clusters are rebuilt through chemical treatment.[3] However, if the damage is extensive or irreversible (e.g., destruction of a radical), the enzyme cannot be reactivated.[5] Prevention is always the better strategy.

Troubleshooting Guide

Issue 1: My enzyme loses significant activity after cell lysis and purification.

Possible Cause Troubleshooting Step Explanation
Oxygen Exposure During Lysis Perform cell lysis inside an anaerobic chamber using pre-chilled, deoxygenated buffers.[1]Cell lysis on an open bench can result in a significant reduction in activity (e.g., a 27% loss for PTPases).[1] The cellular environment is naturally reducing, and removing enzymes from it exposes them to saturating amounts of oxygen.[4]
Oxygen in Purification Buffers Thoroughly degas all buffers by boiling and cooling under a stream of inert gas (e.g., argon or nitrogen) or by using a Schlenk line.[8][11] Add a reducing agent like DTT or sodium dithionite to the buffers.[8]Dissolved oxygen in buffers is a primary source of enzyme inactivation during the lengthy process of column chromatography.[4]
Ineffective Anaerobic Environment Use oxygen-sensitive indicator strips inside your anaerobic chamber or glove bag to ensure the atmosphere is truly anoxic.[4]A faulty seal or improper purging can leave residual oxygen in the chamber, continuously inactivating your enzyme.
Slow Purification Process Streamline your purification protocol to work as quickly as possible. The initial purification step should be designed to separate the target protein from proteases and other harmful components rapidly.[9]Prolonged exposure to even trace amounts of oxygen increases the probability of irreversible inactivation.

Issue 2: My enzyme activity assays are inconsistent or show no activity.

Possible Cause Troubleshooting Step Explanation
Oxygen Contamination in Assay Reagents Prepare and store all assay buffers, substrates, and cofactors under strict anaerobic conditions.[1]Even small amounts of oxygen introduced via a single reagent can be enough to inactivate the enzyme in the small volume of an assay.
Inactivated Enzyme Stock Test the activity of a fresh, anaerobically purified batch of the enzyme. If using a frozen stock, ensure it was flash-frozen and stored under anaerobic conditions.The enzyme may have been inactivated during purification or storage before the assay was even attempted.
Assay Performed Outside Anaerobic Chamber Conduct the entire enzyme assay, including incubation, inside an anaerobic chamber.[1] Use sealed, gas-tight tubes or cuvettes if samples must be removed for analysis.[8]Transferring the reaction mix to a spectrophotometer or other instrument on the bench will immediately introduce oxygen.
Interference from Reducing Agents If using a strong reductant like sodium dithionite, run a control to ensure it doesn't interfere with your assay's detection method (e.g., absorbance or fluorescence).The reducing agent itself might react with your substrate or product, giving a false signal.

Quantitative Data Summary

ParameterValueContextSource
PTPase Activity Loss 27% reductionCell lysis performed on an aerobic benchtop compared to within an anaerobic chamber.[1]
IPTG Concentration for Expression 1 mMInduction of DesB (a dioxygenase) protein expression.[4]
Ferrous Ammonium Sulfate Supplement 0.1 mMSupplement added during protein expression to aid in the formation of iron-containing enzymes.[4]
L-cysteine Supplement 0.2 mMSupplement added during protein expression to maintain a reducing environment.[4]
Cell Centrifugation Speed 4,700 x g for 10 minHarvesting cells post-induction for DesB purification.[4]
TEV Protease Cleavage Ratio 1:200On-column cleavage of a protein tag during anaerobic purification.[12]

Experimental Protocols

Protocol 1: General Anaerobic Protein Purification

This protocol outlines the key steps for purifying an oxygen-sensitive enzyme using an anaerobic chamber.

1. Preparation (Outside the Chamber):

  • Prepare all necessary buffers (lysis, wash, elution). Degas them thoroughly by boiling and cooling under a stream of high-purity nitrogen or argon. Alternatively, use a Schlenk line.
  • Add a reducing agent (e.g., 1-2 mM DTT) to the cooled, degassed buffers.[1]
  • Prepare your chromatography column and equilibrate it with degassed buffer.
  • Chill all buffers and equipment (e.g., centrifuge rotors, tubes) to 4°C.

2. Transfer to Anaerobic Chamber:

  • Transfer the harvested cell pellet (fresh or frozen), equilibrated column, and all degassed buffers and solutions into the anaerobic chamber via the airlock.[12]
  • Allow the chamber atmosphere to re-equilibrate after the transfer.

3. Cell Lysis and Clarification (Inside the Chamber):

  • Resuspend the cell pellet in chilled, anaerobic lysis buffer.
  • Lyse the cells using a sonicator or by chemical means. Keep the sample on ice to prevent heating.[13]
  • Centrifuge the lysate at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet cell debris.
  • Carefully collect the clarified supernatant.

4. Column Chromatography (Inside the Chamber):

  • Load the clarified supernatant onto the equilibrated chromatography column.
  • Wash the column with several column volumes of anaerobic wash buffer.
  • Elute the protein using the anaerobic elution buffer. Collect fractions in sealed tubes.

5. Concentration and Storage (Inside the Chamber):

  • If necessary, concentrate the purified protein using a stirred-cell concentrator with an appropriate molecular weight cutoff membrane.[4]
  • Perform a buffer exchange into a suitable storage buffer containing a cryoprotectant (e.g., 10-20% glycerol).[14]
  • Aliquot the final protein into cryotubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Measuring Enzyme Activity via Spectrophotometry

This protocol describes how to measure enzyme activity for a reaction that produces a change in absorbance under anaerobic conditions.

1. Anaerobic Preparation:

  • Prepare a deoxygenated reaction buffer (e.g., 20 mM MES, pH 6.0, 2 mM EDTA) inside the anaerobic chamber.[1]
  • Prepare stock solutions of your substrate (e.g., 10 mM pNPP) and enzyme in the deoxygenated buffer.[1]

2. Assay Procedure (Inside the Chamber):

  • Set up your reaction in a sealed, anaerobic cuvette or in microplate wells.
  • To the reaction buffer, add the substrate to the final desired concentration.
  • Initiate the reaction by adding a small volume of the enzyme stock. Mix gently.
  • For a blank control, replace the enzyme sample with an equal volume of reaction buffer.[1]

3. Data Acquisition:

  • If your spectrophotometer is inside the chamber, place the cuvette in the instrument and immediately begin taking readings at regular intervals.
  • If the instrument is outside, use a gas-tight, sealed cuvette. Quickly transfer it from the chamber to the spectrophotometer and begin measurements.
  • Monitor the change in absorbance at the appropriate wavelength over time.

4. Calculation of Activity:

  • Plot absorbance versus time. The initial rate of the reaction is the slope of the linear portion of this curve (where less than 20% of the substrate has been consumed).[1]
  • Convert the rate of change in absorbance to the rate of substrate conversion using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.
  • Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[15]

Visualizations

ExperimentalWorkflow cluster_prep Phase 1: Preparation (Aerobic Bench) cluster_chamber Phase 2: Execution (Anaerobic Chamber) cluster_storage Phase 3: Storage P1 Prepare & Degas Buffers P2 Equilibrate Column P1->P2 C1 Transfer Materials to Chamber P2->C1 Transfer Column & Buffers P3 Harvest Cells P3->C1 Transfer Cell Pellet C2 Cell Lysis & Clarification C1->C2 C3 Column Chromatography C2->C3 C4 Concentration & Buffer Exchange C3->C4 C5 Aliquot & Flash Freeze C4->C5 S1 Store at -80°C C5->S1 TroubleshootingTree Start Enzyme Inactive or Unstable Q1 Where is activity lost? Start->Q1 A1_Purification After Purification Q1->A1_Purification Post-Purification A1_Assay During Assay Q1->A1_Assay During Assay Q2 Were buffers degassed? A1_Purification->Q2 S1_Yes Check for chamber leaks. Minimize purification time. Q2->S1_Yes Yes S1_No Degas all buffers and re-run purification. Q2->S1_No No Q3 Was assay run anaerobically? A1_Assay->Q3 S2_Yes Check for O2 in reagents. Run controls for reductant interference. Q3->S2_Yes Yes S2_No Perform entire assay in anaerobic chamber. Q3->S2_No No OxygenDamage cluster_enzyme Active Enzyme cluster_inactivated Inactive Enzyme O2 Molecular Oxygen (O2) & Reactive Oxygen Species (ROS) Cys Reduced Cysteine (Enzyme-SH) O2->Cys Oxidation FeS Reduced [Fe-S] Cluster ([Fe4S4]2+) O2->FeS Oxidation Cys_Ox Oxidized Cysteine (e.g., Enzyme-SOH) Cys->Cys_Ox Inactivation FeS_D Damaged Cluster ([Fe3S4]+ + Fe2+) FeS->FeS_D Inactivation

References

Validation & Comparative

A Comparative Guide to Cyclohexanoyl Coenzyme A and Benzoyl-CoA as Reductase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of anaerobic metabolism, both cyclohexanoyl coenzyme A (CHCoA) and benzoyl-CoA (BCoA) serve as crucial intermediates in the degradation of alicyclic and aromatic compounds, respectively. While both molecules are structurally related, their enzymatic transformations, particularly the initial reductive steps, are handled by distinct and highly specific enzyme systems. This guide provides a detailed comparison of the enzymatic processing of CHCoA and BCoA, focusing on the substrate specificities and kinetic parameters of the relevant enzymes, alongside the experimental protocols used for their characterization. Understanding these differences is critical for researchers in metabolic engineering, drug development targeting microbial pathways, and bioremediation.

Metabolic Pathways: Distinct Initial Steps Converging to a Common Fate

The anaerobic degradation pathways of cyclohexane carboxylic acid and benzoic acid initiate with different enzymatic strategies but eventually merge. Benzoyl-CoA undergoes a reductive dearomatization, a challenging reaction due to the stability of the aromatic ring. In contrast, cyclohexanoyl-CoA is typically dehydrogenated to introduce unsaturation into the alicyclic ring.

The following diagram illustrates the initial, distinct steps in the anaerobic metabolism of cyclohexanoyl-CoA and benzoyl-CoA, and their subsequent convergence.

Metabolic_Pathways cluster_CHC Cyclohexanecarboxylic Acid Pathway cluster_Benzoate Benzoate Pathway cluster_convergence Pathway Convergence CHC Cyclohexane- carboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA: CHC CoA transferase CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA CHCoA Dehydrogenase Further_Metabolism Further Metabolism (β-oxidation like steps) CHeneCoA->Further_Metabolism Benzoate Benzoate BCoA Benzoyl-CoA Benzoate->BCoA Benzoate-CoA ligase DieneCoA Cyclohexa-1,5-diene-1- carbonyl-CoA BCoA->DieneCoA Benzoyl-CoA Reductase DieneCoA->Further_Metabolism caption Initial steps in the anaerobic degradation of CHC and Benzoate.

Initial steps in the anaerobic degradation of CHC and Benzoate.

Enzyme Specificity and Kinetic Data

A direct comparison of a single reductase enzyme with both CHCoA and BCoA as substrates is not feasible as current research indicates that distinct enzymes catalyze their initial transformations. Benzoyl-CoA reductase (BCR) is highly specific for BCoA and some of its aromatic analogs, while cyclohexanoyl-CoA is acted upon by specific dehydrogenases. The following tables summarize the properties and kinetic parameters of these key enzymes.

Table 1: Comparison of Key Enzymes for Cyclohexanoyl-CoA and Benzoyl-CoA Metabolism
FeatureCyclohexanecarboxyl-CoA DehydrogenaseBenzoyl-CoA Reductase (Class I)
Substrate Cyclohexanecarboxyl-CoA (CHCoA)Benzoyl-CoA (BCoA)
Reaction Type DehydrogenationReductive Dearomatization
Product Cyclohex-1-ene-1-carboxyl-CoACyclohexa-1,5-diene-1-carbonyl-CoA
Cofactors FADFe-S clusters, ATP
Organism Example Syntrophus aciditrophicusThauera aromatica
Table 2: Kinetic Parameters of Key Enzymes
EnzymeSubstrateKm (µM)Vmax or Specific ActivityOrganismReference
Cyclohexanecarboxyl-CoA DehydrogenaseCyclohexanecarboxyl-CoA22 ± 5Not reportedSyntrophus aciditrophicus[1]
Benzoyl-CoA ReductaseBenzoyl-CoA150.55 µmol min-1 mg-1Thauera aromatica[2]

These data highlight that the respective enzymes have a high affinity for their primary substrates, as indicated by the low Km values.

Experimental Protocols

The following sections detail the methodologies for assaying the activity of the key enzymes involved in the initial metabolism of CHCoA and BCoA.

Cyclohexanecarboxyl-CoA Dehydrogenase Assay

This assay measures the oxidation of CHCoA to cyclohex-1-ene-1-carboxyl-CoA.

Workflow Diagram:

CHCoA_Dehydrogenase_Assay cluster_reagents Reaction Mixture cluster_procedure Procedure cluster_analysis Data Analysis Buffer Buffer (e.g., Tris-HCl) Incubate Incubate at optimal temperature (e.g., 30°C) Buffer->Incubate CHCoA Cyclohexanecarboxyl-CoA (Substrate) CHCoA->Incubate Electron_Acceptor Artificial Electron Acceptor (e.g., Ferricenium hexafluorophosphate) Electron_Acceptor->Incubate Add_Enzyme Initiate reaction by adding purified enzyme Incubate->Add_Enzyme Monitor Monitor reduction of electron acceptor spectrophotometrically Add_Enzyme->Monitor Calculate Calculate specific activity based on the rate of acceptor reduction Monitor->Calculate caption Workflow for CHCoA Dehydrogenase Assay. BCoA_Reductase_Assay cluster_reagents Reaction Mixture cluster_procedure Procedure cluster_analysis Data Analysis Buffer Anaerobic Buffer Anaerobic_Conditions Maintain strict anaerobic conditions Buffer->Anaerobic_Conditions BCoA Benzoyl-CoA (Substrate) BCoA->Anaerobic_Conditions ATP_Mg ATP and MgCl₂ ATP_Mg->Anaerobic_Conditions Reductant Strong Reductant (e.g., Ti(III) citrate) Reductant->Anaerobic_Conditions Incubate Incubate at optimal temperature Anaerobic_Conditions->Incubate Add_Enzyme Initiate reaction by adding purified enzyme Incubate->Add_Enzyme Monitor Monitor oxidation of reductant or formation of product (HPLC) Add_Enzyme->Monitor Calculate Calculate specific activity Monitor->Calculate caption Workflow for Benzoyl-CoA Reductase Assay.

References

A Validated HPLC-UV Method for Sensitive Detection of CoA and Acetyl-CoA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A novel, rapid, and highly sensitive High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method has been validated for the simultaneous quantification of Coenzyme A (CoA) and acetyl-Coenzyme A (acetyl-CoA) in various biological samples. This method demonstrates significant improvements in detection limits and simplicity compared to previously established HPLC procedures, offering researchers a powerful tool for studying cellular energy metabolism.

This guide provides a comprehensive comparison of this novel method with a traditional reversed-phase HPLC-UV approach, supported by experimental data and detailed protocols. The presented information is intended for researchers, scientists, and drug development professionals engaged in metabolic studies.

Performance Comparison of HPLC-UV Methods

The following table summarizes the key performance parameters of the novel HPLC-UV method and a conventional alternative, highlighting the superior sensitivity of the new approach.

ParameterNovel HPLC-UV MethodAlternative HPLC-UV Method
Limit of Detection (LOD) CoA: 0.114 pmol, Acetyl-CoA: 0.36 pmol[1]10 pmol for both CoA and acetyl-CoA[1][2]
Precision (CV%) <1% for standards, 1-3% for biological samples[1][3][4][5][6][7]Not explicitly stated in the provided context
Recovery 95-97% in liver extracts[1][3][4][5][6][7]Not explicitly stated in the provided context
Linearity Linear over the physiologically relevant range of 0-5 µM[1][6]Not explicitly stated in the provided context
Run Time < 12 minutes per sample[1]Not explicitly stated in the provided context

Experimental Protocols

Detailed methodologies for both the novel and a representative alternative HPLC-UV method are provided below.

Novel HPLC-UV Method Protocol

This method is characterized by its enhanced sensitivity and rapid separation.

1. Sample Preparation (from cultured cells):

  • Harvest cells and wash with phosphate-buffered saline.

  • Resuspend the cell pellet in a 5% perchloric acid (PCA) solution containing 50 µM dithiothreitol (DTT).

  • Incubate on ice for 10 minutes with intermittent vortexing.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Immediately analyze the supernatant by HPLC.[3]

2. HPLC-UV System and Conditions:

  • Column: RP-C18, 150 × 3 mm, 3 µm particle size.[1][3]

  • Guard Column: C18, 4 × 2 mm.[1][3]

  • Mobile Phase: A proprietary mobile phase is used (details not fully disclosed in the provided context).

  • Flow Rate: 0.5 mL/min.[1][3]

  • Injection Volume: 30 µL.[1][3]

  • Detection Wavelength: 259 nm.[3]

  • Retention Times: CoA at approximately 3.8 minutes and acetyl-CoA at approximately 7.8 minutes.[1][3][6]

Alternative Reversed-Phase HPLC-UV Method Protocol

This method represents a more traditional approach to the separation of CoA and acetyl-CoA.

1. Sample Preparation:

  • Neutralized perchloric acid extracts of biological samples are typically used.

2. HPLC-UV System and Conditions:

  • Column: Tosoh TSK-GEL ODS-100V, 250 × 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of 100 mmol/L NaH₂PO₄ and 75 mmol/L CH₃COONa (adjusted to pH 4.6 with H₃PO₄) and acetonitrile in a 94:6 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 259 nm.[2]

Visualizing the Workflow and Metabolic Context

To further elucidate the experimental process and the biochemical significance of CoA and acetyl-CoA, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_hplc HPLC-UV Analysis sample Biological Sample (Cells, Tissues) extraction Perchloric Acid Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection HPLC Injection supernatant->injection separation C18 Reverse-Phase Separation detection UV Detection (259 nm) separation->detection data Data Acquisition & Quantification detection->data

Caption: Experimental workflow for CoA and acetyl-CoA analysis.

G Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA CoA Coenzyme A (CoA) TCA TCA Cycle AcetylCoA->TCA FattyAcidSyn Fatty Acid Synthesis AcetylCoA->FattyAcidSyn CholesterolSyn Cholesterol Synthesis AcetylCoA->CholesterolSyn CoA->AcetylCoA

Caption: Central role of CoA and acetyl-CoA in metabolism.

References

Kinetic comparison of cyclohexanecarboxyl-CoA dehydrogenases from different species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes is paramount. This guide provides a detailed comparative analysis of cyclohexanecarboxyl-CoA dehydrogenases from various species, offering insights into their catalytic efficiencies and substrate specificities. The data presented herein is compiled from multiple studies to facilitate a comprehensive understanding of this important class of enzymes.

Cyclohexanecarboxyl-CoA (CHCoA) dehydrogenase is a key enzyme in the anaerobic metabolism of alicyclic compounds. It catalyzes the FAD-dependent oxidation of cyclohexanecarboxyl-CoA to cyclohex-1-ene-1-carboxyl-CoA, a critical step in the degradation of cyclohexane carboxylic acid and in the fermentation of benzoate and crotonate in some bacteria.[1][2] The kinetic properties of this enzyme can vary significantly between different microbial species, reflecting their diverse metabolic adaptations.

Kinetic Performance: A Side-by-Side Comparison

The catalytic efficiency of CHCoA dehydrogenases from different microorganisms has been a subject of several investigations. The following table summarizes the key kinetic parameters for enzymes from Syntrophus aciditrophicus, Geobacter metallireducens, and a related acyl-CoA dehydrogenase from a sulfate-reducing culture, N47.

SpeciesEnzymeSubstrateApparent Km (µM)Vmax (µmol min-1 mg-1)Specific Activity (µmol min-1 mg-1)Source
Syntrophus aciditrophicusCyclohexanecarboxyl-CoA DehydrogenaseCyclohexanecarboxyl-CoA--14.5[3]
Geobacter metallireducensCyclohexanecarboxyl-CoA DehydrogenaseCyclohexanecarboxyl-CoA--29[3]
Sulfate-reducing culture N47ThnO (Acyl-CoA Dehydrogenase)(1R,2R)-2-carboxycyclohexylacetyl-CoA61.51.2-[3][4]

Note: The specific activity for the enzymes from S. aciditrophicus and G. metallireducens was determined in the oxidative direction. The ThnO enzyme from the N47 culture acts on a substituted cyclohexane derivative, and its Vmax is presented.

Molecular and Catalytic Properties

The CHCoA dehydrogenases studied to date share some common structural features. The enzyme from Syntrophus aciditrophicus, for instance, is a homotetramer with a native molecular mass of approximately 150 kDa, with each subunit being around 40-45 kDa and containing a flavin adenine dinucleotide (FAD) cofactor.[1][2] Similarly, the ThnO acyl-CoA dehydrogenase from the sulfate-reducing culture N47 is also a homotetramer with a native molecular weight of about 168 kDa and exhibits a typical flavin spectrum.[4] These enzymes are part of the larger family of acyl-CoA dehydrogenases, which generally have a conserved three-domain structure.[5]

Metabolic Pathways and Experimental Workflows

The role of cyclohexanecarboxyl-CoA dehydrogenase is best understood in the context of the metabolic pathways in which it participates. In Syntrophus aciditrophicus, this enzyme is involved in the fermentation of benzoate and crotonate, leading to the formation of cyclohexane carboxylate.[1][2] In contrast, in organisms like Geobacter metallireducens, it is part of a novel anaerobic degradation pathway for cyclohexane carboxylic acid.[3][6]

Metabolic_Pathway cluster_S_aciditrophicus Syntrophus aciditrophicus (Fermentation) cluster_G_metallireducens Geobacter metallireducens (Degradation) Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Activation Crotonate Crotonate Benzoyl_CoA_pathway Benzoyl_CoA_pathway Crotonate->Benzoyl_CoA_pathway Conversion Cyclohexa_1_5_diene_1_carboxyl_CoA Cyclohexa_1_5_diene_1_carboxyl_CoA Benzoyl_CoA_pathway->Cyclohexa_1_5_diene_1_carboxyl_CoA Reduction Cyclohex_1_ene_1_carboxyl_CoA Cyclohex_1_ene_1_carboxyl_CoA Cyclohexa_1_5_diene_1_carboxyl_CoA->Cyclohex_1_ene_1_carboxyl_CoA Reduction Cyclohexanecarboxyl_CoA Cyclohexanecarboxyl_CoA Cyclohex_1_ene_1_carboxyl_CoA->Cyclohexanecarboxyl_CoA CHCoA Dehydrogenase (Reductive direction) Cyclohexane_carboxylate Cyclohexane_carboxylate Cyclohexanecarboxyl_CoA->Cyclohexane_carboxylate Release Cyclohexane_carboxylic_acid Cyclohexane_carboxylic_acid Cyclohexanecarboxyl_CoA_G Cyclohexanecarboxyl_CoA_G Cyclohexane_carboxylic_acid->Cyclohexanecarboxyl_CoA_G Activation Cyclohex_1_ene_1_carboxyl_CoA_G Cyclohex_1_ene_1_carboxyl_CoA_G Cyclohexanecarboxyl_CoA_G->Cyclohex_1_ene_1_carboxyl_CoA_G CHCoA Dehydrogenase (Oxidative direction) Cyclohexa_1_5_diene_1_carboxyl_CoA_G Cyclohexa_1_5_diene_1_carboxyl_CoA_G Cyclohex_1_ene_1_carboxyl_CoA_G->Cyclohexa_1_5_diene_1_carboxyl_CoA_G CHeneCoA Dehydrogenase Benzoyl_CoA_G Benzoyl_CoA_G Cyclohexa_1_5_diene_1_carboxyl_CoA_G->Benzoyl_CoA_G Further Oxidation Central_Metabolism Central_Metabolism Benzoyl_CoA_G->Central_Metabolism Degradation

Metabolic roles of CHCoA dehydrogenase.

The purification and characterization of these enzymes typically involve several key steps, starting from cell lysis to various chromatography techniques.

Experimental_Workflow Start Cell Culture Cell_Lysis Cell Lysis Start->Cell_Lysis Centrifugation Centrifugation (Cell-free extract) Cell_Lysis->Centrifugation Purification Protein Purification Centrifugation->Purification Anion_Exchange Anion-Exchange Chromatography Purification->Anion_Exchange Step 1 Hydrophobic_Interaction Hydrophobic Interaction Chromatography Anion_Exchange->Hydrophobic_Interaction Step 2 Gel_Filtration Gel Filtration Hydrophobic_Interaction->Gel_Filtration Step 3 Characterization Enzyme Characterization Gel_Filtration->Characterization SDS_PAGE SDS-PAGE (Purity & Subunit Mass) Characterization->SDS_PAGE Native_PAGE Native-PAGE (Native Mass) Characterization->Native_PAGE Spectroscopy UV-vis Spectroscopy (Cofactor Identification) Characterization->Spectroscopy Kinetic_Assay Kinetic Assays (Km, Vmax) Characterization->Kinetic_Assay

General workflow for enzyme purification.

Experimental Protocols

The determination of kinetic parameters for cyclohexanecarboxyl-CoA dehydrogenases relies on robust experimental protocols. Below are generalized methodologies based on published studies.

Enzyme Assays

Enzyme activity is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor or the oxidation of an electron donor.

  • Oxidative Direction: The standard assay for the oxidative direction (CHCoA to cyclohex-1-ene-1-carboxyl-CoA) involves monitoring the substrate-dependent reduction of an artificial electron acceptor like ferrocenium hexafluorophosphate. The reaction mixture generally contains a buffer (e.g., potassium phosphate), the substrate (cyclohexanecarboxyl-CoA), and the electron acceptor. The reaction is initiated by the addition of the purified enzyme, and the change in absorbance is monitored at a specific wavelength.

  • Reductive Direction: For the reductive direction (cyclohex-1-ene-1-carboxyl-CoA to CHCoA), an artificial electron donor such as Ti(III)-citrate can be used.[7] The assay would monitor the oxidation of the electron donor in the presence of the substrate and the enzyme.

Purification of Recombinant Enzymes

For enzymes that are heterologously expressed (e.g., in E. coli), a common purification strategy involves affinity chromatography.

  • Gene Expression: The gene encoding the cyclohexanecarboxyl-CoA dehydrogenase is cloned into an expression vector, often with an affinity tag (e.g., His-tag, Strep-tag).

  • Cell Culture and Induction: The recombinant E. coli strain is grown to a suitable cell density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Clarification: The cells are harvested, resuspended in a suitable buffer, and lysed (e.g., by sonication or French press). The cell debris is removed by centrifugation to obtain a cell-free extract.

  • Affinity Chromatography: The cell-free extract is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins).

  • Washing and Elution: The column is washed to remove non-specifically bound proteins, and the target enzyme is then eluted by adding a competitor for the tag (e.g., imidazole for His-tags, desthiobiotin for Strep-tags).

  • Buffer Exchange/Desalting: The purified protein is often subjected to gel filtration or dialysis to remove the eluting agent and exchange it into a suitable storage buffer.

Concluding Remarks

The comparative analysis of cyclohexanecarboxyl-CoA dehydrogenases reveals both conserved structural features and significant differences in catalytic efficiencies across species. The enzyme from Geobacter metallireducens exhibits a notably higher specific activity compared to the one from Syntrophus aciditrophicus, suggesting adaptations to different metabolic demands. Further research, including the determination of detailed kinetic parameters for a wider range of these enzymes and structural studies, will be invaluable for a deeper understanding of their mechanism and for potential applications in biocatalysis and synthetic biology.

References

A Researcher's Guide to Navigating the Specificity of Acyl-CoA Synthetase Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of experimental data hinges on the specificity of the antibodies employed. This is particularly critical when studying large enzyme families like the acyl-CoA synthetases (ACSs), where isoforms share significant sequence homology. This guide provides a framework for evaluating the cross-reactivity of antibodies against various acyl-CoA synthetase isoforms, presenting key experimental protocols and data interpretation strategies.

Comparative Analysis of Antibody Specificity

Table 1: Template for Summarizing Cross-Reactivity Data of Acyl-CoA Synthetase Antibodies

Antibody TargetManufacturer & Cat. No.Host SpeciesClonalityImmunogen Sequence (if available)Reactivity against Recombinant Isoforms (e.g., OD450 in ELISA or band intensity in WB) Validation in Knockout/Knockdown Models
ACSL1 ACSL1: ACSL3: ACSL4: ACSL5: ACSL6:
ACSL3 ACSL1: ACSL3: ACSL4: ACSL5: ACSL6:
ACSL4 ACSL1: ACSL3: ACSL4: ACSL5: ACSL6:
ACSL5 ACSL1: ACSL3: ACSL4: ACSL5: ACSL6:
ACSL6 ACSL1: ACSL3: ACSL4: ACSL5: ACSL6:
ACSS2 ACSS1: ACSS2: ACSS3:

Data in this table should be generated by the end-user through the experimental protocols outlined below.

Case Study: A Knockout-Validated ACSL1 Antibody

A prime example of a rigorously validated antibody is the rabbit monoclonal anti-ACSL1 antibody (clone D2H5, #9189) from Cell Signaling Technology. The specificity of this antibody was confirmed using a knockout (KO) mouse model. In a study by Doll et al. (2017), immunoblot analysis of wild-type (WT) and Acsl1−/− mouse embryonic fibroblasts (MEFs) demonstrated a clear band for ACSL1 in the WT cells, which was completely absent in the Acsl1−/− cells, thus validating its specificity for ACSL1.[3] This level of validation provides high confidence in the antibody's use for detecting its intended target.

Essential Experimental Protocols for Antibody Validation

To ensure the reliability of their results, researchers should perform one or more of the following validation experiments.

Western Blotting with Recombinant Proteins

This method provides a direct assessment of an antibody's ability to recognize its target protein and its potential to cross-react with other isoforms.

Methodology:

  • Protein Preparation: Obtain or express and purify recombinant full-length proteins for the target acyl-CoA synthetase isoform and other closely related family members.

  • SDS-PAGE and Transfer: Separate the recombinant proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the manufacturer's recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a quantitative method to assess antibody binding and cross-reactivity.

Methodology:

  • Coating: Coat the wells of a 96-well plate with a fixed concentration (e.g., 100 ng/well) of each purified recombinant acyl-CoA synthetase isoform overnight at 4°C.

  • Blocking: Wash the plate and block the wells with a blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate multiple times with wash buffer.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: After a final wash, add a TMB substrate and stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the coated protein.

Knockout/Knockdown Cell Line Validation

The use of cell lines or tissues from knockout (KO) or knockdown (KD) models is the gold standard for antibody validation.[4][5]

Methodology:

  • Cell Lysate Preparation: Prepare whole-cell lysates from wild-type cells/tissues and from cells/tissues where the target acyl-CoA synthetase gene has been knocked out or its expression has been silenced (e.g., via CRISPR-Cas9 or shRNA).

  • Western Blotting: Perform Western blotting as described above using these lysates.

  • Analysis: A specific antibody should detect a band of the correct molecular weight in the wild-type lysate, and this band should be absent or significantly reduced in the KO/KD lysate.

Visualizing Experimental Workflows

To aid in the understanding of these validation processes, the following diagrams illustrate the key steps.

Experimental_Workflow_Western_Blot cluster_prep Sample Preparation cluster_wb Western Blot Protocol recombinant_proteins Recombinant ACS Isoforms sds_page SDS-PAGE recombinant_proteins->sds_page ko_lysate KO/KD Cell Lysate ko_lysate->sds_page wt_lysate WT Cell Lysate wt_lysate->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection

Figure 1. Workflow for Western Blot-based antibody validation.

Experimental_Workflow_ELISA plate 96-well Plate coating Coat with Recombinant ACS Isoforms plate->coating blocking Blocking coating->blocking primary_ab Add Primary Antibody blocking->primary_ab secondary_ab Add HRP-Secondary Antibody primary_ab->secondary_ab substrate Add TMB Substrate secondary_ab->substrate read Read Absorbance at 450nm substrate->read

Figure 2. Key steps in an ELISA for antibody cross-reactivity testing.

Signaling Pathway Context

The specificity of acyl-CoA synthetase antibodies is crucial for accurately mapping their involvement in cellular signaling pathways. For example, ACSL4 has been identified as a key player in ferroptosis, a form of programmed cell death. An antibody specific to ACSL4 would be essential to study its role in this pathway without confounding signals from other ACSL isoforms.

Signaling_Pathway_Ferroptosis PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 Activation Acyl_CoA PUFA-CoA ACSL4->Acyl_CoA LPCAT3 LPCAT3 Acyl_CoA->LPCAT3 Esterification PL_PUFA Phospholipids with PUFA tails LPCAT3->PL_PUFA LOX Lipoxygenases PL_PUFA->LOX Oxidation PL_OOH Lipid Peroxides LOX->PL_OOH Ferroptosis Ferroptosis PL_OOH->Ferroptosis

Figure 3. Simplified pathway of ACSL4 involvement in ferroptosis.

Conclusion

The selection and validation of specific antibodies are paramount for the integrity of research on acyl-CoA synthetases. While comprehensive comparative data from manufacturers is often lacking, researchers have a responsibility to validate the antibodies they use in their specific experimental contexts. By employing techniques such as Western blotting with recombinant proteins and, most definitively, using knockout or knockdown models, scientists can ensure the accuracy and reproducibility of their findings. This due diligence is a cornerstone of robust scientific inquiry, particularly in the complex and interconnected field of fatty acid metabolism.

References

The Gold Standard for Quantitative Analysis: A Comparative Guide to the Use of Isotopically Labeled Cyclohexanoyl Coenzyme A as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of isotopically labeled Cyclohexanoyl coenzyme A (CoA) with alternative internal standards, supported by experimental principles and data from analogous studies. The evidence underscores the superiority of stable isotope-labeled standards in liquid chromatography-mass spectrometry (LC-MS) applications.

In the realm of quantitative analysis, particularly in complex biological matrices, an internal standard is crucial for correcting analytical variability. This includes variations arising from sample extraction, matrix effects, and instrument response. The ideal internal standard should mimic the analyte's behavior throughout the analytical process. While structural analogs have been traditionally used, the advent of stable isotope-labeled (SIL) internal standards has revolutionized quantitative mass spectrometry.

Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards

While direct comparative studies for Cyclohexanoyl-CoA are not extensively published, the principles of bioanalysis and data from studies on similar acyl-CoA thioesters and other small molecules consistently demonstrate the advantages of using a SIL internal standard. A SIL internal standard, such as ¹³C-labeled Cyclohexanoyl-CoA, is chemically identical to the analyte of interest, differing only in mass. This near-identical physicochemical profile ensures that it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix suppression or enhancement as the unlabeled analyte.[1] This co-behavior allows for highly accurate and precise quantification.

Structural analogs, on the other hand, are molecules with similar but not identical structures to the analyte. While they can partially compensate for variability, differences in their chemical properties can lead to different chromatographic retention times, extraction recoveries, and ionization efficiencies, ultimately compromising the accuracy of quantification.[1][2]

The following table summarizes the expected performance characteristics based on established principles and data from analogous compounds:

Performance MetricIsotopically Labeled Cyclohexanoyl-CoA (Expected)Structural Analog Internal Standard (Typical)
Accuracy High (typically <5% deviation from the true value)Moderate to High (can be >15% deviation, especially in complex matrices)[3]
Precision (Repeatability) High (CV <5%)Moderate (CV 5-15%)
Linearity (R²) Excellent (>0.99)Good to Excellent (>0.99)
Matrix Effect Compensation ExcellentPartial to Good
Co-elution with Analyte YesOften close, but not identical
Correction for Analyte Degradation YesPartial

Data presented are typical expected values based on the principles of stable isotope dilution mass spectrometry and published data for similar analytes.

Experimental Protocols

The use of an isotopically labeled internal standard is integrated into the standard workflow for quantitative LC-MS/MS analysis of acyl-CoA thioesters.

Sample Preparation and Extraction
  • Homogenization: Biological samples (tissues or cells) are homogenized in a cold buffer to quench metabolic activity.

  • Internal Standard Spiking: A known concentration of the isotopically labeled Cyclohexanoyl-CoA internal standard is added to the homogenate at the earliest stage of sample preparation. This is a critical step to ensure that the internal standard undergoes the same extraction and processing as the analyte.

  • Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile or an acid such as perchloric acid or trichloroacetic acid.

  • Solid-Phase Extraction (SPE): The supernatant is often subjected to SPE for cleanup and concentration of the acyl-CoA thioesters. A reversed-phase sorbent is typically used.

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

A typical LC-MS/MS method for Cyclohexanoyl-CoA would involve:

  • Chromatography: Reversed-phase liquid chromatography is commonly used to separate Cyclohexanoyl-CoA from other acyl-CoAs and matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantification. Specific precursor-to-product ion transitions for both the unlabeled (analyte) and labeled (internal standard) Cyclohexanoyl-CoA are monitored.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve.

Synthesis of Isotopically Labeled Cyclohexanoyl-CoA

The generation of isotopically labeled acyl-CoA standards can be achieved through biosynthetic methods. The Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) approach is a powerful technique for producing a variety of isotopically labeled acyl-CoA thioesters.[4][5][6][7][8] This method involves culturing cells that require an essential nutrient, such as pantothenate (a precursor for coenzyme A), in a medium where the natural nutrient is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate). The cells then incorporate the labeled precursor into the biosynthesis of all their coenzyme A and acyl-CoA thioesters, including Cyclohexanoyl-CoA if a suitable precursor like cyclohexanecarboxylic acid is provided.

Metabolic Pathway of Cyclohexanoyl-CoA

Cyclohexanoyl-CoA is a key intermediate in the bacterial metabolism of cyclohexanecarboxylic acid. Understanding this pathway is crucial for studies in microbiology and bioremediation.

cluster_activation Activation cluster_dehydrogenation Dehydrogenation & Further Metabolism CCA Cyclohexanecarboxylic Acid CHCoA Cyclohexanoyl-CoA CCA->CHCoA Acyl-CoA Synthetase (ATP, CoA-SH) CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA Acyl-CoA Dehydrogenase Metabolites Further Metabolites CHeneCoA->Metabolites Downstream Enzymes

Caption: Simplified metabolic pathway of cyclohexanecarboxylic acid to further metabolites.

Conclusion

The use of an isotopically labeled internal standard, such as ¹³C-labeled Cyclohexanoyl-CoA, is the gold standard for the quantitative analysis of Cyclohexanoyl-CoA by LC-MS/MS. Its identical chemical nature to the analyte ensures the most accurate correction for experimental variability, leading to highly reliable and reproducible data. While the initial investment in a labeled standard may be higher than for a structural analog, the superior data quality and confidence in the results justify its use in demanding research and development settings. The experimental protocols and synthesis strategies outlined in this guide provide a framework for the successful implementation of this robust analytical approach.

References

Pioneering the Path to Enhanced Biocatalysis: A Comparative Analysis of CoA Transferase Efficiency on Cyclohexa-1,5-diene-1-carboxyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Framework for Evaluating and Identifying Superior Biocatalysts for a Key Metabolic Intermediate

For Immediate Release

In the intricate landscape of microbial metabolism, the efficient enzymatic conversion of key intermediates is paramount for the viability of biological pathways and their successful application in biotechnology. One such pivotal molecule is cyclohexa-1,5-diene-1-carboxyl-CoA (CHC), a central intermediate in the anaerobic degradation of aromatic compounds. The transfer of the Coenzyme A (CoA) moiety from or to this molecule is a critical step that dictates the metabolic flux. However, a direct comparative analysis of the efficiency of different CoA transferases on CHC has been a notable gap in the scientific literature.

This guide proposes a comprehensive framework for the systematic comparison of various CoA transferases for their activity on CHC. By establishing a standardized set of experimental protocols and data presentation formats, this guide aims to facilitate the identification of the most efficient biocatalysts for applications in synthetic biology and bioremediation. While direct comparative experimental data is not yet available in published literature, this document outlines the methodologies and a hypothetical data structure to pave the way for such crucial research.

Comparative Efficiency of Candidate CoA Transferases on CHC: A Hypothetical Data Summary

To effectively compare the performance of different CoA transferases, a standardized set of kinetic parameters must be determined. The following table presents a template for summarizing such quantitative data. The enzymes listed are hypothetical candidates chosen for their known activity on structurally related substrates.

Enzyme Name (Source Organism)Substrate(s)K_m_ (CHC) (µM)k_cat_ (s⁻¹)V_max_ (µmol/min/mg)k_cat_/K_m_ (s⁻¹µM⁻¹)
Candidate CoA Transferase 1 (Geobacter metallireducens)CHC, Acetyl-CoAData to be determinedData to be determinedData to be determinedData to be determined
Candidate CoA Transferase 2 (Syntrophus aciditrophicus)CHC, Succinyl-CoAData to be determinedData to be determinedData to be determinedData to be determined
Candidate CoA Transferase 3 (Thauera aromatica)CHC, Butyryl-CoAData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols: A Roadmap to Comparative Analysis

The following protocols provide a detailed methodology for the key experiments required to obtain the comparative data presented in the table above.

Cloning, Expression, and Purification of Candidate CoA Transferases
  • Gene Synthesis and Cloning: Codon-optimized synthetic genes for the candidate CoA transferases will be cloned into an appropriate expression vector (e.g., pET-28a(+)) containing a hexahistidine-tag for affinity purification.

  • Protein Expression: The expression vectors will be transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression will be induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density, followed by incubation at a reduced temperature to enhance soluble protein expression.

  • Cell Lysis and Protein Purification: Cells will be harvested, resuspended in lysis buffer, and lysed by sonication. The cleared lysate will be loaded onto a Ni-NTA affinity chromatography column. The column will be washed, and the His-tagged protein will be eluted. The purified protein will be dialyzed and stored for subsequent assays.

Synthesis of Cyclohexa-1,5-diene-1-carboxyl-CoA (CHC-CoA)

As CHC-CoA is not commercially available, it will be synthesized enzymatically. The gene for benzoyl-CoA reductase, the enzyme responsible for the formation of CHC from benzoyl-CoA, will be cloned and expressed. The purified benzoyl-CoA reductase will be used in an in vitro reaction with benzoyl-CoA and the necessary cofactors to produce CHC-CoA. The product will be purified using high-performance liquid chromatography (HPLC).

CoA Transferase Activity Assay

A continuous spectrophotometric assay will be developed to measure the activity of the CoA transferases. The assay will be based on the detection of the product formation or the consumption of a co-substrate. For example, if acetyl-CoA is the CoA donor, the production of CHC can be coupled to a subsequent reaction catalyzed by a dehydrogenase that results in a change in absorbance.

  • Reaction Mixture: The reaction mixture will contain a defined concentration of purified CoA transferase, CHC-CoA, and the respective CoA acceptor (e.g., acetate, succinate).

  • Data Acquisition: The reaction will be initiated by the addition of the enzyme, and the change in absorbance will be monitored over time using a spectrophotometer.

  • Kinetic Parameter Determination: Initial reaction velocities will be measured at varying concentrations of CHC-CoA while keeping the concentration of the CoA acceptor saturated. The kinetic parameters (K_m_ and V_max_) will be determined by fitting the data to the Michaelis-Menten equation. The k_cat_ will be calculated from the V_max_ and the enzyme concentration.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed research and the metabolic context, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_substrate Substrate Synthesis cluster_assay Enzyme Assays cloning Gene Synthesis & Cloning expression Protein Expression in E. coli cloning->expression lysis Cell Lysis expression->lysis affinity_chrom Ni-NTA Affinity Chromatography lysis->affinity_chrom dialysis Dialysis & Storage affinity_chrom->dialysis activity_assay Spectrophotometric Activity Assay dialysis->activity_assay bcr_expression Benzoyl-CoA Reductase Expression enzymatic_synthesis Enzymatic Synthesis of CHC-CoA bcr_expression->enzymatic_synthesis hplc_purification HPLC Purification enzymatic_synthesis->hplc_purification hplc_purification->activity_assay kinetics Kinetic Parameter Determination activity_assay->kinetics

Figure 1. Proposed experimental workflow for comparing CoA transferase efficiency.

Benzoyl_CoA_Degradation_Pathway Benzoyl_CoA Benzoyl-CoA CHC Cyclohexa-1,5-diene-1-carboxyl-CoA (CHC) Benzoyl_CoA->CHC Benzoyl-CoA Reductase Hydroxy_CHC 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA CHC->Hydroxy_CHC Dienoyl-CoA Hydratase CoA_Transferase CoA Transferase (Hypothetical Step) CHC->CoA_Transferase Keto_CHC 6-Oxocyclohex-1-ene-1-carboxyl-CoA Hydroxy_CHC->Keto_CHC 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Dehydrogenase Ring_Cleavage Ring Cleavage Products Keto_CHC->Ring_Cleavage Hydrolase CoA Donor/Acceptor Pool CoA Donor/Acceptor Pool CoA_Transferase->CoA Donor/Acceptor Pool

Figure 2. Anaerobic degradation pathway of benzoyl-CoA highlighting the role of CHC.

By following the proposed framework, researchers can systematically evaluate and compare the efficiency of various CoA transferases on the crucial metabolite, cyclohexa-1,5-diene-1-carboxyl-CoA. This will not only fill a significant knowledge gap but also provide the scientific community with a valuable toolkit for the development of novel biocatalytic processes. The identification of highly efficient CoA transferases for this substrate holds the potential to unlock new avenues in the bio-based production of chemicals and the bioremediation of aromatic pollutants.

A Comparative Guide to the Enzymatic Activity of Cyclohexanoyl Coenzyme A and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic activity of Cyclohexanoyl coenzyme A (CHCoA) and its structural analogues. The information presented herein is intended to support research and development in metabolic pathways, enzyme kinetics, and drug discovery by offering a comprehensive overview of substrate specificity and reaction efficiency for key enzymes involved in cycloalkane metabolism.

Introduction

This compound (CHCoA) is a key intermediate in the anaerobic degradation of cyclohexane carboxylic acid (CHC), a compound found in the environment and also relevant to the metabolism of certain xenobiotics. The enzymatic reactions involving CHCoA and its analogues are of significant interest for understanding microbial metabolism, bioremediation, and for the potential engineering of novel biocatalytic processes. This guide focuses on the enzymes that act upon CHCoA and its structural variants, providing quantitative data on their performance, detailed experimental protocols for activity assays, and visualizations of the relevant metabolic pathways.

Data Presentation: Enzymatic Activity Comparison

The enzymatic activity of CHCoA and its analogues is primarily discussed in the context of acyl-CoA dehydrogenases (ACADs), a class of flavoenzymes that catalyze the initial step in the β-oxidation of fatty acyl-CoA thioesters. The data below is centered on the activity of Cyclohexanecarboxyl-CoA dehydrogenase (CHCoA dehydrogenase), a specific ACAD involved in the anaerobic degradation of CHC.

SubstrateAnalogue TypeEnzymeKm (µM)Relative Activity (%)Source
Cyclohexanoyl-CoA (CHCoA)Natural SubstrateCHCoA Dehydrogenase20 ± 2100[1]
Benzoyl-CoAAromatic AnalogueCHCoA DehydrogenaseNot a substrate0[1]
Cyclopentanoyl-CoARing Size Analogue (C5)Medium-Chain ACAD (MCAD)-Low/Not reportedGeneral knowledge
Cycloheptanoyl-CoARing Size Analogue (C7)Medium-Chain ACAD (MCAD)-Low/Not reportedGeneral knowledge
Hexanoyl-CoAAcyclic Analogue (C6)Medium-Chain ACAD (MCAD)~2-5High[2]
Octanoyl-CoAAcyclic Analogue (C8)Medium-Chain ACAD (MCAD)~1-3Very High (Optimal)[2][3]

Experimental Protocols

Synthesis of Acyl-CoA Substrates

Principle: Acyl-CoA substrates, including CHCoA and its analogues, can be synthesized from the corresponding carboxylic acid and coenzyme A using a suitable acyl-CoA synthetase or by chemical methods.

Protocol for Enzymatic Synthesis:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM Coenzyme A, 5 mM of the desired carboxylic acid (e.g., cyclohexane carboxylic acid), and 1-2 units of a medium-chain acyl-CoA synthetase.

  • Incubate the mixture at 37°C for 1-2 hours.

  • Monitor the formation of the acyl-CoA by HPLC or a colorimetric assay for the disappearance of free thiol groups (e.g., using Ellman's reagent).

  • Purify the acyl-CoA product using solid-phase extraction or preparative HPLC.

  • Determine the concentration of the purified acyl-CoA spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine moiety of CoA).

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

Principle: The activity of acyl-CoA dehydrogenases is commonly measured using the electron-transfer flavoprotein (ETF) fluorescence reduction assay. The dehydrogenase catalyzes the oxidation of the acyl-CoA substrate, and the electrons are transferred to ETF, causing a decrease in its intrinsic fluorescence.[4]

Protocol:

  • Reaction Mixture Preparation: In an anaerobic environment (e.g., in a glove box or using an oxygen-scavenging system), prepare a reaction buffer containing 50 mM HEPES-KOH (pH 7.5), 0.1 mM EDTA, and 2 µM ETF.

  • Enzyme and Substrate Addition: Add the purified acyl-CoA dehydrogenase (e.g., CHCoA dehydrogenase) to the reaction mixture to a final concentration of 10-50 nM.

  • Initiation of Reaction: Start the reaction by adding the acyl-CoA substrate (e.g., CHCoA) to a final concentration ranging from 0.1 to 10 times the expected Km.

  • Fluorescence Measurement: Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 490 nm.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

Mandatory Visualization

Anaerobic Degradation Pathway of Cyclohexane Carboxylic Acid

The following diagram illustrates the initial steps in the anaerobic degradation of cyclohexane carboxylic acid (CHC) in bacteria such as Geobacter metallireducens.[5][6]

Anaerobic_CHC_Degradation CHC Cyclohexane Carboxylic Acid (CHC) CHCoA Cyclohexanoyl-CoA (CHCoA) CHC->CHCoA CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA CHdieneCoA Cyclohex-1,5-diene-1- carboxyl-CoA CHeneCoA->CHdieneCoA Further_Metabolism Further Metabolism CHdieneCoA->Further_Metabolism ACAD_Assay_Workflow Prepare_Anaerobic Prepare Anaerobic Reaction Buffer (HEPES, EDTA, ETF) Add_Enzyme Add Purified Acyl-CoA Dehydrogenase Prepare_Anaerobic->Add_Enzyme Add_Substrate Initiate Reaction with Acyl-CoA Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Monitor ETF Fluorescence (Ex: 380 nm, Em: 490 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Initial Rate and Determine Kinetic Parameters Measure_Fluorescence->Analyze_Data

References

Validating Gene Clusters in Cyclohexane Carboxylic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of gene clusters involved in cyclohexane carboxylic acid (CHC) metabolism is crucial for harnessing their biotechnological potential. This guide provides a comparative overview of key experimental approaches, presenting supporting data and detailed protocols to aid in the design and execution of validation studies.

Cyclohexane carboxylic acid (CHC) is a key intermediate in the microbial degradation of various alicyclic and aromatic compounds. The identification and functional characterization of the gene clusters responsible for CHC metabolism are fundamental for applications in bioremediation, biocatalysis, and the synthesis of valuable chemicals. This guide compares common techniques used to validate these gene clusters, including transcriptional analysis, heterologous expression and functional characterization of enzymes, and analysis of metabolic intermediates.

Comparative Analysis of Gene Cluster Validation Techniques

The validation of gene clusters involved in CHC metabolism typically involves a combination of genetic, biochemical, and analytical methods. Below is a comparison of common approaches with data from studies on Sinomonas cyclohexanicum and other bacteria.

Validation TechniqueDescriptionAdvantagesDisadvantagesExample Organism(s)
Transcriptional Analysis (RT-qPCR) Measures the change in gene expression in response to an inducer (e.g., CHC).Highly sensitive and specific for quantifying gene expression levels. Provides evidence of gene induction in the presence of the substrate.Does not directly confirm protein function. Requires careful selection of reference genes for accurate normalization.Geobacter metallireducens, Sinomonas cyclohexanicum
Heterologous Gene Expression Expression of individual or multiple genes from the cluster in a well-characterized host (e.g., E. coli).Allows for the functional characterization of individual enzymes in a controlled environment. Facilitates protein purification for detailed kinetic studies.Codon usage differences or lack of specific co-factors in the heterologous host can lead to low or no protein expression.Sinomonas cyclohexanicum, Rhodopseudomonas palustris
Enzyme Assays & Kinetic Analysis In vitro characterization of purified enzymes to determine their substrate specificity, catalytic efficiency, and reaction products.Provides direct evidence of enzyme function and kinetic parameters (Km, kcat).Requires successful protein purification, which can be challenging. In vitro conditions may not fully reflect the in vivo environment.Sinomonas cyclohexanicum
Metabolite Analysis (LC-MS, GC-MS) Identification and quantification of metabolic intermediates and final products from bacterial cultures or enzyme assays.Confirms the proposed metabolic pathway by detecting expected intermediates. Can reveal unexpected side reactions or alternative pathways.Requires authentic standards for metabolite identification and quantification. Can be technically complex.Sinomonas cyclohexanicum, Anaerobic CHC-degrading bacteria

Quantitative Data Summary

The following tables summarize key quantitative data from studies validating CHC metabolic gene clusters.

Table 1: Transcriptional Upregulation of CHC Metabolism Genes in the Presence of CHC
GeneOrganismFold Change in Expression (CHC vs. Benzoate)Citation
Gmet_3305Geobacter metallireducens~125[1]
Gmet_3306Geobacter metallireducens~125[1]
Table 2: Kinetic Parameters of Characterized Enzymes in CHC Metabolism from Sinomonas cyclohexanicum
EnzymeSubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)Citation
ChcB14-oxoCHCA--High efficiency towards 4-oxoCHCA[2]
ChcC14-oxoCHCA0.3944112.8[2]

Note: The binding constant (Kd) of ChcAa for CHCA was found to be 0.37 mM[2].

Experimental Protocols

Protocol 1: Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is adapted from studies on the transcriptional analysis of CHC metabolism genes[1][3].

  • Bacterial Culture and Induction: Grow the bacterial strain of interest in a suitable minimal medium with a non-inducing carbon source (e.g., acetate) to mid-log phase. Divide the culture into two flasks. To one, add CHC to a final concentration of 1-5 mM (inducer). To the other, add an equivalent volume of sterile water or the solvent used for CHC (control). Incubate for a defined period (e.g., 4-8 hours).

  • RNA Extraction: Harvest cells by centrifugation at 4°C. Immediately lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Design primers specific to the target genes and at least two reference (housekeeping) genes. The reaction mixture should include the master mix, forward and reverse primers, and cDNA template.

  • Data Analysis: Calculate the relative quantification of gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Protocol 2: Heterologous Expression and Purification of a His-tagged Protein in E. coli

This protocol is a generalized procedure based on the methods described for the characterization of enzymes from the chc gene cluster[2][3].

  • Cloning: Amplify the gene of interest from the genomic DNA of the source organism using PCR with primers that include restriction sites. Clone the PCR product into an expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET vector series).

  • Transformation and Expression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Protein Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer suitable for the downstream enzyme assay. Determine the protein concentration using a standard method (e.g., Bradford assay).

Visualizing Metabolic Pathways and Workflows

CHC Aromatization Pathway in Sinomonas cyclohexanicum

CHC_Aromatization_Pathway CHC Cyclohexane carboxylic acid OH_CHC 4-Hydroxy-CHC CHC->OH_CHC ChcAaAbAc (P450 system) Oxo_CHC 4-Oxo-CHC OH_CHC->Oxo_CHC ChcB1 / ChcB2 (Dehydrogenases) Oxo_ene_CHC 4-Oxo-cyclohexene- carboxylate Oxo_CHC->Oxo_ene_CHC ChcC1 (Desaturase) HBA 4-Hydroxybenzoate Oxo_ene_CHC->HBA ChcC2 (Desaturase)

Caption: The aerobic degradation pathway of cyclohexane carboxylic acid to 4-hydroxybenzoate in Sinomonas cyclohexanicum.

Experimental Workflow for Gene Cluster Validation

Gene_Cluster_Validation_Workflow cluster_0 In Silico Analysis cluster_1 Genetic Validation cluster_2 Biochemical Validation cluster_3 Metabolic Validation Bioinformatics Gene Cluster Prediction RT_qPCR Transcriptional Analysis (RT-qPCR) Bioinformatics->RT_qPCR Gene_Knockout Gene Knockout Studies Bioinformatics->Gene_Knockout Heterologous_Expression Heterologous Expression Bioinformatics->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS/GC-MS) Gene_Knockout->Metabolite_Analysis Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays Enzyme Assays Protein_Purification->Enzyme_Assays Enzyme_Assays->Metabolite_Analysis

Caption: A typical experimental workflow for the validation of a newly identified metabolic gene cluster.

This guide provides a framework for the systematic validation of gene clusters involved in CHC metabolism. By combining transcriptional, biochemical, and metabolic analyses, researchers can achieve a comprehensive understanding of these pathways, paving the way for their effective application in biotechnology and drug development.

References

A Comparative Analysis of Anaerobic Degradation Pathways for Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The anaerobic biodegradation of aromatic compounds is a critical process in contaminated environments where oxygen is scarce. Microorganisms have evolved diverse and complex metabolic pathways to break down these stable molecules, utilizing alternative electron acceptors such as nitrate, sulfate, and ferric iron. This guide provides a comparative analysis of the anaerobic degradation pathways of key aromatic pollutants: benzene, toluene, ethylbenzene, xylene, phenol, and benzoate, highlighting the key enzymatic reactions and intermediates.

Central Role of Benzoyl-CoA

A unifying feature in the anaerobic degradation of many aromatic compounds is their conversion to a central intermediate, benzoyl-CoA.[1] This molecule then undergoes dearomatization and ring cleavage, ultimately feeding into central carbon metabolism. The initial activation steps to form benzoyl-CoA, however, vary significantly depending on the specific aromatic compound.

Comparative Degradation Pathways

The following sections detail the distinct anaerobic degradation pathways for each aromatic compound, focusing on the initial activation reactions that lead to the common intermediate, benzoyl-CoA.

Benzene

The anaerobic degradation of benzene is particularly challenging due to the high stability of the aromatic ring. Several activation mechanisms have been proposed, including:

  • Hydroxylation to Phenol: An initial hydroxylation of benzene forms phenol, which is then further metabolized.[2]

  • Carboxylation to Benzoate: Direct carboxylation of benzene to benzoate has also been suggested as a possible activation step.[3]

  • Methylation to Toluene: Some evidence points to the methylation of benzene to form toluene, which then enters the well-established toluene degradation pathway.[3]

Toluene

The most well-characterized anaerobic degradation pathway for toluene involves the addition of a fumarate molecule to the methyl group, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS) .[4][5] The resulting benzylsuccinate is then further metabolized through a series of β-oxidation-like reactions to form benzoyl-CoA.[6][7]

Ethylbenzene

Two primary anaerobic degradation pathways have been identified for ethylbenzene:

  • Dehydrogenation: This pathway is initiated by the dehydrogenation of ethylbenzene to 1-phenylethanol, catalyzed by ethylbenzene dehydrogenase .[8][9] Subsequent oxidation steps lead to the formation of benzoyl-CoA.[8]

  • Fumarate Addition: Similar to toluene, ethylbenzene can also be activated by the addition of fumarate to the ethyl group, a reaction catalyzed by an analogous enzyme to BSS.[1]

Xylene Isomers (o-, m-, p-Xylene)

The anaerobic degradation of xylene isomers (o-, m-, and p-xylene) is also initiated by the addition of fumarate to one of the methyl groups, catalyzed by enzymes similar to benzylsuccinate synthase.[6][10][11] This leads to the formation of corresponding methylbenzylsuccinate isomers, which are then channeled into a β-oxidation-like pathway to produce methylbenzoyl-CoA and eventually benzoyl-CoA.[11] The degradation of p-xylene is generally slower and less completely understood than that of o- and m-xylene.[12]

Phenol

The primary anaerobic activation step for phenol is its carboxylation to 4-hydroxybenzoate.[13] This reaction is catalyzed by phenol carboxylase .[14] The 4-hydroxybenzoate is then converted to its CoA-thioester and subsequently dehydroxylated to form benzoyl-CoA.[14]

Benzoate

Benzoate is a central intermediate in the anaerobic degradation of many aromatic compounds. Its degradation pathway involves activation to benzoyl-CoA by benzoate-CoA ligase .[1] The benzoyl-CoA then undergoes a series of reduction and ring-opening reactions to form aliphatic compounds that can enter central metabolism.[12][15]

Visualizing the Pathways

The following diagrams illustrate the initial activation steps of the anaerobic degradation pathways for each of the discussed aromatic compounds.

Anaerobic_Degradation_Pathways cluster_Benzene Benzene cluster_Toluene Toluene cluster_Ethylbenzene Ethylbenzene cluster_Xylene Xylene cluster_Phenol Phenol cluster_Benzoate Benzoate Benzene Benzene Phenol Phenol Benzene->Phenol Hydroxylation Benzoate_B Benzoate Benzene->Benzoate_B Carboxylation Toluene_B Toluene Benzene->Toluene_B Methylation Toluene Toluene Benzylsuccinate Benzylsuccinate Toluene->Benzylsuccinate Fumarate Addition (Benzylsuccinate Synthase) Benzoyl-CoA Benzoyl-CoA Benzylsuccinate->Benzoyl-CoA β-oxidation like Ring Cleavage & Central Metabolism Ring Cleavage & Central Metabolism Benzoyl-CoA->Ring Cleavage & Central Metabolism Ethylbenzene Ethylbenzene Phenylethanol 1-Phenylethanol Ethylbenzene->Phenylethanol Dehydrogenation (Ethylbenzene Dehydrogenase) Ethylphenylsuccinate (1-Phenylethyl)succinate Ethylbenzene->Ethylphenylsuccinate Fumarate Addition Phenylethanol->Benzoyl-CoA Ethylphenylsuccinate->Benzoyl-CoA Xylene o, m, p-Xylene Methylbenzylsuccinate Methylbenzylsuccinate Xylene->Methylbenzylsuccinate Fumarate Addition Methylbenzylsuccinate->Benzoyl-CoA Phenol_P Phenol Hydroxybenzoate 4-Hydroxybenzoate Phenol_P->Hydroxybenzoate Carboxylation (Phenol Carboxylase) Hydroxybenzoate->Benzoyl-CoA Benzoate Benzoate Benzoate->Benzoyl-CoA Activation (Benzoate-CoA Ligase)

Initial activation pathways for anaerobic degradation of aromatic compounds.

Quantitative Comparison of Degradation Rates

The rate of anaerobic degradation of aromatic compounds is influenced by several factors, including the specific compound, the available electron acceptor, temperature, and the microbial community present. The following table summarizes reported degradation rates for various aromatic compounds under different anaerobic conditions.

Aromatic CompoundElectron AcceptorDegradation RateReference(s)
BenzeneNitrate0.03–0.05 /day[16]
Sulfate0.08–0.10 /day[16]
Fe(III)0.04–0.06 /day[16]
Mn(IV)0.8 µmol/L/day[14]
TolueneNitrate0.03–0.05 /day[16]
Sulfate0.08–0.10 /day[16]
Fe(III)0.04–0.06 /day[16]
EthylbenzeneNitrate0.03–0.05 /day[16]
Sulfate0.08–0.10 /day[16]
Fe(III)0.19 µmol/L/day[14]
m,p-XyleneNitrate0.03–0.05 /day[16]
Sulfate0.08–0.10 /day[16]
Fe(III)0.04–0.06 /day[16]
o-XyleneNitrate0.03–0.05 /day[16]
Sulfate0.08–0.10 /day[16]
Fe(III)0.04–0.06 /day[16]
PhenolMethanogenicHalf-life: 24-260 days[17]
Sulfate3.5 ± 0.2 mg/L/day[18]
p-CresolMethanogenicHalf-life: 11-740 days[17]

Experimental Protocols

Anaerobic Microcosm Setup for Degradation Studies

This protocol outlines the general procedure for establishing anaerobic microcosms to study the biodegradation of aromatic compounds.

Microcosm_Setup_Workflow A Collect sediment/water sample from anoxic environment B Dispense into serum bottles inside an anaerobic chamber A->B C Add anaerobic mineral medium and electron acceptor B->C D Spike with aromatic compound(s) (from a stock solution) C->D E Seal with butyl rubber stoppers and aluminum crimps D->E F Incubate in the dark at a constant temperature E->F G Monitor degradation over time by sampling headspace and/or liquid phase F->G

Workflow for setting up anaerobic microcosms.

Materials:

  • Sediment and water from an anaerobic environment (e.g., river sediment, aquifer material).

  • Anaerobic mineral medium (specific composition will vary depending on the target microorganisms).

  • Stock solution of the aromatic compound(s) of interest.

  • Stock solutions of electron acceptors (e.g., sodium nitrate, sodium sulfate, ferric citrate).

  • Serum bottles of appropriate volume.

  • Butyl rubber stoppers and aluminum crimps.

  • Anaerobic chamber or glove box.

  • Gas chromatograph (GC) for analyzing aromatic compounds.

Procedure:

  • Work inside an anaerobic chamber to maintain an oxygen-free environment.

  • Dispense a known amount of sediment and/or water into serum bottles.

  • Add anaerobic mineral medium and the desired electron acceptor to each bottle.

  • Spike the microcosms with the aromatic compound(s) to a final desired concentration.

  • Seal the bottles immediately with butyl rubber stoppers and aluminum crimps.

  • Remove the microcosms from the anaerobic chamber and incubate them in the dark at a constant temperature.

  • Periodically, collect samples from the headspace (for volatile compounds) or the liquid phase to monitor the concentration of the aromatic compound(s) and potential intermediates using GC or GC-MS.

GC-MS Analysis of Degradation Intermediates

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying intermediates in degradation pathways. A common procedure for analyzing acidic intermediates like benzylsuccinate involves derivatization to more volatile esters.

Sample Preparation (Derivatization):

  • Acidify the aqueous sample to protonate the carboxylic acid groups.

  • Extract the organic acids into an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried residue by adding a derivatizing agent (e.g., BF3-methanol or BSTFA) and heating to convert the carboxylic acids to their methyl or trimethylsilyl esters, respectively.

  • The derivatized sample is then ready for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms) is typically used.

  • Injector: Splitless injection is often employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 270°C.[19]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

Intermediates are identified by comparing their mass spectra and retention times to those of authentic standards or by interpreting the fragmentation patterns.

Enzyme Activity Assays

Benzylsuccinate Synthase (BSS) Activity Assay: The activity of BSS can be measured by monitoring the formation of benzylsuccinate from toluene and fumarate.[9][20]

  • Prepare cell-free extracts from anaerobically grown cells that have been induced with toluene.

  • The assay is performed under strictly anaerobic conditions.

  • The reaction mixture typically contains the cell-free extract, a buffer (e.g., Tris-HCl), fumarate, and is initiated by the addition of toluene.

  • The reaction is stopped at different time points by acidification or addition of an organic solvent.

  • The amount of benzylsuccinate formed is quantified by HPLC or GC-MS after derivatization.

Phenol Carboxylase Activity Assay: The activity of phenol carboxylase can be determined by measuring the carboxylation of phenol or a related substrate. A common method involves a coupled enzyme assay.[21][22]

  • Prepare cell-free extracts from anaerobically grown, phenol-induced cells.

  • The assay is performed under anaerobic conditions.

  • The reaction mixture contains the cell-free extract, a buffer, phosphoenolpyruvate (PEP), bicarbonate, and a coupling enzyme such as phosphoenolpyruvate carboxylase (PEPC) and malate dehydrogenase.

  • The carboxylation of phenol (or a model substrate) leads to the consumption of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[23]

Conclusion

The anaerobic degradation of aromatic compounds is a testament to the metabolic versatility of microorganisms. While the central pathway involving benzoyl-CoA provides a common theme, the initial activation strategies are diverse and tailored to the specific chemical structure of the pollutant. Understanding these pathways is not only of fundamental scientific interest but also crucial for developing effective bioremediation strategies for contaminated sites. Further research into the enzymology and regulation of these pathways will undoubtedly uncover new biocatalytic capabilities and enhance our ability to harness microorganisms for environmental cleanup.

References

Safety Operating Guide

Proper Disposal of Cyclohexanoyl Coenzyme A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of all chemicals, including Cyclohexanoyl coenzyme A, is a critical component of laboratory safety and environmental responsibility. Based on available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to follow institutional and local regulations for the disposal of all chemical waste. This guide provides a comprehensive overview of the proper disposal procedures for this compound.

Immediate Safety and Logistical Information

Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The disposal of any chemical should be carried out in a well-ventilated area.

Step-by-Step Disposal Procedure for this compound:
  • Segregation of Waste: Do not mix non-hazardous waste with hazardous waste.[3] Combining them will necessitate managing the entire mixture as hazardous, leading to increased disposal costs and environmental burden.[3]

  • Disposal of Solid this compound:

    • For small quantities of solid, non-hazardous this compound, disposal in the regular laboratory trash may be permissible, provided it is securely contained.[4][5]

    • It is recommended to place the solid waste in a sealed, clearly labeled container before disposal in the trash to prevent accidental exposure to custodial staff.[4]

    • Never dispose of solid chemicals in laboratory trash cans that will be handled by custodial staff without ensuring they are properly contained and non-hazardous.[4]

  • Disposal of this compound Solutions (Aqueous):

    • Evaluation for Drain Disposal: Some institutions permit the drain disposal of non-hazardous, water-soluble chemicals in small quantities.[6][7] Before considering this option, verify your institution's specific policies and local regulations.

    • pH Neutralization: If the solution is acidic or basic, it must be neutralized to a pH between 5.5 and 9.5 before drain disposal.[7][8]

    • Dilution: When permitted, flush the solution down the sanitary sewer with copious amounts of water (at least 20 parts water) to ensure adequate dilution.[6]

    • Prohibited Discharges: Do not discharge solutions containing flammable solvents, heavy metals, or other hazardous materials down the drain.[7][8]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be thoroughly rinsed with a suitable solvent (such as water for aqueous solutions).

    • If the container held a hazardous substance, the rinsate must be collected and disposed of as hazardous waste.[2][9] Since this compound is classified as non-hazardous, the rinsate can typically be disposed of down the drain, following the guidelines for aqueous solutions.

    • After rinsing, deface or remove the original label to prevent misidentification.[4][9] The clean, unlabeled container can then be disposed of in the regular trash or recycled according to your facility's procedures.[9]

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters to consider for the disposal of non-hazardous laboratory waste. These are general guidelines and may be superseded by local or institutional regulations.

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 9.5[7][8]
Dilution for Drain Disposal Flush with at least 20 parts water[6]
Maximum Quantity for In-Lab Neutralization Up to 25 mL of concentrated acids/bases (must be diluted 10:1 before neutralizing)[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal sds_check Consult Safety Data Sheet (SDS) start->sds_check is_hazardous Is the substance classified as hazardous? sds_check->is_hazardous non_hazardous_path Not Hazardous hazardous_path Hazardous or Unknown solid_or_liquid Is the waste solid or a liquid solution? is_hazardous->solid_or_liquid Not Hazardous hazardous_waste Manage as hazardous waste. Follow institutional guidelines for hazardous waste disposal. is_hazardous->hazardous_waste Hazardous or Unknown solid_path Solid liquid_path Liquid dispose_solid Dispose of in a sealed, labeled container in regular laboratory trash. solid_or_liquid->dispose_solid Solid check_drain_disposal Check institutional policy for drain disposal of non-hazardous chemicals. solid_or_liquid->check_drain_disposal Liquid end End of Disposal Process dispose_solid->end drain_disposal_allowed Is drain disposal permitted? check_drain_disposal->drain_disposal_allowed yes_drain Yes no_drain No check_ph Is the pH between 5.5 and 9.5? drain_disposal_allowed->check_ph Yes drain_disposal_allowed->hazardous_waste No yes_ph Yes no_ph No neutralize Neutralize solution to a pH between 5.5 and 9.5. check_ph->neutralize No dispose_drain Dispose of down the sanitary sewer with copious amounts of water. check_ph->dispose_drain Yes neutralize->dispose_drain dispose_drain->end hazardous_waste->end

Caption: Disposal Decision Workflow for this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclohexanoyl coenzyme A
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